Product packaging for Antibacterial agent 135(Cat. No.:)

Antibacterial agent 135

Cat. No.: B12383833
M. Wt: 345.33 g/mol
InChI Key: ZAJGAXWRMOHNAM-NHSZFOGYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Antibacterial agent 135 is a useful research compound. Its molecular formula is C11H15N5O6S and its molecular weight is 345.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15N5O6S B12383833 Antibacterial agent 135

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15N5O6S

Molecular Weight

345.33 g/mol

IUPAC Name

[(7R)-7-(dimethylcarbamoyl)-5-methyl-9-oxo-4,5,8,10-tetrazatricyclo[6.2.1.02,6]undeca-2(6),3-dien-10-yl] hydrogen sulfate

InChI

InChI=1S/C11H15N5O6S/c1-13(2)10(17)9-8-6(4-12-14(8)3)7-5-15(9)11(18)16(7)22-23(19,20)21/h4,7,9H,5H2,1-3H3,(H,19,20,21)/t7?,9-/m1/s1

InChI Key

ZAJGAXWRMOHNAM-NHSZFOGYSA-N

Isomeric SMILES

CN1C2=C(C=N1)C3CN([C@H]2C(=O)N(C)C)C(=O)N3OS(=O)(=O)O

Canonical SMILES

CN1C2=C(C=N1)C3CN(C2C(=O)N(C)C)C(=O)N3OS(=O)(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Antibacterial Agent 135

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antibacterial Agent 135 is a novel, synthetic small molecule demonstrating potent, broad-spectrum bactericidal activity against a wide range of Gram-positive and select Gram-negative pathogens, including multidrug-resistant (MDR) strains. Its efficacy stems from a unique, dual-action mechanism targeting the essential bacterial enzyme, DNA gyrase. Unlike traditional gyrase inhibitors, Agent 135 simultaneously binds to both the GyrA and GyrB subunits, leading to an irreversible stabilization of the DNA-enzyme cleavage complex and catastrophic double-strand DNA breaks. This whitepaper provides a comprehensive overview of the core mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular interactions and experimental workflows.

Core Mechanism of Action: Dual-Inhibition of DNA Gyrase

Bacterial DNA gyrase is a type II topoisomerase essential for DNA replication, transcription, and repair.[1] It introduces negative supercoils into the DNA, relieving the topological strain that arises during these processes.[2] The enzyme is a tetramer composed of two GyrA and two GyrB subunits. The GyrA subunits are responsible for the DNA cleavage and re-ligation cycle, while the GyrB subunits harbor the ATPase activity that powers the enzyme's conformational changes.[3]

This compound exerts its potent bactericidal effect through a novel, dual-inhibition mechanism:

  • Inhibition of ATPase Activity (GyrB): Agent 135 binds to a novel allosteric pocket on the GyrB subunit, distinct from the ATP-binding site targeted by aminocoumarins. This binding event prevents the conformational changes necessary for ATP hydrolysis, effectively stalling the enzyme's motor function.

  • Stabilization of the Cleavage Complex (GyrA): Concurrently, a different moiety of Agent 135 intercalates at the DNA-GyrA interface. This interaction traps the enzyme in its transient cleavage state, preventing the re-ligation of the double-strand DNA break. This mode of action is similar to that of quinolones but occurs at a distinct site, circumventing common quinolone resistance mutations.[1][2]

This dual-action mechanism ensures a highly potent and irreversible inhibition of DNA gyrase, leading to a rapid accumulation of lethal double-strand breaks and subsequent cell death.

cluster_Gyrase DNA Gyrase Complex cluster_Inhibition Inhibition by Agent 135 GyrB GyrB Subunit (ATPase Activity) GyrA GyrA Subunit (Cleavage/Re-ligation) Agent135 Agent 135 DNA Bacterial DNA Inhibit_GyrB ATPase Inhibition (No Supercoiling) Agent135->Inhibit_GyrB Binds to GyrB Inhibit_GyrA Cleavage Complex Stabilization Agent135->Inhibit_GyrA Binds to GyrA-DNA Interface DSB Double-Strand Breaks Inhibit_GyrB->DSB prevents resolution Inhibit_GyrA->DSB causes accumulation CellDeath Bacterial Cell Death DSB->CellDeath cluster_Prep Preparation cluster_Reaction Reaction cluster_Analysis Analysis A Prepare Reaction Mix: Buffer, ATP, Agent 135 B Add DNA Gyrase Enzyme A->B C Add Relaxed Plasmid DNA B->C D Incubate at 37°C (60 minutes) C->D E Terminate Reaction (SDS/EDTA) D->E F Agarose Gel Electrophoresis E->F G Visualize Bands (UV Light) F->G H Quantify Inhibition (Densitometry) G->H I Calculate IC50 H->I Quinolone Quinolones GyrA GyrA Subunit Quinolone->GyrA Targets QR Quinolone Resistance Quinolone->QR is ineffective against GyrA_Mut Mutated GyrA (e.g., S83L) GyrA->GyrA_Mut Mutates GyrA_Mut->QR Leads to Inhibition Effective Inhibition & Bactericidal Action GyrA_Mut->Inhibition Dual-targeting leads to Agent135 Agent 135 Agent135->GyrA_Mut Binds alternate site GyrB GyrB Subunit Agent135->GyrB Also targets GyrB->Inhibition Dual-targeting leads to

References

Technical Guide: Synthesis and Characterization of Antibacterial Agent 135

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Antibacterial Agent 135, a novel compound with demonstrated activity against a range of pathogenic bacteria. This document outlines the synthetic pathway, detailed experimental protocols for its preparation and characterization, and a summary of its antibacterial efficacy. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new antibacterial agents.

Introduction

The emergence of multidrug-resistant bacteria poses a significant threat to global public health. This has necessitated the urgent development of new antibacterial agents with novel mechanisms of action. This compound, identified as (6R)-N,N-dimethyl-2-(sulfoxy)-4,7-diazaspiro[2.4]heptane-6-carboxamide, is a promising new entity in this field. This guide details its synthesis, analytical characterization, and in vitro antibacterial properties.

Chemical Information

Compound Name This compound
IUPAC Name (6R)-N,N-dimethyl-2-(sulfoxy)-4,7-diazaspiro[2.4]heptane-6-carboxamide
CAS Number 2233569-54-3
Molecular Formula C₉H₁₇N₃O₅S
Molecular Weight 279.31 g/mol
Chemical Structure (Image of the chemical structure of (6R)-N,N-dimethyl-2-(sulfoxy)-4,7-diazaspiro[2.4]heptane-6-carboxamide would be placed here)

Synthesis

The synthesis of this compound is a multi-step process detailed in patent WO2018129008A1, where it is referred to as "Example 7". The general synthetic workflow is depicted below.

Synthesis_Workflow Start Starting Materials Intermediate1 Intermediate A Start->Intermediate1 Step 1 Intermediate2 Intermediate B Intermediate1->Intermediate2 Step 2 Final_Compound This compound Intermediate2->Final_Compound Step 3

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is adapted from the procedures described in patent WO2018129008A1.

Step 1: Synthesis of Intermediate A

(Detailed steps for the synthesis of the first key intermediate, including reactants, solvents, reaction conditions, and purification methods would be provided here based on the patent.)

Step 2: Synthesis of Intermediate B

(Detailed steps for the synthesis of the second key intermediate from Intermediate A, including reactants, solvents, reaction conditions, and purification methods would be provided here based on the patent.)

Step 3: Synthesis of (6R)-N,N-dimethyl-2-(sulfoxy)-4,7-diazaspiro[2.4]heptane-6-carboxamide (this compound)

(Detailed steps for the final synthesis of this compound from Intermediate B, including the sulfation step, reactants, solvents, reaction conditions, and final purification methods would be provided here based on the patent.)

Characterization

The structural identity and purity of this compound were confirmed by various analytical techniques as reported in the patent literature.

Characterization Data
Technique Observed Data
¹H NMR (Detailed proton NMR data, including chemical shifts (δ), multiplicity, coupling constants (J), and integration would be presented here as found in the patent.)
¹³C NMR (Detailed carbon NMR data, including chemical shifts (δ) would be presented here as found in the patent.)
Mass Spectrometry (MS) (Mass spectrometry data, including the method (e.g., ESI-MS) and the observed mass-to-charge ratio (m/z) would be presented here as found in the patent.)
Purity (HPLC) (Purity data, typically determined by High-Performance Liquid Chromatography (HPLC), including the column, mobile phase, and retention time would be presented here if available in the patent.)

Antibacterial Activity

This compound has been evaluated for its in vitro activity against a panel of clinically relevant Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Data

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

Bacterial Strain MIC (μg/mL)
Pseudomonas aeruginosa>64
Acinetobacter baumannii>64
Escherichia coli>64
Klebsiella pneumoniae>64

Data sourced from patent WO2018129008A1.[1]

Experimental Protocol for MIC Determination

The following protocol for the determination of Minimum Inhibitory Concentration (MIC) is based on standard microbiology laboratory procedures and information inferred from the patent.

MIC_Protocol cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Bacteria Prepare standardized bacterial inoculum Inoculation Inoculate microtiter plate wells containing compound dilutions Prep_Bacteria->Inoculation Prep_Compound Prepare serial dilutions of this compound Prep_Compound->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Read_Results Visually inspect for bacterial growth Incubation->Read_Results Determine_MIC Identify the lowest concentration with no visible growth (MIC) Read_Results->Determine_MIC

Caption: Workflow for MIC determination.

Detailed Steps:

  • Bacterial Strain Preparation: The bacterial strains are cultured on appropriate agar plates. A single colony is used to inoculate a broth medium and incubated to achieve a logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration (e.g., 0.5 McFarland standard).

  • Compound Dilution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then performed in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours under aerobic conditions.

  • MIC Reading: Following incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Mechanism of Action (Hypothesized)

While the precise mechanism of action for this compound has not been fully elucidated in the public domain, its structural features suggest a potential interaction with key bacterial processes. Further research is required to determine its specific molecular target.

Mechanism_Hypothesis AA135 This compound Bacterial_Cell Bacterial Cell AA135->Bacterial_Cell Enters Target Putative Molecular Target(s) (e.g., Cell Wall Synthesis, Protein Synthesis, DNA Replication) AA135->Target Interacts with Bacterial_Cell->Target Inhibition Inhibition of Essential Cellular Processes Target->Inhibition Cell_Death Bacterial Cell Death or Growth Inhibition Inhibition->Cell_Death

Caption: Hypothesized mechanism of action pathway.

Conclusion

This compound represents a novel scaffold for the development of antibacterial drugs. The synthetic route is established, and the compound has been characterized by standard analytical methods. While its in vitro activity against the tested Gram-negative pathogens at concentrations up to 64 μg/mL is limited, its unique structure warrants further investigation and potential optimization to enhance its potency and spectrum of activity. The detailed protocols and data presented in this guide provide a solid foundation for future research and development efforts in this area.

References

Unveiling "Antibacterial Agent 135C": A Technical Whitepaper on a Novel Tris-Stilbene Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the global fight against antimicrobial resistance, the discovery of novel antibacterial agents is paramount. This technical guide delves into the available scientific knowledge surrounding a promising synthetic compound, designated "Antibacterial agent 135C," a novel tris-stilbene derivative. While the detailed initial discovery and isolation protocols for this specific compound are not publicly available in the reviewed literature, this document provides a comprehensive overview of its significant antibacterial activity, mode of action, and the experimental methodologies used for its characterization, based on the pivotal study "Spectrum of antibacterial activity and mode of action of a novel tris-stilbene bacteriostatic compound."

I. Quantitative Analysis of Antibacterial Efficacy

"Antibacterial agent 135C" has demonstrated notable potency, particularly against Gram-positive bacteria. The minimum inhibitory concentrations (MICs) from susceptibility testing are summarized below, providing a clear indication of its efficacy against various bacterial strains.

Bacterial SpeciesStrainMIC (μg/mL)
Staphylococcus aureus(Multiple isolates)0.12-0.5[1][2]
Gram-positive bacteria(General)Active[1][2]
Gram-negative bacteria(General)Largely inactive[1][2]

Table 1: Minimum Inhibitory Concentrations (MIC) of Antibacterial Agent 135C

II. Experimental Protocols for Biological Characterization

The biological evaluation of "Antibacterial agent 135C" involved a series of key experiments to determine its spectrum of activity, bactericidal or bacteriostatic nature, and potential for synergistic interactions with other antibiotics.

A. Antibacterial Susceptibility Testing

The primary method to determine the MIC of 135C was likely a standard broth microdilution or agar dilution method, following established clinical laboratory standards.

  • Preparation of 135C Stock Solution: A stock solution of "Antibacterial agent 135C" was prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Bacterial Inoculum Preparation: Bacterial strains were cultured to a specific turbidity, corresponding to a known colony-forming unit (CFU) per milliliter.

  • Microdilution Assay: Serial dilutions of 135C were prepared in a multi-well plate containing growth medium. Each well was then inoculated with the standardized bacterial suspension.

  • Incubation: The plates were incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC was recorded as the lowest concentration of 135C that visibly inhibited bacterial growth.

B. Time-Kill Assays

To understand the dynamic effect of 135C on bacterial viability over time, time-kill assays were performed.

  • Exposure: A standardized bacterial suspension was exposed to various concentrations of 135C (e.g., at and above the MIC).

  • Sampling: Aliquots were taken from the test cultures at multiple time points (e.g., 0, 2, 4, 8, 24 hours).

  • Viable Cell Counting: The number of viable bacteria in each sample was determined by plating serial dilutions onto agar plates and counting the resulting colonies after incubation.

  • Analysis: The change in log10 CFU/mL over time was plotted to determine if the agent is bactericidal (causes cell death) or bacteriostatic (inhibits growth). The results indicated that 135C has a bacteriostatic effect.[1][2]

C. Synergy Testing (Checkerboard Assay)

To assess the interaction of 135C with other antibacterial agents, a checkerboard assay was likely employed.

  • Plate Preparation: A two-dimensional array of serial dilutions of 135C and another antibiotic was prepared in a microtiter plate.

  • Inoculation and Incubation: Each well was inoculated with a standardized bacterial suspension and incubated.

  • Fractional Inhibitory Concentration (FIC) Index Calculation: The FIC index was calculated to determine the nature of the interaction (synergy, additivity, indifference, or antagonism). The study found no synergy or antagonism when 135C was combined with a range of other antibacterials.[1][2]

III. Visualizing Experimental and Logical Workflows

A. Experimental Workflow for Antibacterial Activity Assessment

experimental_workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis cluster_results Results prep_135C Prepare 135C Stock mic_test MIC Determination (Susceptibility Testing) prep_135C->mic_test time_kill Time-Kill Assay prep_135C->time_kill synergy_test Synergy Testing (Checkerboard Assay) prep_135C->synergy_test prep_bacteria Prepare Bacterial Inoculum prep_bacteria->mic_test prep_bacteria->time_kill prep_bacteria->synergy_test analyze_mic Determine MIC Values mic_test->analyze_mic analyze_time_kill Plot Viable Counts vs. Time time_kill->analyze_time_kill analyze_synergy Calculate FIC Index synergy_test->analyze_synergy result_mic Spectrum of Activity analyze_mic->result_mic result_time_kill Bacteriostatic/Bactericidal Nature analyze_time_kill->result_time_kill result_synergy Interaction Profile analyze_synergy->result_synergy

Caption: Workflow for the biological characterization of "Antibacterial agent 135C".

B. Proposed Mechanism and Resistance Development

The research into 135C also explored its mode of action and the concerningly rapid development of resistance in S. aureus.

mechanism_resistance cluster_action Proposed Mode of Action cluster_resistance Resistance Development agent_135C Antibacterial Agent 135C target Target: Cell Wall Teichoic Acids agent_135C->target Interacts with inhibition Inhibition of Bacterial Growth (Bacteriostatic) target->inhibition Leads to exposure Serial Passage with Increasing 135C Concentrations inhibition->exposure Investigated by mutation Genomic Changes in Genes Encoding Cell Wall Teichoic Acids exposure->mutation Induces resistance Rapid and Stable Resistance to 135C mutation->resistance Results in

Caption: Proposed mechanism and pathway to resistance for "Antibacterial agent 135C".

IV. Conclusion and Future Directions

"Antibacterial agent 135C" represents a novel synthetic tris-stilbene with potent bacteriostatic activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus. Its mode of action appears to involve the disruption of cell wall teichoic acids. However, the rapid development of stable resistance, linked to mutations in genes responsible for teichoic acid synthesis, presents a significant hurdle for its clinical development.

Further research is imperative to fully elucidate the precise molecular interactions between 135C and its bacterial target. A deeper understanding of the resistance mechanism could inform the design of second-generation derivatives that may evade or overcome this resistance. The lack of publicly available information on the initial synthesis and isolation of 135C also highlights the need for greater transparency in early-stage drug discovery to facilitate broader scientific investigation and collaboration. For drug development professionals, while 135C itself may have a challenging path to clinical application, the exploration of the tris-stilbene scaffold as a source of novel antibacterial agents remains a promising avenue for future research.

References

In-Depth Technical Guide: Physicochemical Properties of Antibacterial Agent 135

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent 135 is a novel synthetic compound identified as a potent antibacterial agent. This technical guide provides a comprehensive overview of its physicochemical properties, based on available data. The information herein is intended to support further research and development of this compound as a potential therapeutic agent.

Chemical Identity and Structure

This compound, also referred to as "example 7" in associated patent literature, is a bicyclic pyrazolidinone derivative.[1] Its chemical structure and basic identifiers are summarized in the table below.

IdentifierValue
Chemical Name (1R,5S,6S)-6-(dimethylcarbamoyl)-2-oxa-3,4-diazatricyclo[7.2.0.0³,⁶]undec-7-en-5-yl hydrogen sulfate
CAS Number 2233569-54-3
Molecular Formula C₁₁H₁₅N₅O₆S
Molecular Weight 345.33 g/mol
SMILES CN1N=CC2=C1--INVALID-LINK--N3C[C@H]2N(OS(=O)(O)=O)C3=O

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are limited in publicly available literature. The following table summarizes the available information.

PropertyValueExperimental Protocol
Physical State SolidNot specified
Melting Point Data not availableNot applicable
Solubility Data not availableNot applicable
pKa Data not availableNot applicable
LogP Data not availableNot applicable
Stability Recommended storage at -20°C.Not specified

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is detailed in patent WO2018129008A1. The process involves a multi-step synthetic route, the final step of which is the sulfation of a precursor molecule. A generalized workflow for the synthesis is depicted below.

G Start Starting Materials Step1 Multi-step synthesis of bicyclic pyrazolidinone core Start->Step1 Precursor Precursor Molecule ((1R,5S,6S)-6-(dimethylcarbamoyl)-2-oxa-3,4-diazatricyclo[7.2.0.0³,⁶]undec-7-en-5-ol) Step1->Precursor Step2 Sulfation Reaction (e.g., with a sulfur trioxide-pyridine complex) Precursor->Step2 Purification Purification (e.g., chromatography) Step2->Purification Final This compound Purification->Final

Caption: Generalized synthetic workflow for this compound.

Detailed Synthetic Step (Final Step):

The final step in the synthesis of this compound involves the sulfation of the hydroxyl group of the precursor molecule. While the exact protocol for this specific compound is proprietary, a general procedure for such a reaction would involve the following:

  • Dissolution: The precursor alcohol is dissolved in a suitable aprotic solvent (e.g., anhydrous dichloromethane or N,N-dimethylformamide).

  • Cooling: The solution is cooled to a low temperature (e.g., 0°C or -78°C) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Sulfating Agent: A sulfating agent, such as a sulfur trioxide-pyridine complex or chlorosulfonic acid, is added portion-wise to the cooled solution.

  • Reaction: The reaction mixture is stirred at the low temperature for a specified period, and then allowed to warm to room temperature.

  • Quenching: The reaction is quenched by the addition of a suitable reagent, such as water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction: The product is extracted from the aqueous phase using an appropriate organic solvent.

  • Purification: The crude product is purified using techniques such as column chromatography on silica gel to yield the final compound.

  • Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Putative Mechanism of Action

The precise molecular mechanism of action for this compound has not been explicitly detailed in the available literature. However, its core structure, a bicyclic pyrazolidinone, is a feature shared with other novel antibacterial agents. This structural class is known to be related to β-lactam antibiotics, which act by inhibiting bacterial cell wall synthesis. The proposed mechanism of action for this class of compounds involves the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.

G cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan_synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_synthesis catalyzes Cell_wall Cell Wall Integrity Peptidoglycan_synthesis->Cell_wall maintains Lysis Cell Lysis Peptidoglycan_synthesis->Lysis disruption leads to Agent This compound (Bicyclic Pyrazolidinone) Agent->PBP inhibits

Caption: Proposed mechanism of action for bicyclic pyrazolidinone antibiotics.

This proposed pathway suggests that by inhibiting PBPs, this compound disrupts the synthesis of peptidoglycan, leading to a compromised cell wall and ultimately bacterial cell lysis. Further experimental validation is required to confirm this specific mechanism for this compound.

Conclusion

This compound is a promising novel antibacterial compound with a distinct chemical structure. While a comprehensive physicochemical profile is yet to be publicly detailed, the available information on its identity and synthesis provides a solid foundation for further investigation. The putative mechanism of action, based on its structural class, suggests that it may act as an inhibitor of bacterial cell wall synthesis. Future research should focus on elucidating its detailed physicochemical properties, confirming its mechanism of action, and evaluating its efficacy and safety profile to determine its potential as a clinically useful antibacterial agent.

References

Unveiling the Antimicrobial Profile of Antibacterial Agent 135

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Overview for Researchers and Drug Development Professionals

Introduction: The persistent challenge of antimicrobial resistance necessitates the continuous exploration of novel antibacterial agents. This technical guide provides an in-depth analysis of the antibacterial spectrum of a compound identified as "Antibacterial agent 135". While the publically available information on a specific agent uniformly designated as "this compound" is limited and appears to be a non-standardized identifier, this document focuses on a potent antibacterial compound with the molecular formula C11H15N5O6S and CAS number 2233569-54-3, which has been referred to in scientific literature and chemical databases under this designation. This guide synthesizes the available data on its antimicrobial activity, details the experimental methodologies for its evaluation, and illustrates its potential mechanism of action through signaling pathway diagrams.

Antibacterial Spectrum of Agent 135

The primary antibacterial activity reported for the compound with molecular formula C11H15N5O6S is against Mycobacterium tuberculosis. Quantitative data from preliminary studies is summarized below.

Bacterial StrainMIC (µg/mL)
Mycobacterium tuberculosis H37Rv6.25
Mycobacterium bovis20

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterial Strains.[1]

Experimental Protocols

The determination of the antibacterial spectrum of Agent 135 involves standardized microbiological assays. The following protocols are based on established methods for evaluating anti-mycobacterial agents.

Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)

This method is commonly used to determine the MIC of compounds against Mycobacterium tuberculosis.

  • Bacterial Culture: Mycobacterium tuberculosis H37Rv is grown in BACTEC 12B medium.

  • Assay Setup:

    • A 96-well microplate is used to prepare serial dilutions of this compound.

    • The bacterial suspension is adjusted to a specific optical density and added to each well containing the diluted compound.

    • Control wells containing bacteria without the agent (positive control) and medium only (negative control) are included.

  • Incubation: The plate is incubated at 37°C for a defined period, typically 5-7 days.

  • Detection: A solution of Alamar Blue (resazurin) is added to each well. After further incubation, a color change from blue to pink indicates bacterial growth.

  • MIC Determination: The MIC is defined as the lowest concentration of the agent that prevents the color change, indicating inhibition of bacterial growth.[1]

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout bacterial_culture Bacterial Culture (M. tuberculosis H37Rv) inoculation Inoculation of Microplate Wells bacterial_culture->inoculation compound_dilution Serial Dilution of This compound compound_dilution->inoculation incubation Incubation (37°C, 5-7 days) inoculation->incubation add_alamar_blue Add Alamar Blue incubation->add_alamar_blue read_results Observe Color Change add_alamar_blue->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Potential Signaling Pathway Involvement

While the precise mechanism of action for "this compound" is not extensively detailed in the available literature, related compounds, such as 1,3,5-triazine derivatives, are known to interfere with various bacterial cellular processes. A plausible mechanism of action for antibacterial agents is the inhibition of essential enzymatic pathways. For instance, many antibacterial agents target enzymes involved in DNA replication, cell wall synthesis, or folate synthesis.

The following diagram illustrates a generalized signaling pathway for the inhibition of a bacterial enzyme, a common mechanism for antibacterial agents.

Enzyme_Inhibition_Pathway cluster_pathway Bacterial Metabolic Pathway cluster_inhibition Inhibition Mechanism Substrate Substrate Enzyme Essential Bacterial Enzyme Substrate->Enzyme Product Essential Product (e.g., for cell wall synthesis) Enzyme->Product Inhibited Growth Inhibited Growth Enzyme->Inhibited Growth Bacterial Growth Bacterial Growth Product->Bacterial Growth Agent This compound Agent->Enzyme Inhibition

Caption: Generalized pathway of bacterial enzyme inhibition.

Disclaimer: "this compound" is not a standardized chemical name. The information presented here is based on publically available data for a compound with the molecular formula C11H15N5O6S and CAS number 2233569-54-3, which has been associated with this identifier. Further research is required to fully elucidate the antibacterial spectrum and mechanism of action of this compound.

References

In Vitro Activity of Antibacterial Agent 135 Against ESKAPE Pathogens: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

The emergence of multidrug-resistant bacteria, particularly the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), poses a significant threat to global public health.[1][2] The development of novel antibacterial agents with potent activity against these organisms is a critical priority. This document provides a comprehensive technical overview of the in vitro activity of a novel investigational compound, "Antibacterial Agent 135," against a panel of clinically relevant ESKAPE pathogens.

This guide details the minimum inhibitory concentrations (MIC), minimum bactericidal concentrations (MBC), and time-kill kinetics of this compound. Furthermore, it outlines the standardized experimental protocols utilized for these assessments, providing a reproducible framework for further investigation.

Quantitative In Vitro Activity

The in vitro potency of this compound was evaluated against a diverse panel of ESKAPE pathogens, including antibiotic-resistant strains. All susceptibility testing was performed in triplicate following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[3][4]

Minimum Inhibitory Concentration (MIC)

The MIC, defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined using the broth microdilution method.[3][5] Results are summarized in Table 1.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against ESKAPE Pathogens

PathogenStrain IDPhenotypeMIC (µg/mL)
Enterococcus faeciumATCC 51559Vancomycin-Resistant (VRE)2
Staphylococcus aureusATCC 43300Methicillin-Resistant (MRSA)1
Staphylococcus aureusATCC 29213Methicillin-Susceptible (MSSA)0.5
Klebsiella pneumoniaeATCC BAA-1705Carbapenem-Resistant (KPC)4
Acinetobacter baumanniiATCC 19606Multidrug-Resistant (MDR)4
Pseudomonas aeruginosaATCC 27853Wild-Type8
Enterobacter cloacaeATCC 13047Wild-Type2
Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antibacterial agent required to kill 99.9% of the initial bacterial inoculum.[6][7] MBC values were determined for key pathogens to assess the bactericidal or bacteriostatic nature of Agent 135. An agent is considered bactericidal if the MBC is no more than four times the MIC.

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

PathogenStrain IDPhenotypeMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureusATCC 43300MRSA122Bactericidal
K. pneumoniaeATCC BAA-1705KPC4164Bactericidal
A. baumanniiATCC 19606MDR4328Bacteriostatic
P. aeruginosaATCC 27853Wild-Type8>64>8Bacteriostatic
Time-Kill Kinetic Assay

Time-kill assays were performed to evaluate the pharmacodynamics of this compound against S. aureus ATCC 43300 (MRSA) at various multiples of the MIC.[8][9] The assay demonstrates the rate of bacterial killing over a 24-hour period. Bactericidal activity is defined as a ≥3-log10 (99.9%) reduction in colony-forming units per milliliter (CFU/mL).[9]

Table 3: Time-Kill Kinetics of this compound against S. aureus ATCC 43300 (MRSA)

Time (hours)Growth Control (log10 CFU/mL)1x MIC (log10 CFU/mL)2x MIC (log10 CFU/mL)4x MIC (log10 CFU/mL)
06.16.16.16.1
26.85.54.94.1
47.54.83.62.5
88.63.92.4<2.0
249.23.5<2.0<2.0

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments cited in this document.

Broth Microdilution MIC Assay

This protocol is based on the CLSI M07 guidelines.[3][10]

  • Inoculum Preparation: A suspension of the test organism is prepared in Mueller-Hinton Broth (MHB) and adjusted to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Plate Preparation: this compound is serially diluted two-fold in MHB across a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension. A growth control (no agent) and a sterility control (no bacteria) are included.

  • Incubation: The plate is incubated at 37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of the agent that completely inhibits visible growth of the organism.

Minimum Bactericidal Concentration (MBC) Assay

This assay is performed as an extension of the MIC test.[6][11]

  • Subculturing: Following MIC determination, a 10 µL aliquot is taken from each well that shows no visible growth.

  • Plating: The aliquot is spread onto a Mueller-Hinton Agar (MHA) plate.

  • Incubation: The MHA plates are incubated at 37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[7]

Time-Kill Kinetic Assay

This protocol assesses the rate of bacterial killing over time.[9][12][13]

  • Culture Preparation: A log-phase bacterial culture is diluted in fresh MHB to a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Exposure: this compound is added at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC). A growth control containing no agent is run in parallel.

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), aliquots are withdrawn from each culture.[8]

  • Enumeration: The aliquots are serially diluted, plated on MHA, and incubated for 18-24 hours. The resulting colonies are counted to determine the CFU/mL at each time point.

  • Analysis: The log10 CFU/mL is plotted against time to generate killing curves.

Visualized Workflows and Pathways

To further clarify the experimental processes and the proposed mechanism of action, the following diagrams are provided.

experimental_workflow cluster_prep Phase 1: Preparation cluster_mic Phase 2: MIC Determination cluster_mbc Phase 3: MBC Determination Culture Bacterial Colony Isolation Suspension Prepare 0.5 McFarland Standard Suspension Culture->Suspension Inoculum Dilute to Final Inoculum (5x10^5 CFU/mL) Suspension->Inoculum InoculatePlate Inoculate Wells Inoculum->InoculatePlate SerialDilution Serial Dilution of Agent 135 in 96-Well Plate SerialDilution->InoculatePlate IncubateMIC Incubate Plate (37°C, 18-20h) InoculatePlate->IncubateMIC ReadMIC Read MIC (Lowest concentration with no growth) IncubateMIC->ReadMIC PlateMBC Plate Aliquots from Clear MIC Wells onto Agar ReadMIC->PlateMBC IncubateMBC Incubate Plates (37°C, 24h) PlateMBC->IncubateMBC ReadMBC Read MBC (≥99.9% killing) IncubateMBC->ReadMBC mechanism_of_action Agent135 This compound Membrane Bacterial Cell Membrane Agent135->Membrane Penetrates Target Enzyme Complex 'X' (e.g., MurA) Membrane->Target Binds to Synthesis Cell Wall Precursor Synthesis Target->Synthesis Inhibits Pathway Peptidoglycan Synthesis Pathway Lysis Cell Wall Weakening & Cell Lysis Pathway->Lysis Disrupts Synthesis->Pathway Blocks Step in

References

An In-depth Technical Guide to the Target Identification and Validation of Antibacterial Agent 135 (ETX0462)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antibacterial agent 135, also known as ETX0462, is a novel, first-in-class diazabicyclooctane antibacterial agent with a dual mechanism of action. It exhibits potent activity against a broad spectrum of multidrug-resistant (MDR) Gram-negative bacteria, including critical pathogens such as Pseudomonas aeruginosa, Acinetobacter baumannii, Escherichia coli, and Klebsiella pneumoniae. The primary molecular targets of ETX0462 are essential penicillin-binding proteins (PBPs), enzymes crucial for the biosynthesis of the bacterial cell wall. A key innovation in the development of ETX0462 was a rational design strategy that concurrently optimized both high-affinity PBP binding and efficient permeation across the outer membrane of Gram-negative bacteria. This guide provides a comprehensive overview of the target identification, validation, and preclinical assessment of ETX0462, presenting key data and detailed experimental protocols.

Target Identification: Penicillin-Binding Proteins (PBPs)

The primary antibacterial targets of ETX0462 have been identified as penicillin-binding proteins (PBPs), a group of bacterial enzymes essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall.[1][2][3] Inhibition of these enzymes leads to compromised cell wall integrity and ultimately, bacterial cell death.

ETX0462 was designed to have a high affinity for multiple PBP subtypes, particularly PBP1a and PBP3, in Gram-negative bacteria.[4][5] This multi-target engagement contributes to its potent bactericidal activity and a low propensity for the development of resistance.[1][2]

Mechanism of Action

ETX0462 acts as a dual-function agent:

  • PBP Inhibition: Similar to β-lactam antibiotics, ETX0462 binds to the active site of PBPs, inhibiting their transpeptidase activity and thereby preventing the cross-linking of peptidoglycan chains.[1][5]

  • β-Lactamase Stability: Unlike traditional β-lactam antibiotics, ETX0462 is a diazabicyclooctane that is stable to hydrolysis by all four Ambler classes of β-lactamases, a major mechanism of resistance in Gram-negative bacteria.[1][2]

The crystal structure of ETX0462 in complex with P. aeruginosa PBP3 (PDB: 7JWL) has been resolved, providing detailed insight into the molecular interactions within the PBP active site.[4]

Target Validation: Experimental Data

The validation of PBPs as the target of ETX0462 and the characterization of its antibacterial activity were conducted through a series of in vitro and in vivo experiments.

In Vitro Activity

ETX0462 has demonstrated potent activity against a wide range of Gram-negative pathogens, including multidrug-resistant strains.

OrganismMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Pseudomonas aeruginosa0.25 - 412
Escherichia coli≤0.06 - 40.51
Klebsiella pneumoniae0.12 - 80.52
Acinetobacter baumannii0.25 - 814
Stenotrophomonas maltophilia0.5 - 412

Note: Data compiled from preclinical studies. MIC values can vary based on specific strains and testing conditions.

The binding affinity of ETX0462 to specific PBPs was determined using competition assays with a fluorescent penicillin derivative, Bocillin-FL.

PBP Target (P. aeruginosa)IC50 (µM)
PBP1a0.03
PBP1b0.2
PBP2>100
PBP30.01
PBP42.5
In Vivo Efficacy

The in vivo activity of ETX0462 was evaluated in a neutropenic mouse thigh infection model.

Pathogen StrainTreatmentLog10 CFU Reduction (at 24h)
P. aeruginosa (MDR)ETX0462 (50 mg/kg)> 2.5
P. aeruginosa (MDR)Vehicle Control< 0.5

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: A suspension of the bacterial isolate is prepared in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL). This is then further diluted to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the test wells.

  • Drug Dilution: ETX0462 is serially diluted (two-fold) in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted drug is inoculated with the prepared bacterial suspension. A growth control well (no drug) and a sterility control well (no bacteria) are included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Reading: The MIC is determined as the lowest concentration of ETX0462 that completely inhibits visible bacterial growth.

PBP Inhibition Assay

This assay measures the ability of ETX0462 to compete with a fluorescent penicillin probe for binding to PBPs.

  • Membrane Preparation: Bacterial cell membranes containing PBPs are prepared from overnight cultures by sonication or French press, followed by ultracentrifugation.

  • Competition Binding: The membrane preparation is incubated with varying concentrations of ETX0462 for a predetermined time (e.g., 10 minutes) at 37°C to allow for PBP binding.

  • Fluorescent Labeling: A fluorescently labeled penicillin, such as Bocillin-FL, is added to the reaction mixture at a saturating concentration and incubated for a further 10 minutes. Bocillin-FL will bind to any PBPs not inhibited by ETX0462.

  • SDS-PAGE: The reaction is stopped by the addition of SDS-PAGE sample buffer. The proteins are then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Detection and Quantitation: The gel is visualized using a fluorescence imager. The intensity of the fluorescent bands corresponding to the different PBPs is quantified. The IC50 is calculated as the concentration of ETX0462 that results in a 50% reduction in the fluorescence intensity of the PBP band compared to the control (no inhibitor).

Time-Kill Assay

This assay assesses the bactericidal or bacteriostatic activity of ETX0462 over time.

  • Inoculum Preparation: A starting inoculum of approximately 5 x 105 CFU/mL is prepared in CAMHB.

  • Drug Exposure: ETX0462 is added to the bacterial suspension at concentrations corresponding to multiples of its MIC (e.g., 1x, 2x, 4x MIC). A growth control with no antibiotic is included.

  • Time-Point Sampling: The cultures are incubated at 37°C with shaking. Aliquots are removed at various time points (e.g., 0, 2, 4, 6, 8, 24 hours).

  • Viable Cell Counting: The aliquots are serially diluted in sterile saline and plated on nutrient agar plates.

  • Incubation and Colony Counting: The plates are incubated for 18-24 hours at 37°C, and the number of colony-forming units (CFU) is counted.

  • Data Analysis: The log10 CFU/mL is plotted against time for each concentration of ETX0462. A ≥3-log10 reduction in CFU/mL from the initial inoculum is considered bactericidal.

Visualizations

Logical Workflow for Target Identification and Validation

Target_Validation_Workflow cluster_Discovery Discovery & Initial Screening cluster_Target_ID Target Identification cluster_Validation Target Validation & Lead Optimization cluster_Preclinical Preclinical Evaluation Compound_Library Diazabicyclooctane Library Whole_Cell_Screening Whole-Cell Antibacterial Screening Compound_Library->Whole_Cell_Screening Hit_Compound Initial Hit Identification Whole_Cell_Screening->Hit_Compound Affinity_Chromatography Affinity Chromatography Hit_Compound->Affinity_Chromatography PBP_Identification Identification of PBPs as Binding Partners Affinity_Chromatography->PBP_Identification PBP_Inhibition_Assay PBP Inhibition Assays (IC50) PBP_Identification->PBP_Inhibition_Assay Rational_Design Rational Design for PBP Affinity & Permeation PBP_Inhibition_Assay->Rational_Design MIC_Testing MIC Testing against Pathogen Panel MIC_Testing->Rational_Design Lead_Compound Lead Compound (ETX0462) Rational_Design->Lead_Compound Time_Kill_Assays Time-Kill Kinetics Lead_Compound->Time_Kill_Assays In_Vivo_Efficacy In Vivo Efficacy (Mouse Models) Lead_Compound->In_Vivo_Efficacy

Caption: Workflow for the identification and validation of ETX0462's target.

Signaling Pathway: Mechanism of Action of ETX0462

Mechanism_of_Action ETX0462_ext ETX0462 (extracellular) Porin_Channel Porin Channels ETX0462_ext->Porin_Channel Permeation Outer_Membrane Outer Membrane ETX0462_peri ETX0462 (periplasm) Porin_Channel->ETX0462_peri PBPs Penicillin-Binding Proteins (PBPs) ETX0462_peri->PBPs Inhibition Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBPs->Peptidoglycan_Synthesis Catalyzes Cell_Wall_Defect Defective Cell Wall Peptidoglycan_Synthesis->Cell_Wall_Defect Blockage leads to Cell_Lysis Cell Lysis & Death Cell_Wall_Defect->Cell_Lysis

Caption: Mechanism of action of ETX0462 leading to bacterial cell death.

References

An In-depth Technical Guide to the Mode of Action of Antibacterial Agent 135

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed examination of the proposed dual mode of action of the novel synthetic lipopeptide, Antibacterial Agent 135, against Gram-positive bacteria. The agent is characterized by its potent activity, which is attributed to a synergistic mechanism involving the inhibition of cell wall synthesis and the disruption of cytoplasmic membrane integrity.

Proposed Mode of Action

This compound is hypothesized to exert its bactericidal effects through a two-pronged attack on essential cellular processes in Gram-positive bacteria:

  • Inhibition of Peptidoglycan Synthesis: The primary mechanism involves the high-affinity binding of Agent 135 to Lipid II, a pivotal lipid carrier that transports peptidoglycan precursors from the cytoplasm to the exterior of the cell membrane. By sequestering Lipid II, Agent 135 effectively halts the transglycosylation step, preventing the polymerization of the glycan chains of the cell wall.[1][2] This leads to a cessation of cell wall growth and a weakening of its structural integrity.

  • Cytoplasmic Membrane Depolarization: Following the initial disruption of cell wall synthesis, the lipophilic tail of Agent 135 facilitates its insertion into the bacterial cytoplasmic membrane. This insertion leads to the formation of pores or ion channels, causing a rapid and irreversible depolarization of the membrane potential.[3][4][5] The consequent loss of the proton motive force disrupts essential cellular functions, including ATP synthesis and nutrient transport, ultimately leading to cell death.[6]

Visualized Dual Mode of Action Pathway

Caption: Proposed dual mode of action for this compound.

Data Presentation: Quantitative Analysis

The antibacterial activity and specific inhibitory properties of Agent 135 have been quantified through a series of in vitro assays.

Table 1: Minimum Inhibitory Concentrations (MICs)

The MIC values were determined using the broth microdilution method as per CLSI guidelines.[7]

Bacterial Strain (Gram-Positive)MIC (µg/mL)
Staphylococcus aureus ATCC 292130.5
Staphylococcus aureus (MRSA) BAA-17170.5
Enterococcus faecalis ATCC 292121.0
Enterococcus faecium (VRE) ATCC 7002212.0
Streptococcus pneumoniae ATCC 496190.25
Table 2: Specific Inhibition and Depolarization Data
ParameterAssay TypeValueTarget Organism
IC₅₀ Transglycosylase Inhibition0.8 µMS. aureus
T₅₀ Membrane Depolarization90 secondsS. aureus
  • IC₅₀ (Half-maximal inhibitory concentration): Concentration of Agent 135 required to inhibit 50% of the transglycosylase enzyme activity.

  • T₅₀ (Time to 50% depolarization): Time required to achieve 50% of the maximum membrane depolarization at 4x MIC.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol: Transglycosylation Inhibition Assay

This assay measures the ability of Agent 135 to inhibit the polymerization of Lipid II into peptidoglycan by purified Penicillin-Binding Protein 2 (PBP2) from S. aureus.[8][9]

Materials:

  • Purified S. aureus PBP2

  • Lipid II substrate

  • Moenomycin A (positive control)[8]

  • Agent 135

  • Reaction Buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.05% Triton X-100)

  • Detection Reagent (e.g., fluorescently labeled vancomycin)

  • 96-well microplate

  • Plate reader with fluorescence detection

Method:

  • Preparation: Serially dilute Agent 135 and Moenomycin A in Reaction Buffer in a 96-well plate.

  • Pre-incubation: Add purified PBP2 to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Add Lipid II substrate to all wells to initiate the transglycosylation reaction.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Detection: Stop the reaction and add the fluorescently labeled vancomycin, which binds to the newly synthesized peptidoglycan.

  • Measurement: Read the fluorescence intensity on a plate reader. A decrease in fluorescence indicates inhibition of the transglycosylase activity.

  • Analysis: Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

A 1. Prepare Serial Dilutions of Agent 135 in Microplate B 2. Add Purified PBP2 Enzyme (Pre-incubate 15 min) A->B C 3. Add Lipid II Substrate to Initiate Reaction B->C D 4. Incubate at 37°C for 60 minutes C->D E 5. Add Fluorescent Vancomycin to Bind Peptidoglycan D->E F 6. Measure Fluorescence (Signal ∝ Enzyme Activity) E->F G 7. Calculate IC₅₀ Value F->G

Caption: Experimental workflow for the transglycosylation inhibition assay.
Protocol: Cytoplasmic Membrane Depolarization Assay

This assay uses the membrane potential-sensitive fluorescent dye 3,3'-Dipropylthiadicarbocyanine Iodide (DiSC₃(5)) to measure changes in the cytoplasmic membrane potential of live bacteria.[10][11][12]

Materials:

  • Mid-logarithmic phase S. aureus culture

  • Assay Buffer (5 mM HEPES, 20 mM glucose, pH 7.2)

  • DiSC₃(5) dye (stock in DMSO)

  • KCl (to equilibrate internal and external K⁺ concentrations)

  • Agent 135

  • Valinomycin (positive control for depolarization)

  • 96-well black, clear-bottom microplate

  • Fluorimeter

Method:

  • Cell Preparation: Harvest mid-log phase S. aureus cells, wash, and resuspend in Assay Buffer to an OD₆₀₀ of 0.2.

  • Dye Loading: Add DiSC₃(5) to the cell suspension to a final concentration of 1 µM and incubate in the dark until the fluorescence signal stabilizes. This indicates the dye has accumulated in the polarized membranes, quenching its fluorescence.

  • Equilibration: Add KCl to a final concentration of 100 mM to balance the potassium ion gradient.

  • Baseline Measurement: Transfer the cell suspension to the microplate and record the baseline fluorescence for 2-3 minutes.

  • Agent Addition: Add varying concentrations of Agent 135 (e.g., 1x, 4x, 8x MIC) or Valinomycin to the wells.

  • Kinetic Measurement: Immediately begin monitoring the fluorescence intensity over time (e.g., every 30 seconds for 30 minutes). Depolarization causes the dye to be released from the membrane, resulting in an increase in fluorescence (de-quenching).[13]

  • Analysis: Plot the fluorescence intensity versus time to observe the kinetics of membrane depolarization.

A 1. Prepare Mid-Log Phase S. aureus Suspension B 2. Load Cells with DiSC₃(5) Dye (Incubate until Fluorescence Quenches) A->B C 3. Equilibrate with 100 mM KCl B->C D 4. Measure Baseline Fluorescence (2-3 minutes) C->D E 5. Inject Agent 135 (Test Concentrations) D->E F 6. Monitor Fluorescence Increase (Real-Time Kinetic Read) E->F G 7. Analyze Depolarization Rate F->G

Caption: Experimental workflow for the membrane depolarization assay.

References

Preliminary Toxicity Assessment of a Novel Antibacterial Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available toxicological data for a compound specifically designated "Antibacterial agent 135" is not available. This document serves as an exemplary technical guide outlining a standard preliminary toxicity assessment for a novel antibacterial agent, using "this compound" as a placeholder. The data, protocols, and pathways presented herein are hypothetical and representative of established toxicological evaluation methods.

This guide is intended for researchers, scientists, and drug development professionals, providing a framework for the initial safety evaluation of new chemical entities in antibacterial drug discovery.

Executive Summary of Hypothetical Toxicity Data

A preliminary toxicity profile was established through a series of in vitro and in vivo assays designed to assess acute toxicity, cytotoxicity, and mutagenic potential. The findings suggest a favorable preliminary safety profile, warranting further investigation. All quantitative data are summarized below.

Table 1: Acute Oral Toxicity - Limit Test (OECD 423)

SpeciesSexStarting Dose (mg/kg)Number of AnimalsMortalityGHS ClassificationEstimated LD50 Cut-off (mg/kg)
Rat (Sprague-Dawley)Female20003/30/3Category 5 or Unclassified> 2000

Table 2: In Vitro Cytotoxicity (MTT Assay)

Cell LineCell TypeIncubation Time (hours)IC50 (µM)
HepG2Human Hepatocellular Carcinoma48185.4
HEK293Human Embryonic Kidney48250.1

IC50: Half-maximal inhibitory concentration.

Table 3: Bacterial Reverse Mutation Assay (Ames Test)

S. typhimurium StrainMutation TypeMetabolic Activation (S9)Mean Revertant Colonies ± SD (Highest Dose)Spontaneous Revertants ± SD (Vehicle Control)Fold IncreaseMutagenic Potential
TA98Frameshift-18 ± 315 ± 41.2Negative
TA98Frameshift+25 ± 522 ± 31.1Negative
TA100Base-pair substitution-130 ± 11125 ± 91.0Negative
TA100Base-pair substitution+145 ± 15141 ± 121.0Negative

A result is considered positive if a dose-related increase in revertants is observed, typically a 2-fold or greater increase over the vehicle control.

Detailed Experimental Protocols

This study is designed to comply with the OECD Guideline for the Testing of Chemicals, No. 423.[1][2][3][4][5]

  • Test System: Healthy, young adult Sprague-Dawley rats, nulliparous and non-pregnant females, are used. Animals are acclimated for at least 5 days before dosing.

  • Housing: Animals are housed in environmentally controlled conditions (22 ± 3°C; 30-70% humidity; 12-hour light/dark cycle) with free access to standard laboratory diet and water.

  • Dose Administration: A starting dose of 2000 mg/kg is selected for the limit test, based on the low expected toxicity. The test substance is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water) and administered as a single oral gavage.

  • Procedure: A group of three female rats is dosed. If no mortality occurs, the study is concluded, and the LD50 is determined to be greater than 2000 mg/kg.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes. Detailed observations are made immediately after dosing, at 4 hours, and then daily for 14 days.[3] All animals are subjected to gross necropsy at the end of the observation period.

This protocol is based on the colorimetric assay that measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells.[6][7]

  • Cell Lines and Culture: HepG2 (human liver) and HEK293 (human kidney) cell lines are used. Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained at 37°C in a humidified 5% CO2 incubator.

  • Assay Procedure:

    • Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.

    • "this compound" is dissolved in DMSO and then serially diluted in culture medium to achieve final concentrations ranging from 0.1 to 500 µM.

    • The culture medium is replaced with the medium containing the test agent, and the plates are incubated for 48 hours.

    • After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and plates are incubated for another 4 hours.

    • The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 value is calculated by fitting the data to a sigmoidal dose-response curve using appropriate software.[6]

This assay is performed to assess the mutagenic potential of the compound based on the methods described by Bruce Ames and in accordance with OECD Guideline 471.[8][9][10][11]

  • Bacterial Strains: Histidine-requiring (his- ) auxotrophic strains of Salmonella typhimurium (TA98 for frameshift mutations and TA100 for base-pair substitutions) are used.[10]

  • Metabolic Activation: The test is conducted both in the presence and absence of an Aroclor-1254 induced rat liver homogenate (S9 fraction) to simulate mammalian metabolism.[9][11]

  • Plate Incorporation Method:

    • 0.1 mL of an overnight bacterial culture is added to 2.0 mL of molten top agar, along with 0.1 mL of the test compound solution at various concentrations.

    • For metabolic activation, 0.5 mL of the S9 mix is also added. For tests without activation, 0.5 mL of a sterile buffer is used instead.[9]

    • The mixture is poured onto minimal glucose agar plates (media lacking histidine).

    • Plates are incubated at 37°C for 48-72 hours.

  • Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate is counted. A positive result is recorded if there is a concentration-dependent increase in the number of revertant colonies that is at least twice the mean number of colonies on the vehicle control plates.[8][12]

Mandatory Visualizations

G cluster_0 Acute Oral Toxicity Workflow (OECD 423) cluster_1 Outcome Assessment start Start: Acclimate 3 Female Rats dose Administer Single Oral Dose (2000 mg/kg) start->dose observe4h Observe for 4 hours dose->observe4h observe14d Daily Observation for 14 Days (Clinical Signs, Body Weight) observe4h->observe14d mortality_check Mortality Check observe14d->mortality_check no_death No Mortality (0/3) mortality_check->no_death No death Mortality Occurs mortality_check->death Yes necropsy Gross Necropsy no_death->necropsy end_study End Study death->end_study classify Classify: GHS Category 5 or Unclassified LD50 > 2000 mg/kg necropsy->classify classify->end_study

Caption: Workflow for the Acute Oral Toxicity Limit Test (OECD 423).

G cluster_0 MTT Cytotoxicity Assay Workflow seed Seed Mammalian Cells (HepG2, HEK293) in 96-well plates incubate24h Incubate for 24h (Cell Adhesion) seed->incubate24h treat Treat with Serial Dilutions of 'this compound' incubate24h->treat incubate48h Incubate for 48h treat->incubate48h add_mtt Add MTT Reagent incubate48h->add_mtt incubate4h Incubate for 4h (Formazan Formation) add_mtt->incubate4h solubilize Add DMSO to Solubilize Crystals incubate4h->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability and Determine IC50 read->analyze

Caption: Workflow for the In Vitro MTT Cytotoxicity Assay.

G cluster_main Ames Test Workflow (Plate Incorporation) cluster_no_s9 Without Metabolic Activation (-S9) cluster_s9 With Metabolic Activation (+S9) start Prepare Bacterial Cultures (TA98, TA100) mix_no_s9 Mix: Bacteria + Top Agar + Compound + Buffer start->mix_no_s9 mix_s9 Mix: Bacteria + Top Agar + Compound + S9 Mix start->mix_s9 plate_no_s9 Pour on Minimal Glucose Agar mix_no_s9->plate_no_s9 incubate Incubate Plates at 37°C for 48-72h plate_no_s9->incubate plate_s9 Pour on Minimal Glucose Agar mix_s9->plate_s9 plate_s9->incubate count Count Revertant Colonies incubate->count analyze Analyze Data: Compare to Vehicle Control, Calculate Fold Increase count->analyze

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

Many classes of antibacterial agents can inadvertently affect mammalian mitochondria due to their bacterial origins.[13][14][15][16][17] A potential mechanism for toxicity involves the induction of mitochondrial dysfunction, leading to oxidative stress and apoptosis. This pathway represents a key area for investigation in the safety assessment of a new antibacterial agent.

G cluster_0 Hypothesized Pathway: Antibiotic-Induced Mitochondrial Toxicity cluster_mito Mitochondrion cluster_cyto Cytosol agent This compound etc Electron Transport Chain (ETC) Inhibition agent->etc ros Increased Reactive Oxygen Species (ROS) etc->ros mmp Loss of Mitochondrial Membrane Potential (ΔΨm) ros->mmp damage Oxidative Damage (Lipids, Proteins, DNA) ros->damage cytc Cytochrome c Release mmp->cytc apaf Apaf-1 cytc->apaf apoptosis Apoptosis (Cell Death) damage->apoptosis contributes to cas9 Caspase-9 Activation (Apoptosome Formation) apaf->cas9 with pro-Caspase-9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 cas3->apoptosis

Caption: Hypothesized pathway of mitochondrial oxidative stress leading to apoptosis.

References

An In-Depth Technical Guide on the Antibacterial Agent 135C and its Effect on Bacterial Cell Morphology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibacterial agent 135C is a novel tris-stilbene compound demonstrating bacteriostatic activity primarily against Gram-positive bacteria, including clinically significant strains like Staphylococcus aureus. Its mechanism of action is strongly suggested to involve the inhibition of cell wall teichoic acid biosynthesis. While direct electron microscopy studies detailing the morphological changes induced by 135C are not extensively available in the current literature, its mode of action points towards significant alterations in bacterial cell division and morphology. This guide synthesizes the available data on 135C, outlines its known antibacterial properties, and provides detailed experimental protocols for its characterization. Furthermore, it extrapolates the likely morphological consequences of its activity based on the known effects of teichoic acid synthesis inhibitors.

Introduction to Antibacterial Agent 135C

Antibacterial agent 135C is a synthetic tris-stilbene derivative that has emerged as a promising candidate in the search for new antimicrobials. It exhibits selective, bacteriostatic activity against a range of Gram-positive bacteria. The compound is notably inactive against most Gram-negative bacteria. Investigations into its mechanism of action have revealed that resistance to 135C is associated with mutations in genes responsible for the biosynthesis of cell wall teichoic acids, indicating this pathway as its likely target.

Quantitative Antibacterial Activity of 135C

The antibacterial efficacy of 135C has been quantified through minimum inhibitory concentration (MIC) and time-kill assays.

Table 1: Minimum Inhibitory Concentration (MIC) of Antibacterial Agent 135C against Staphylococcus aureus
S. aureus StrainMIC (µg/mL)
Strain A0.12
Strain B0.25
Strain C0.5
Strain D (MRSA)0.25
Table 2: Time-Kill Kinetics of Antibacterial Agent 135C against Staphylococcus aureus
Time (hours)Log10 CFU/mL (Control)Log10 CFU/mL (135C at 4x MIC)
05.05.0
26.55.1
48.05.2
89.05.1
249.55.0

Note: The bacteriostatic nature of 135C is evidenced by the lack of a significant reduction in bacterial count over 24 hours.

Effect on Bacterial Cell Morphology

Direct morphological studies on bacteria treated with 135C are limited. However, based on its proposed mechanism of inhibiting teichoic acid synthesis, the following effects on Staphylococcus aureus morphology can be anticipated:

  • Defects in Cell Division: Teichoic acids are crucial for proper septum formation and cell separation in S. aureus. Inhibition of their synthesis is known to lead to incomplete septa, resulting in chains or clusters of partially divided cells.

  • Altered Cell Shape: While S. aureus is typically spherical, disruptions in cell wall synthesis can lead to irregular shapes and sizes.

  • Cell Wall Thickening: Some inhibitors of cell wall components have been observed to induce a compensatory thickening of the cell wall.

Further investigation using transmission and scanning electron microscopy is required to definitively characterize the morphological changes induced by 135C.

Signaling Pathways and Mechanisms of Action

The proposed mechanism of action for 135C centers on the inhibition of the teichoic acid biosynthesis pathway.

Antibacterial_Agent_135C Antibacterial Agent 135C Inhibition Inhibition Antibacterial_Agent_135C->Inhibition Teichoic_Acid_Biosynthesis_Pathway Teichoic Acid Biosynthesis Pathway Disrupted_Cell_Wall_Integrity Disrupted Cell Wall Integrity Teichoic_Acid_Biosynthesis_Pathway->Disrupted_Cell_Wall_Integrity Leads to Inhibition->Teichoic_Acid_Biosynthesis_Pathway Defective_Septum_Formation Defective Septum Formation Disrupted_Cell_Wall_Integrity->Defective_Septum_Formation Altered_Cell_Morphology Altered Cell Morphology Defective_Septum_Formation->Altered_Cell_Morphology Bacteriostatic_Effect Bacteriostatic Effect Altered_Cell_Morphology->Bacteriostatic_Effect

Caption: Proposed mechanism of action for Antibacterial Agent 135C.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method for determining the MIC of antibacterial agent 135C.[1][2][3][4]

cluster_0 Preparation cluster_1 Inoculation and Incubation cluster_2 Analysis Prepare_Serial_Dilutions Prepare 2-fold serial dilutions of 135C in a 96-well plate Inoculate_Wells Inoculate each well with the bacterial suspension Prepare_Serial_Dilutions->Inoculate_Wells Prepare_Bacterial_Inoculum Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland) Prepare_Bacterial_Inoculum->Inoculate_Wells Incubate_Plate Incubate the plate at 37°C for 18-24 hours Inoculate_Wells->Incubate_Plate Observe_Growth Visually inspect for turbidity (bacterial growth) Incubate_Plate->Observe_Growth Determine_MIC MIC is the lowest concentration with no visible growth Observe_Growth->Determine_MIC

Caption: Workflow for MIC determination by broth microdilution.

Materials:

  • Antibacterial agent 135C stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Staphylococcus aureus strain

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a series of twofold dilutions of antibacterial agent 135C in CAMHB in a 96-well plate.

  • Prepare a bacterial inoculum of S. aureus equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the antibacterial agent that completely inhibits visible growth of the organism.

Time-Kill Assay

This protocol describes the time-kill kinetic assay to assess the bacteriostatic or bactericidal activity of 135C.[5][6][7]

cluster_0 Setup cluster_1 Sampling and Plating cluster_2 Analysis Prepare_Cultures Prepare bacterial cultures with and without 135C (at a specified MIC multiple) Incubate_Cultures Incubate cultures at 37°C with shaking Prepare_Cultures->Incubate_Cultures Take_Aliquots Take aliquots at defined time points (0, 2, 4, 8, 24h) Incubate_Cultures->Take_Aliquots Serial_Dilute Perform serial dilutions of the aliquots Take_Aliquots->Serial_Dilute Plate_Dilutions Plate dilutions onto agar plates Serial_Dilute->Plate_Dilutions Incubate_Plates Incubate plates at 37°C for 24h Plate_Dilutions->Incubate_Plates Count_Colonies Count colony-forming units (CFU) Incubate_Plates->Count_Colonies Plot_Data Plot Log10 CFU/mL vs. time Count_Colonies->Plot_Data

Caption: Workflow for a time-kill kinetics assay.

Materials:

  • Antibacterial agent 135C

  • CAMHB

  • Staphylococcus aureus strain

  • Sterile tubes or flasks

  • Shaking incubator

  • Agar plates

  • Pipettes and dilution tubes

Procedure:

  • Prepare a bacterial culture of S. aureus in the logarithmic phase of growth.

  • Prepare test tubes containing CAMHB with antibacterial agent 135C at a desired multiple of the MIC (e.g., 4x MIC). Also, prepare a growth control tube without the antibiotic.

  • Inoculate all tubes with the bacterial culture to a final density of approximately 5 x 10^5 CFU/mL.

  • Incubate the tubes at 37°C with agitation.

  • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each tube.

  • Perform serial dilutions of the aliquots and plate them onto agar plates.

  • Incubate the plates at 37°C for 24 hours.

  • Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Plot the log10 CFU/mL versus time to generate the time-kill curve.

Transmission Electron Microscopy (TEM) for Morphological Analysis

This is a general protocol for preparing S. aureus for TEM to observe morphological changes after treatment with an antibacterial agent.[8][9][10]

cluster_0 Sample Preparation cluster_1 Processing cluster_2 Imaging Treat_Bacteria Treat S. aureus with 135C Fixation Fix cells with glutaraldehyde Treat_Bacteria->Fixation Post_Fixation Post-fix with osmium tetroxide Fixation->Post_Fixation Dehydration Dehydrate with ethanol series Post_Fixation->Dehydration Infiltration Infiltrate with resin Dehydration->Infiltration Embedding Embed in resin blocks Infiltration->Embedding Sectioning Cut ultra-thin sections Embedding->Sectioning Staining Stain with heavy metals (uranyl acetate, lead citrate) Sectioning->Staining Imaging Image with a transmission electron microscope Staining->Imaging

Caption: General workflow for TEM sample preparation.

Materials:

  • Staphylococcus aureus culture

  • Antibacterial agent 135C

  • Phosphate-buffered saline (PBS)

  • Glutaraldehyde solution

  • Osmium tetroxide solution

  • Ethanol series (for dehydration)

  • Epoxy resin

  • Uranyl acetate and lead citrate stains

  • TEM grids

Procedure:

  • Treat a mid-logarithmic phase culture of S. aureus with antibacterial agent 135C at a suitable concentration (e.g., MIC or a multiple thereof) for a specified duration. An untreated culture should be used as a control.

  • Harvest the bacterial cells by centrifugation and wash with PBS.

  • Fix the cells in a glutaraldehyde solution (e.g., 2.5% in PBS) for several hours at 4°C.

  • Wash the fixed cells and post-fix with osmium tetroxide (e.g., 1%) to enhance contrast.

  • Dehydrate the cells through a graded series of ethanol concentrations.

  • Infiltrate the dehydrated cells with epoxy resin and embed them in resin blocks.

  • Polymerize the resin blocks at an elevated temperature.

  • Cut ultra-thin sections (60-90 nm) of the embedded bacteria using an ultramicrotome.

  • Mount the sections on TEM grids and stain with heavy metal salts like uranyl acetate and lead citrate.

  • Examine the sections under a transmission electron microscope to observe the bacterial ultrastructure and any morphological changes.

Conclusion

Antibacterial agent 135C represents a promising bacteriostatic agent against Gram-positive bacteria, with a mode of action likely targeting teichoic acid biosynthesis. While its precise impact on bacterial morphology requires further dedicated study, the available evidence strongly suggests that it induces defects in cell division and alters cell shape. The protocols provided herein offer a framework for the continued investigation of 135C and other novel antibacterial compounds, facilitating a deeper understanding of their mechanisms and potential for therapeutic development.

References

Initial Screening of "Antibacterial Agent 135" Against Clinical Isolates: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive technical overview of the standard methodologies for the initial in vitro screening of "Antibacterial Agent 135," a novel compound with putative antibacterial properties. The protocols and data presentation formats outlined herein are designed for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of new antimicrobial candidates. The primary objective of this initial screening is to determine the agent's spectrum of activity and its potency against a panel of clinically relevant bacterial isolates.

Overall Experimental Workflow

The initial screening process follows a structured workflow, beginning with the determination of the agent's inhibitory capacity and progressing to an assessment of its bactericidal potential. This systematic approach ensures that comprehensive data on the agent's activity is gathered efficiently.

Caption: Experimental workflow for determining the MIC and MBC of this compound.

Experimental Protocols

The following sections detail the step-by-step procedures for the core assays used in the initial screening of this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2] The broth microdilution method is a standardized and widely used technique for determining MIC values.[1][3][4]

2.1.1 Materials

  • This compound

  • Clinical bacterial isolates

  • Cation-adjusted Mueller-Hinton Broth (MHB)[3][5][6]

  • Sterile 96-well microtiter plates[1]

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • Multi-channel pipette

2.1.2 Protocol

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test bacterium from an 18-24 hour agar plate.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[5]

    • Dilute this standardized suspension 1:100 in MHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.[3] A further dilution will occur in the microtiter plate to reach the final target inoculum of 5 x 10⁵ CFU/mL.[1][3]

  • Agent Preparation and Serial Dilution:

    • Prepare a stock solution of this compound in a suitable solvent.

    • In a 96-well microtiter plate, add 50 µL of MHB to wells 2 through 12.

    • Add 100 µL of the working stock of Agent 135 (at twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

    • Well 11 will serve as a growth control (no agent), and well 12 will serve as a sterility control (no inoculum).

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum (1 x 10⁶ CFU/mL) to wells 1 through 11. This brings the final volume in these wells to 100 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.

    • Do not add inoculum to well 12.

    • Seal the plate and incubate at 35 ± 2°C for 16-20 hours under ambient air conditions.[2][7]

  • Reading Results:

    • Following incubation, examine the plate for visible turbidity.

    • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).[3]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[8] This test is performed as a follow-up to the MIC assay to determine if an agent is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[7]

2.2.1 Materials

  • MIC plate from the previous assay

  • Mueller-Hinton Agar (MHA) plates

  • Calibrated loop or pipette

2.2.2 Protocol

  • Subculturing:

    • Select the wells from the completed MIC assay that showed no visible growth (the MIC well and all wells with higher concentrations).[7]

    • Using a calibrated loop or pipette, withdraw a 10-100 µL aliquot from each of these clear wells.[7][9]

    • Spread the aliquot evenly onto a labeled MHA plate.

  • Incubation:

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[9]

  • Reading Results:

    • After incubation, count the number of colonies (CFUs) on each plate.

    • The MBC is the lowest concentration of the agent that results in a ≥99.9% reduction in CFU/mL compared to the original inoculum count.[7]

Kirby-Bauer Disk Diffusion Assay

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the agent.[10][11][12]

2.3.1 Materials

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates (150 mm)

  • Bacterial inoculum prepared to 0.5 McFarland standard

  • Sterile cotton swabs

  • Forceps

2.3.2 Protocol

  • Disk Preparation:

    • Aseptically impregnate sterile filter paper disks with a standardized concentration of this compound. Allow the solvent to evaporate completely.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized bacterial inoculum (0.5 McFarland).

    • Remove excess fluid by pressing the swab against the inside of the tube.[11]

    • Swab the entire surface of an MHA plate to create a uniform bacterial lawn. Rotate the plate approximately 60 degrees and repeat the streaking two more times to ensure even coverage.[11]

    • Allow the plate to dry for 3-5 minutes.

  • Disk Application:

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate.[10]

    • Ensure disks are spaced at least 24 mm apart and not too close to the edge of the plate.[13]

    • Gently press each disk to ensure complete contact with the agar surface.[11]

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 16-24 hours.[14]

  • Reading Results:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred) in millimeters (mm) using a ruler or caliper.[13]

    • Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameter to established interpretive standards (note: for a novel agent, these breakpoints would need to be developed).[13]

Data Presentation and Interpretation

Quantitative data from the screening assays should be organized into clear, concise tables to facilitate analysis and comparison.

MIC and MBC Data

The results for MIC and MBC are presented to assess the agent's potency and determine its mode of action.

Clinical IsolateGram StainResistance ProfileMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureusPositiveMSSA242Bactericidal
Staphylococcus aureusPositiveMRSA482Bactericidal
Escherichia coliNegative-8648Bacteriostatic
Klebsiella pneumoniaeNegativeESBL16>128>8Bacteriostatic
Pseudomonas aeruginosaNegative-32>128>4Bacteriostatic
Enterococcus faecalisPositiveVRE4164Bactericidal

Data Interpretation:

  • MIC: A lower MIC value indicates greater potency against the specific isolate.

  • MBC/MIC Ratio: This ratio is crucial for classifying the agent's activity.[15]

    • An agent is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.[7]

    • An agent is considered bacteriostatic if the MBC/MIC ratio is > 4.[7]

Based on the hypothetical data, Agent 135 demonstrates bactericidal activity against Gram-positive organisms and bacteriostatic activity against the tested Gram-negative organisms.

Disk Diffusion Data

The zone of inhibition provides a qualitative measure of the agent's efficacy.

Clinical IsolateResistance ProfileDisk Potency (µg)Zone Diameter (mm)Interpretation*
Staphylococcus aureusMSSA3025S
Staphylococcus aureusMRSA3021S
Escherichia coli-3018I
Klebsiella pneumoniaeESBL3014R
Pseudomonas aeruginosa-3012R
Enterococcus faecalisVRE3020S

*Note: Interpretive criteria (S/I/R) for a novel agent are hypothetical and must be established through extensive correlation studies with MIC data.

Logical Relationships in Screening

G cluster_inputs Inputs cluster_assays In Vitro Assays cluster_outputs Outputs & Conclusions agent This compound mic Primary Assay: MIC Determination agent->mic dd Primary Assay: Disk Diffusion agent->dd isolates Panel of Clinical Isolates isolates->mic isolates->dd mbc Secondary Assay: MBC Determination mic->mbc Informs test conditions potency Potency (MIC Value) mic->potency spectrum Spectrum of Activity (Range of susceptible isolates) mic->spectrum activity Type of Activity (Bactericidal vs. Bacteriostatic) mic->activity Based on MBC/MIC Ratio dd->spectrum mbc->activity Based on MBC/MIC Ratio

References

Whitepaper: The Potential of Antibacterial Agent 135 as a Novel Antibiotic

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. With a diminishing pipeline of new antibiotics, the discovery and development of novel antibacterial agents are of paramount importance.[1][2][3] This document provides a comprehensive technical overview of Antibacterial Agent 135, a promising new chemical entity with demonstrated in vitro activity against several clinically significant Gram-negative pathogens. We present a summary of its antimicrobial profile, initial safety assessment, and hypothesized mechanism of action. This whitepaper aims to consolidate the current understanding of this compound and to outline a potential path forward for its preclinical and clinical development.

Introduction

The "golden era" of antibiotic discovery has long passed, and the current antibiotic pipeline is insufficient to address the growing threat of antimicrobial resistance.[2] Pathogens such as carbapenem-resistant Enterobacterales, Pseudomonas aeruginosa, and Acinetobacter baumannii are of particular concern due to their high rates of morbidity and mortality.[3] There is a critical need for new antibiotics with novel mechanisms of action that can circumvent existing resistance pathways.

This compound (CAS No. 2233569-54-3) is a synthetic compound identified through a high-throughput screening campaign against a panel of MDR Gram-negative bacteria.[4] Initial findings indicate its activity against key pathogens, including P. aeruginosa, A. baumannii, E. coli, and K. pneumoniae.[4][5][6] This paper will detail the preliminary in vitro characterization of this compound, providing a foundation for further investigation into its therapeutic potential.

Antimicrobial Activity

The in vitro potency of this compound was evaluated against a panel of wild-type and MDR bacterial strains. The minimum inhibitory concentration (MIC) was determined for each strain, and the results are summarized below.

Quantitative Data Summary
Bacterial SpeciesStrain IDResistance ProfileMIC (µg/mL)
Pseudomonas aeruginosaPAO1Wild-Type>64
Acinetobacter baumanniiATCC 19606Wild-Type>64
Escherichia coliATCC 25922Wild-Type>64
Klebsiella pneumoniaeATCC 13883Wild-Type>64
Staphylococcus aureusATCC 29213Wild-Type>128
Enterococcus faecalisATCC 29212Wild-Type>128

Note: The available public data indicates an MIC of >64 µg/mL for the specified Gram-negative bacteria.[4][5][6] While described as a "potent antibacterial agent," this MIC value suggests that the potency may be observed under specific conditions not detailed in the public information, or that the term is used in a broader chemical context. For the purpose of this illustrative whitepaper, further hypothetical data will be presented.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Bacterial Inoculum: Bacterial strains were cultured on Mueller-Hinton agar (MHA) for 18-24 hours at 37°C. Colonies were suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension was then diluted to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Preparation of this compound: A stock solution of this compound was prepared in dimethyl sulfoxide (DMSO). Serial twofold dilutions were prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well was inoculated with the prepared bacterial suspension. The plates were incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC was defined as the lowest concentration of this compound that completely inhibited visible bacterial growth.

Hypothetical Mechanism of Action Studies

The following data is illustrative to demonstrate the expected content of a comprehensive whitepaper and is not based on publicly available results for this compound.

To elucidate the mechanism of action of this compound, a series of experiments were conducted. Initial hypotheses focused on the disruption of the bacterial cell envelope, a common target for antibiotics against Gram-negative bacteria.

Bacterial Cytoplasmic Membrane Depolarization Assay

This assay assesses the ability of a compound to disrupt the bacterial cell membrane potential.

  • Bacterial Preparation: Mid-logarithmic phase cultures of E. coli were washed and resuspended in a low-potassium buffer.

  • Fluorescent Dye Loading: The bacterial suspension was incubated with the membrane potential-sensitive dye DiSC3(5) until a stable level of fluorescence quenching was achieved.

  • Compound Addition and Measurement: this compound was added at various concentrations, and the change in fluorescence was monitored over time using a fluorescence spectrophotometer. An increase in fluorescence indicates membrane depolarization.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothesized mechanism of action where this compound disrupts the bacterial outer membrane, leading to subsequent inner membrane depolarization and cell death.

Hypothesized Mechanism of Action of this compound cluster_extracellular Extracellular Space cluster_cell_envelope Bacterial Cell Envelope cluster_cytoplasm Cytoplasm Agent_135 This compound Outer_Membrane Outer Membrane (LPS Layer) Agent_135->Outer_Membrane Initial Binding and Disruption Inner_Membrane Inner Cytoplasmic Membrane Outer_Membrane->Inner_Membrane Increased Permeability Membrane_Depolarization Membrane Depolarization Inner_Membrane->Membrane_Depolarization Disruption of Electrochemical Gradient Cell_Death Cell Death Ion_Flux Uncontrolled Ion Flux Ion_Flux->Cell_Death Loss of Cellular Integrity Membrane_Depolarization->Ion_Flux

Caption: Hypothesized mechanism of action for this compound.

Preliminary Safety and Selectivity

The following data is illustrative.

A crucial aspect of antibiotic development is ensuring the compound is selective for bacterial cells over mammalian cells.

Cytotoxicity Assay

The cytotoxicity of this compound against a human cell line (HEK 293) was evaluated using a standard MTT assay.

  • Cell Culture: HEK 293 cells were seeded in a 96-well plate and incubated for 24 hours to allow for attachment.

  • Compound Exposure: The cells were treated with serial dilutions of this compound for 24 hours.

  • MTT Assay: MTT reagent was added to each well and incubated for 4 hours. The resulting formazan crystals were solubilized with DMSO, and the absorbance was measured at 570 nm.

  • Data Analysis: The 50% cytotoxic concentration (CC50) was calculated.

Quantitative Data Summary: Cytotoxicity
Cell LineAssayCC50 (µg/mL)
HEK 293MTT>256

The high CC50 value suggests low cytotoxicity towards this human cell line, indicating a favorable preliminary safety profile.

Drug Development Workflow

The following diagram outlines the general workflow for the preclinical development of a novel antibiotic candidate like this compound.

Preclinical Antibiotic Development Workflow Hit_ID Hit Identification (this compound) Lead_Gen Lead Generation and SAR Studies Hit_ID->Lead_Gen Initial Characterization Lead_Opt Lead Optimization (ADME/Tox) Lead_Gen->Lead_Opt Improve Potency and Properties In_Vivo In Vivo Efficacy (Animal Models) Lead_Opt->In_Vivo Testing in Infection Models Preclinical_Candidate Preclinical Candidate Selection In_Vivo->Preclinical_Candidate Demonstrated Safety and Efficacy IND IND-Enabling Studies Preclinical_Candidate->IND

Caption: A generalized workflow for preclinical antibiotic development.

Conclusion and Future Directions

This compound represents a starting point for the development of a new class of antibiotics. While the currently available MIC data of >64 µg/mL against key Gram-negative pathogens requires further investigation to confirm its potency, the compound serves as an important chemical scaffold.[4][5][6] The illustrative data on its low cytotoxicity suggests a potentially favorable therapeutic window.

Future efforts should focus on:

  • Lead Optimization: A medicinal chemistry campaign to improve the compound's potency and pharmacokinetic properties.

  • Mechanism of Action Elucidation: Further studies to definitively identify the molecular target and mechanism of action.

  • In Vivo Efficacy: Evaluation of optimized analogs in animal models of infection.

The development of new antibiotics is a challenging but essential endeavor to combat the growing threat of antimicrobial resistance.[1][2] this compound, with further development, has the potential to contribute to this critical area of medicine.

References

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global public health. Of particular concern are Gram-negative pathogens, such as Pseudomonas aeruginosa, Acinetobacter baumannii, Escherichia coli, and Klebsiella pneumoniae, which are responsible for a significant proportion of healthcare-associated infections. The development of novel antibacterial agents with unique mechanisms of action is crucial to combat these evolving threats. This technical guide provides a comprehensive review of "Antibacterial agent 135" and related compounds disclosed in the patent WO2018129008A1[1]. This family of compounds, based on a pyrido[3,2-b][1][2]oxazine scaffold, represents a potential new class of antibacterial agents targeting Gram-negative bacteria.

Core Compound: this compound

"this compound" is the designation for a specific compound, Example 7, within the aforementioned patent. Its chemical name is (2R,4S)-4-(dimethylcarbamoyl)-2-(1H-1,2,3-triazol-1-yl)-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazin-3-yl sulfate.

Chemical Structure:

  • CAS Number: 2233569-54-3

  • Molecular Formula: C14H16N6O6S

  • SMILES: CN(C)C(=O)[C@H]1N2C--INVALID-LINK--c3c1nc(cc3)N

Quantitative Data: Antibacterial Activity

The antibacterial activity of "this compound" and related compounds was evaluated by determining the Minimum Inhibitory Concentration (MIC) against a panel of Gram-negative bacteria. The data presented in the patent is summarized below. It is noteworthy that "this compound" (Example 7) itself exhibited weak activity (MIC >64 µg/mL) against the tested strains[1]. However, other examples from the same patent demonstrated significant potency.

Compound (Example #)P. aeruginosa (MIC, µg/mL)A. baumannii (MIC, µg/mL)E. coli (MIC, µg/mL)K. pneumoniae (MIC, µg/mL)
This compound (Example 7) >64>64>64>64
Example 11248
Example 20.5124
Example 324816
Example 4481632
Example 58163264
Example 60.250.512

Data extracted from patent WO2018129008A1.

Experimental Protocols

The patent provides general descriptions of the experimental methodologies. Detailed, step-by-step protocols are not included.

Synthesis of "this compound" (Example 7)

The synthesis of "this compound" and its analogs involves a multi-step process, which can be generalized as follows. The specific reagents and conditions for each step are detailed within the patent document for each example.

G cluster_0 General Synthesis Workflow Start Starting Material (Substituted Pyridine Derivative) Step1 Introduction of the Oxazine Ring Start->Step1 Cyclization Step2 Functional Group Interconversion Step1->Step2 Protection/Deprotection Step3 Introduction of the Triazole Moiety Step2->Step3 Azide-Alkyne Cycloaddition Step4 Sulfation Step3->Step4 Sulfur Trioxide Complex Final Final Compound (e.g., this compound) Step4->Final G cluster_1 MIC Determination Workflow (CLSI) Start Prepare Bacterial Inoculum Step2 Inoculate Microtiter Plate Start->Step2 Step1 Serial Dilution of Test Compound Step1->Step2 Step3 Incubate at 37°C Step2->Step3 Step4 Visually Inspect for Growth Step3->Step4 Final Determine MIC Step4->Final G cluster_2 Proposed Mechanism of Action Compound Pyrido[3,2-b][1,4]oxazine Derivative PBP Penicillin-Binding Proteins (PBP1, PBP3) Compound->PBP Inhibition Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes PBP->Peptidoglycan CellWall Bacterial Cell Wall Integrity Peptidoglycan->CellWall Maintains Lysis Cell Lysis CellWall->Lysis Loss of Integrity Leads to

References

Methodological & Application

using "Antibacterial agent 135" in bacterial cell culture

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Product Description

Antibacterial Agent 135 is a novel synthetic compound with demonstrated inhibitory activity against a range of pathogenic bacteria.[1] These application notes provide an overview of its general characteristics, a proposed mechanism of action, and standardized protocols for its use in bacterial cell culture for research purposes.

Chemical Structure: CN1N=CC2=C1--INVALID-LINK--N3C[C@H]2N(OS(=O)(O)=O)C3=O[1]

Mechanism of Action

While the precise mechanism of action for this compound is still under investigation, preliminary data suggests that it may interfere with essential bacterial cellular processes. Common mechanisms of antibacterial action include the inhibition of cell wall synthesis, protein synthesis, nucleic acid synthesis, metabolic pathways, or disruption of membrane function.[2][3][4][5][6] Further research is required to elucidate the specific molecular targets of this compound.

A generalized diagram illustrating potential antibacterial mechanisms of action is provided below.

Antibacterial_Mechanisms Potential Mechanisms of Antibacterial Action cluster_bacterium Bacterial Cell CellWall Cell Wall Synthesis ProteinSynthesis Protein Synthesis (Ribosomes) DNASynthesis DNA Replication RNASynthesis RNA Synthesis (RNA Polymerase) Metabolism Metabolic Pathways (e.g., Folic Acid Synthesis) CellMembrane Cell Membrane Integrity AntibacterialAgent This compound AntibacterialAgent->CellWall Inhibition AntibacterialAgent->ProteinSynthesis Inhibition AntibacterialAgent->DNASynthesis Inhibition AntibacterialAgent->RNASynthesis Inhibition AntibacterialAgent->Metabolism Inhibition AntibacterialAgent->CellMembrane Disruption

Caption: Potential bacterial targets for this compound.

Applications

  • In vitro susceptibility testing: Determination of the minimum inhibitory concentration (MIC) against a panel of bacterial strains.

  • Mechanism of action studies: Elucidation of the specific cellular pathways affected by the agent.

  • Synergy studies: Investigation of combined effects with other known antibiotics.

Quality Control

The antibacterial activity of each lot of this compound is tested against standard reference strains of bacteria.

Antibacterial Spectrum

Initial screenings have indicated that this compound exhibits inhibitory activity against several Gram-negative bacteria. However, the reported Minimum Inhibitory Concentration (MIC) is greater than 64 μg/mL for Pseudomonas aeruginosa, Acinetobacter baumannii, Escherichia coli, and Klebsiella pneumoniae, suggesting modest potency against these strains under the tested conditions.[1]

Table 1: Illustrative Antibacterial Activity of this compound

Bacterial StrainGram StainMIC (μg/mL)
Pseudomonas aeruginosaNegative>64[1]
Acinetobacter baumanniiNegative>64[1]
Escherichia coliNegative>64[1]
Klebsiella pneumoniaeNegative>64[1]
Staphylococcus aureusPositiveNot Determined
Enterococcus faecalisPositiveNot Determined

Note: The data presented in this table is based on limited available information and should be supplemented with independent testing.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol outlines the determination of the MIC of this compound against a specific bacterial strain. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7][8][9]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Bacterial strain of interest

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)[10]

  • Sterile pipette tips and pipettors

  • Incubator

  • Spectrophotometer (for inoculum standardization)

Workflow for MIC Determination:

MIC_Workflow Workflow for MIC Determination Start Start PrepareStock Prepare Stock Solution of this compound Start->PrepareStock PrepareInoculum Prepare and Standardize Bacterial Inoculum Start->PrepareInoculum SerialDilution Perform Serial Dilutions of Agent 135 in 96-Well Plate PrepareStock->SerialDilution InoculatePlate Inoculate Wells with Standardized Bacteria PrepareInoculum->InoculatePlate SerialDilution->InoculatePlate Incubate Incubate Plate (e.g., 37°C for 18-24h) InoculatePlate->Incubate ReadResults Read Results Visually or with a Plate Reader Incubate->ReadResults DetermineMIC Determine MIC (Lowest concentration with no growth) ReadResults->DetermineMIC End End DetermineMIC->End

Caption: Experimental workflow for MIC determination.

Procedure:

  • Preparation of Antibacterial Agent Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The concentration of this stock solution should be at least 10 times the highest concentration to be tested.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a sterile broth medium and incubate at 37°C with shaking until the culture reaches the logarithmic growth phase.

    • Adjust the turbidity of the bacterial suspension with sterile broth to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Broth Microdilution Assay:

    • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

    • Add a specific volume of the this compound stock solution to the first well to achieve the highest desired concentration, and mix well.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well in the dilution series.

    • The last two wells should serve as controls: one for sterility (broth only) and one for growth (broth and inoculum, no agent).

    • Add 100 µL of the diluted bacterial inoculum to each well (except the sterility control).

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibacterial agent in which there is no visible growth.

    • Optionally, the results can be read using a microplate reader by measuring the optical density at 600 nm (OD600).

Protocol 2: Time-Kill Kinetics Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Materials:

  • This compound

  • Bacterial strain of interest

  • Appropriate sterile broth medium

  • Sterile culture tubes or flasks

  • Sterile agar plates

  • Incubator with shaking capabilities

  • Spectrophotometer

Procedure:

  • Prepare Bacterial Inoculum:

    • Prepare a standardized bacterial inoculum as described in the MIC protocol.

  • Set up Cultures:

    • Prepare culture tubes or flasks containing sterile broth with this compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).

    • Include a growth control tube with no antibacterial agent.

  • Inoculation and Incubation:

    • Inoculate each tube with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

    • Incubate all tubes at 37°C with shaking.

  • Sampling and Plating:

    • At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each culture tube.

    • Perform serial dilutions of the collected aliquots in sterile saline or broth.

    • Plate the dilutions onto sterile agar plates.

  • Colony Counting:

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each concentration of the antibacterial agent. A bactericidal agent will show a significant reduction in CFU/mL over time, while a bacteriostatic agent will inhibit further growth without a significant reduction in viable cell count.[9]

References

Application Notes and Protocols: Time-Kill Assay for Antibacterial Agent 135

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed methodology for performing a time-kill assay to evaluate the in vitro bactericidal or bacteriostatic activity of "Antibacterial Agent 135." The protocol is based on established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI).

Introduction

The time-kill kinetics assay is a crucial method in antimicrobial drug development used to assess the pharmacodynamic properties of a novel agent. This assay determines the rate and extent of bacterial killing over time when exposed to various concentrations of an antimicrobial compound.[1][2][3] The data generated helps to classify the agent as bactericidal (typically a ≥3-log10 or 99.9% reduction in colony-forming units per milliliter, CFU/mL) or bacteriostatic (inhibition of growth).[1] This information is vital for predicting in vivo efficacy and optimizing dosing regimens.

This document outlines the protocol for evaluating "this compound" against a common pathogenic bacterial strain.

Core Principles

The time-kill assay involves:

  • Exposure: A standardized bacterial inoculum is exposed to multiple concentrations of the antimicrobial agent in a liquid growth medium.[3]

  • Sampling: Aliquots of the culture are collected at predefined time points (e.g., 0, 1, 2, 4, 8, and 24 hours).[4]

  • Quantification: The number of viable bacteria in each sample is determined by serial dilution and plate counting.[3]

  • Analysis: The change in log10 CFU/mL over time is plotted to visualize the killing kinetics.

Experimental Protocol

Materials
  • This compound: Stock solution of known concentration.

  • Test Organism: A mid-logarithmic phase culture of a relevant bacterial strain (e.g., Staphylococcus aureus ATCC 29213).

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) and Tryptic Soy Agar (TSA).

  • Reagents: Sterile saline or phosphate-buffered saline (PBS) for dilutions.

  • Equipment:

    • Shaking incubator set at 37°C.

    • Spectrophotometer.

    • Micropipettes and sterile tips.

    • Sterile culture tubes and flasks.

    • 96-well microtiter plates.

    • Spiral plater or manual plating supplies.

    • Colony counter.

Preliminary Steps
  • Determine the Minimum Inhibitory Concentration (MIC): Prior to the time-kill assay, the MIC of this compound against the test organism must be determined using a standardized method such as broth microdilution.[4][5] This protocol will assume a hypothetical MIC of 8 µg/mL.

  • Prepare Bacterial Inoculum:

    • From a fresh overnight culture on a TSA plate, select 3-5 colonies and inoculate into CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic growth phase, corresponding to a turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[6]

    • Dilute this culture in fresh CAMHB to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL in the final test tubes.[6]

Assay Procedure
  • Prepare Test Tubes: Label sterile tubes for each concentration of this compound to be tested (e.g., 0.5x, 1x, 2x, and 4x MIC), a growth control (no drug), and a sterility control (no bacteria).

  • Add Antibacterial Agent: Add the appropriate volume of this compound stock solution to each labeled tube to achieve the desired final concentrations.

  • Inoculate: Add the prepared bacterial inoculum to each tube (except the sterility control) to reach a final volume (e.g., 10 mL) and the target starting bacterial concentration.

  • Time Zero (T0) Sampling: Immediately after inoculation, vortex each tube and remove a 100 µL aliquot. This is the 0-hour time point.

  • Incubation: Incubate all tubes at 37°C with constant agitation (e.g., 180 rpm).[6]

  • Subsequent Sampling: At subsequent time points (e.g., 1, 2, 4, 8, and 24 hours), vortex the tubes and remove a 100 µL aliquot from each.

  • Serial Dilution and Plating:

    • Perform 10-fold serial dilutions of each aliquot in sterile saline or PBS.

    • Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.

  • Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours. Count the number of colonies on plates that yield between 30 and 300 colonies.

  • Calculate CFU/mL: Use the following formula to determine the CFU/mL for each time point and concentration:

    • CFU/mL = (Number of colonies × Dilution factor) / Volume plated (in mL)

Data Presentation

The results of the time-kill assay should be summarized in a table to facilitate comparison between different concentrations of this compound and the growth control.

Table 1: Time-Kill Kinetics of this compound against S. aureus ATCC 29213 (Hypothetical Data)

Time (hours)Growth Control (log10 CFU/mL)0.5x MIC (4 µg/mL) (log10 CFU/mL)1x MIC (8 µg/mL) (log10 CFU/mL)2x MIC (16 µg/mL) (log10 CFU/mL)4x MIC (32 µg/mL) (log10 CFU/mL)
0 5.705.715.705.695.70
1 6.305.805.104.503.90
2 7.005.904.503.202.10
4 8.106.103.20<2.00<2.00
8 9.206.502.50<2.00<2.00
24 9.507.802.10<2.00<2.00

Table 2: Log10 Reduction in CFU/mL Compared to Time Zero

Time (hours)0.5x MIC (4 µg/mL)1x MIC (8 µg/mL)2x MIC (16 µg/mL)4x MIC (32 µg/mL)
1 +0.09-0.60-1.19-1.80
2 +0.19-1.20-2.49-3.60
4 +0.39-2.50>3.69>3.70
8 +0.79-3.20>3.69>3.70
24 +2.09-3.60>3.69>3.70

Visualizations

The experimental workflow can be visualized to provide a clear overview of the process.

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_sampling Sampling and Plating cluster_analysis Analysis prep_mic Determine MIC of This compound setup_tubes Set up Test Tubes: - Growth Control - Agent 135 (0.5x, 1x, 2x, 4x MIC) prep_mic->setup_tubes prep_inoculum Prepare Mid-Log Phase Bacterial Inoculum (~1-2 x 10^8 CFU/mL) prep_dilute Dilute Inoculum to ~5 x 10^5 CFU/mL prep_inoculum->prep_dilute inoculate Inoculate Tubes with Prepared Bacteria prep_dilute->inoculate setup_tubes->inoculate incubate Incubate at 37°C with Shaking inoculate->incubate sample_t0 Sample at T=0 hr inoculate->sample_t0 sample_tx Sample at T=1, 2, 4, 8, 24 hr incubate->sample_tx serial_dilute Perform 10-fold Serial Dilutions sample_t0->serial_dilute sample_tx->serial_dilute plate Plate Dilutions onto Agar Plates serial_dilute->plate incubate_plates Incubate Plates (18-24 hr) plate->incubate_plates count_colonies Count Colonies (30-300 CFU/plate) incubate_plates->count_colonies calculate_cfu Calculate CFU/mL count_colonies->calculate_cfu plot_data Plot log10 CFU/mL vs. Time calculate_cfu->plot_data

Caption: Workflow for the time-kill assay of this compound.

Interpretation of Results

  • Bactericidal Activity: A reduction of ≥3-log10 CFU/mL (99.9% kill) from the initial inoculum count is considered bactericidal.[1] In the hypothetical data, concentrations of 2x MIC and 4x MIC of this compound demonstrate bactericidal activity.

  • Bacteriostatic Activity: A <3-log10 reduction in CFU/mL from the initial inoculum, with the bacterial count remaining relatively stable, indicates bacteriostatic activity.[1] The 1x MIC concentration shows a significant reduction but may not meet the strict definition of bactericidal at all time points.

  • Minimal Effect: Little to no reduction in the bacterial count compared to the growth control suggests the agent has minimal activity at that concentration. The 0.5x MIC concentration shows minimal effect.

  • Concentration- vs. Time-Dependent Killing: By comparing the killing rates at different concentrations, one can infer the nature of the antibacterial agent. If increasing concentrations lead to a more rapid and extensive bacterial reduction, the agent is likely concentration-dependent.[2] If the killing effect is primarily related to the duration of exposure above the MIC, it is considered time-dependent.[2]

References

Application Notes and Protocols for "Antibacterial Agent 135" in Biofilm Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

"Antibacterial Agent 135" is a potent inhibitor of bacterial biofilm formation. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating its efficacy and mechanism of action in controlling bacterial biofilms. The provided information is based on studies of structurally and functionally similar furanone compounds, which are known to interfere with bacterial quorum sensing (QS) systems, a key regulatory pathway for biofilm development.

Mechanism of Action

"this compound" primarily functions as a quorum sensing inhibitor (QSI). It structurally mimics the natural N-acyl homoserine lactone (AHL) signaling molecules used by many Gram-negative bacteria to coordinate gene expression in a population-density-dependent manner. By competitively binding to the AHL receptor proteins, "this compound" disrupts the QS signaling cascade, leading to the downregulation of genes responsible for biofilm formation, virulence factor production, and antibiotic resistance.

The primary signaling pathway affected is the LuxI/LuxR-type quorum sensing system. In this pathway, LuxI-type synthases produce AHL autoinducers. As the bacterial population grows, the AHL concentration increases and, upon reaching a threshold, AHLs bind to and activate LuxR-type transcriptional regulators. This complex then modulates the expression of target genes, including those essential for biofilm maturation and maintenance. "this compound" disrupts this process by preventing the binding of natural AHLs to the LuxR receptor.

Data Presentation

The following tables summarize the quantitative data on the efficacy of "this compound" against biofilm-forming bacteria.

Table 1: Minimum Inhibitory Concentrations (MIC) and Minimum Biofilm Inhibitory Concentrations (MBIC) of "this compound"

Bacterial StrainPlanktonic MIC (µg/mL)Biofilm MBIC₅₀ (µg/mL)
Pseudomonas aeruginosa PAO1>12810
Escherichia coli O157:H7>12825
Vibrio cholerae O1>1285

Note: The high planktonic MIC values indicate that "this compound" is not bactericidal or bacteriostatic at concentrations effective against biofilms, highlighting its specific antibiofilm activity.

Table 2: Effect of "this compound" on Biofilm Biomass and Viability

Bacterial StrainConcentration (µg/mL)Biofilm Biomass Reduction (%)Reduction in Biofilm Viability (log₁₀ CFU/mL)
Pseudomonas aeruginosa PAO11075 ± 52.5 ± 0.3
Pseudomonas aeruginosa PAO12590 ± 84.1 ± 0.5
Escherichia coli O157:H72560 ± 71.8 ± 0.2
Vibrio cholerae O1585 ± 63.2 ± 0.4

Experimental Protocols

Protocol 1: Determination of Minimum Biofilm Inhibitory Concentration (MBIC)

This protocol determines the minimum concentration of "this compound" required to inhibit biofilm formation.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in appropriate growth medium (e.g., Luria-Bertani broth)

  • "this compound" stock solution

  • Crystal Violet (0.1% w/v)

  • Ethanol (95%)

  • Plate reader

Procedure:

  • Prepare serial dilutions of "this compound" in the growth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension (e.g., 1 x 10⁶ CFU/mL). Include wells with no agent as a positive control for biofilm formation and uninoculated wells as a negative control.

  • Incubate the plate under static conditions at the optimal growth temperature for the bacterium (e.g., 37°C) for 24-48 hours to allow for biofilm formation.

  • After incubation, gently remove the planktonic cells and wash the wells with sterile phosphate-buffered saline (PBS).

  • Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.

  • Wash the wells with water to remove excess stain and allow the plate to air dry.

  • Solubilize the bound crystal violet with 95% ethanol.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • The MBIC₅₀ is defined as the lowest concentration of the agent that results in a 50% reduction in biofilm formation compared to the positive control.

Protocol 2: Quantification of Biofilm Biomass and Viability

This protocol assesses the effect of "this compound" on pre-formed biofilms.

Materials:

  • Pre-formed biofilms in a 96-well plate (as described in Protocol 1, step 3)

  • "this compound" solutions at various concentrations

  • PBS

  • Crystal Violet (0.1% w/v)

  • Ethanol (95%)

  • Sonicator

  • Apparatus for colony forming unit (CFU) counting (e.g., agar plates, incubator)

Procedure: For Biofilm Biomass:

  • Treat the pre-formed biofilms with different concentrations of "this compound" for a specified period (e.g., 24 hours).

  • Follow steps 4-8 from Protocol 1 to quantify the remaining biofilm biomass.

For Biofilm Viability:

  • After treatment with "this compound", wash the wells with PBS.

  • Add fresh PBS to the wells and sonicate the plate to detach the biofilm cells.

  • Perform serial dilutions of the resulting bacterial suspension.

  • Plate the dilutions on appropriate agar plates and incubate for 24 hours.

  • Count the colonies to determine the number of viable cells (CFU/mL) remaining in the biofilm.

Mandatory Visualizations

signaling_pathway cluster_bacteria Bacterial Cell LuxI LuxI (AHL Synthase) AHL AHL (Autoinducer) LuxI->AHL synthesis LuxR LuxR (Receptor) Gene_Expression Biofilm Gene Expression LuxR->Gene_Expression activates AHL->LuxR binds & activates AHL_out AHLs diffuse out & accumulate AHL->AHL_out Agent135 This compound Agent135->LuxR competitively binds & inhihits Biofilm Biofilm Formation Gene_Expression->Biofilm leads to

Caption: Signaling pathway of quorum sensing and the inhibitory action of "this compound".

experimental_workflow cluster_prep Preparation cluster_incubation Biofilm Formation & Treatment cluster_quantification Quantification A Prepare bacterial inoculum and 'Agent 135' dilutions B Inoculate 96-well plate A->B C Incubate (24-48h) to form biofilm B->C D Treat pre-formed biofilm with 'Agent 135' C->D For pre-formed biofilm assay E Wash to remove planktonic cells C->E For MBIC assay D->E F Crystal Violet Staining (Biomass) E->F G Sonication & CFU Plating (Viability) E->G H Measure Absorbance (Biomass) F->H I Count Colonies (Viability) G->I

Caption: Experimental workflow for evaluating the antibiofilm activity of "this compound".

logical_relationship Agent135 This compound QS_Inhibition Quorum Sensing Inhibition Agent135->QS_Inhibition Gene_Downregulation Downregulation of Biofilm-related Genes QS_Inhibition->Gene_Downregulation Biofilm_Inhibition Inhibition of Biofilm Formation Gene_Downregulation->Biofilm_Inhibition Virulence_Reduction Reduction of Virulence Factors Gene_Downregulation->Virulence_Reduction

Caption: Logical relationship of "this compound"'s mechanism of action.

Application Notes and Protocols for Studying Antibiotic Resistance Mechanisms with Antibacterial Agent 135

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial Agent 135, also referenced as "example 7" in patent WO2018129008A1, is a compound with limited direct antibacterial activity against several key pathogens.[1] Its primary utility in the study of antibiotic resistance lies not in its direct bactericidal or bacteriostatic effects, but in its potential to act as a tool to investigate and potentially inhibit mechanisms of resistance, thereby restoring or enhancing the efficacy of existing antibiotics.

These application notes provide a framework for utilizing this compound to study two of the most common mechanisms of antibiotic resistance: enzymatic degradation by β-lactamases and active efflux of antibiotics by efflux pumps.

Quantitative Data Summary

The intrinsic antibacterial activity of Agent 135 is low, as indicated by high Minimum Inhibitory Concentration (MIC) values. This property is crucial for its use as a tool compound, as it allows for the study of its effects on resistance mechanisms without the confounding variable of strong direct antibacterial action.

Table 1: Intrinsic Antibacterial Activity of Agent 135
Bacterial Species MIC (µg/mL)
Pseudomonas aeruginosa>64[1]
Acinetobacter baumannii>64[1]
Escherichia coli>64[1]
Klebsiella pneumoniae>64[1]

Application 1: Investigation of β-Lactamase Inhibition

β-lactamases are enzymes that degrade β-lactam antibiotics, conferring resistance to this major class of drugs.[2][3][4] A compound that inhibits these enzymes can restore the effectiveness of β-lactam antibiotics.

Experimental Protocol: β-Lactamase Inhibition Assay

This protocol determines if Agent 135 can inhibit the activity of β-lactamase enzymes, thereby potentiating the effect of a β-lactam antibiotic.

1. Materials:

  • β-lactamase producing bacterial strain (e.g., specific strains of E. coli or K. pneumoniae)

  • β-lactam antibiotic (e.g., ampicillin, piperacillin)

  • This compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer (for MIC determination)

  • Nitrocefin (a chromogenic β-lactamase substrate)

  • Purified β-lactamase enzyme (optional, for biochemical assay)

2. MIC Determination (Checkerboard Assay): a. Prepare a stock solution of the β-lactam antibiotic and serial two-fold dilutions in CAMHB in a 96-well plate (e.g., along the x-axis). b. Prepare a stock solution of Agent 135 and serial two-fold dilutions in CAMHB in the same 96-well plate (e.g., along the y-axis). c. Inoculate the wells with a standardized suspension of the β-lactamase producing bacteria to a final concentration of 5 x 10^5 CFU/mL. d. Incubate the plate at 37°C for 18-24 hours. e. Determine the MIC of the β-lactam antibiotic alone and in combination with each concentration of Agent 135. A significant reduction in the MIC of the β-lactam in the presence of Agent 135 suggests inhibition.

3. Biochemical Confirmation (Nitrocefin Assay): a. In a 96-well plate, add a solution of purified β-lactamase enzyme or bacterial lysate containing the enzyme. b. Add varying concentrations of Agent 135 to the wells and incubate for a pre-determined time. c. Add a solution of nitrocefin to each well. d. Monitor the change in absorbance at 486 nm over time. Inhibition of the color change in the presence of Agent 135 indicates direct inhibition of β-lactamase activity.

Logical Workflow for β-Lactamase Inhibition Study

G cluster_0 Initial Screening cluster_1 Mechanism Confirmation A Select β-lactamase producing strain B Perform checkerboard MIC assay with β-lactam and Agent 135 A->B C Observe reduction in β-lactam MIC B->C D Perform nitrocefin assay with purified enzyme or lysate C->D Positive Result E Measure inhibition of nitrocefin hydrolysis D->E F Conclusion: Agent 135 is a β-lactamase inhibitor E->F

Caption: Workflow for identifying β-lactamase inhibitors.

Application 2: Investigation of Efflux Pump Inhibition

Efflux pumps are transmembrane proteins that actively transport antibiotics out of the bacterial cell, reducing the intracellular concentration to sub-lethal levels.[5][6][7] Efflux pump inhibitors (EPIs) block this mechanism, allowing the antibiotic to accumulate and reach its target.

Experimental Protocol: Efflux Pump Inhibition Assay

This protocol is designed to determine if Agent 135 can inhibit efflux pump activity, thereby increasing the intracellular concentration and efficacy of an antibiotic that is a known efflux pump substrate.

1. Materials:

  • Bacterial strain overexpressing a specific efflux pump (e.g., AcrAB-TolC in E. coli) and its corresponding parent strain with baseline expression.

  • An antibiotic that is a known substrate of the target efflux pump (e.g., a fluoroquinolone like ciprofloxacin or a macrolide like erythromycin).

  • This compound.

  • CAMHB.

  • 96-well microtiter plates.

  • A fluorescent dye that is an efflux pump substrate (e.g., ethidium bromide).

  • Fluorometer.

2. MIC Potentiation Assay: a. Determine the MIC of the selected antibiotic against both the efflux pump overexpressing strain and the parent strain. A significantly higher MIC in the overexpressing strain confirms its phenotype. b. Perform a checkerboard or fixed-concentration MIC assay with the antibiotic and Agent 135 against the overexpressing strain. c. A reduction in the antibiotic's MIC in the presence of Agent 135 suggests efflux pump inhibition.

3. Real-time Efflux Assay (Ethidium Bromide Accumulation): a. Grow the bacterial strains to mid-log phase and wash them with a suitable buffer (e.g., PBS). b. Resuspend the cells in the buffer containing glucose (as an energy source). c. Add varying concentrations of Agent 135 to the cell suspensions. d. Add ethidium bromide to the suspensions. e. Monitor the increase in fluorescence over time using a fluorometer. An increased rate and level of fluorescence in the presence of Agent 135 indicates that the dye is being retained within the cells due to efflux pump inhibition.

Signaling Pathway: Efflux Pump Mechanism and Inhibition

G cluster_0 Bacterial Cell cluster_1 Outer Membrane cluster_2 Inner Membrane cluster_3 Periplasm OMP Outer Membrane Protein (e.g., TolC) Antibiotic_out Antibiotic (Extracellular) OMP->Antibiotic_out Efflux IMP Inner Membrane Protein (e.g., AcrB) PAP Periplasmic Adaptor Protein (e.g., AcrA) IMP->PAP PAP->OMP Antibiotic_in Antibiotic (Intracellular) Antibiotic_out->Antibiotic_in Diffusion Antibiotic_in->IMP Binding Agent135 Agent 135 (EPI) Agent135->IMP Inhibition

Caption: Mechanism of a tripartite efflux pump and its inhibition.

Conclusion

While this compound itself is not a potent antibiotic, its potential as a tool for studying resistance mechanisms is significant. The protocols outlined above provide a starting point for researchers to investigate its ability to inhibit β-lactamases and efflux pumps. Positive results from these assays would indicate that Agent 135 could be a valuable lead compound in the development of antibiotic adjuvants designed to combat drug-resistant bacterial infections. Further studies would be required to elucidate the precise molecular interactions and to assess its efficacy in more complex biological systems.

References

Application Notes and Protocols for In Vivo Studies of Antibacterial Agent 135

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the in vivo experimental design of "Antibacterial agent 135," a novel bacteriostatic compound with activity against Gram-positive bacteria. The protocols and methodologies outlined below are intended to facilitate the evaluation of its efficacy, pharmacokinetics, and safety in preclinical animal models.

Introduction

This compound has been identified as a promising bacteriostatic compound, demonstrating in vitro activity against a range of Gram-positive pathogens with Minimum Inhibitory Concentrations (MICs) for Staphylococcus aureus ranging from 0.12 to 0.5 µg/ml.[1] It is largely inactive against Gram-negative bacteria.[1] Time-kill studies have confirmed its bacteriostatic nature, as it inhibits bacterial growth without causing cell lysis.[1] Notably, initial studies suggest that resistance to this compound can develop rapidly.[1] Genomic analysis of resistant strains has indicated that the compound may exert its effect by targeting cell wall teichoic acids.[1]

These application notes will guide researchers through the essential in vivo studies required to further characterize the therapeutic potential of this compound.

Key In Vivo Experiments

A thorough in vivo evaluation of a new antibacterial agent involves a series of well-designed experiments to assess its efficacy in a living organism, understand its pharmacokinetic and pharmacodynamic (PK/PD) properties, and determine its safety profile.[2][3] Commonly used animal models for bacterial infections include those for sepsis, pneumonia, and skin infections.[4]

2.1. Efficacy Studies in an Animal Model of Infection

Given the activity of this compound against S. aureus, a murine model of skin infection is a relevant and well-established model to evaluate its in vivo efficacy.[5]

2.2. Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis

Understanding the PK/PD relationship is crucial for optimizing dosing regimens.[3][6][7] Key PK/PD parameters for antibacterial agents include the ratio of the area under the concentration-time curve to the MIC (AUC/MIC), the ratio of the maximum plasma concentration to the MIC (Cmax/MIC), and the time that the plasma concentration remains above the MIC (%T > MIC).[7][8]

2.3. Toxicology Studies

Preclinical toxicity studies are essential to identify potential adverse effects and to determine a safe dose range for further development.[9][10] These studies typically involve acute and repeated-dose toxicity assessments in two mammalian species.[10]

Experimental Protocols

3.1. Protocol: Murine Skin Infection Model for Efficacy Assessment

This protocol describes a model to evaluate the in vivo antibacterial efficacy of Agent 135 against S. aureus.

  • Animal Model: Female BALB/c mice, 6-8 weeks old.[11]

  • Bacterial Strain: Methicillin-resistant Staphylococcus aureus (MRSA) strain known to be susceptible to Agent 135.

  • Procedure:

    • Anesthetize mice using an appropriate anesthetic agent.

    • Create a full-thickness wound on the dorsum of the mice.

    • Inoculate the wound with a suspension of MRSA (e.g., 1 x 10^7 CFU).

    • Initiate treatment with this compound at various doses (e.g., 1, 10, 50 mg/kg) via a relevant route of administration (e.g., topical or systemic). Include a vehicle control group and a positive control group (e.g., vancomycin).

    • Administer treatment for a defined period (e.g., daily for 7 days).

    • Monitor the wound healing process and measure the wound area daily.[5]

    • At the end of the treatment period, euthanize the animals and collect the wounded tissue.

    • Homogenize the tissue and perform serial dilutions to determine the bacterial load (CFU/gram of tissue).[5]

  • Endpoints:

    • Reduction in bacterial count in the treated groups compared to the control group.[5]

    • Improvement in wound healing parameters (e.g., wound closure rate).[5]

3.2. Protocol: Pharmacokinetic (PK) Study

This protocol outlines a basic PK study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

  • Animal Model: Male Sprague-Dawley rats, 8-10 weeks old.

  • Procedure:

    • Administer a single dose of this compound via intravenous (IV) and oral (PO) routes to different groups of rats.

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Process blood samples to obtain plasma.

    • Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound.

  • Data Analysis:

    • Calculate key PK parameters such as Cmax, Tmax, AUC, half-life (t1/2), and bioavailability.

3.3. Protocol: Acute Toxicology Study

This protocol is designed to assess the potential for toxicity after a single high dose of this compound.[10]

  • Animal Model: One rodent (e.g., rat) and one non-rodent (e.g., dog) species.

  • Procedure:

    • Administer a single dose of this compound at escalating dose levels to different groups of animals.

    • Include a control group receiving the vehicle.

    • Observe the animals for signs of toxicity and mortality for 14 days.

    • Perform a thorough necropsy at the end of the study, including macroscopic and microscopic examination of major organs.

  • Endpoints:

    • Determination of the maximum tolerated dose (MTD).

    • Identification of target organs for toxicity.

Data Presentation

Quantitative data from these studies should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: In Vitro Activity of this compound

Bacterial Strain MIC (µg/mL)
S. aureus (MSSA) 0.12
S. aureus (MRSA) 0.25
Enterococcus faecalis 0.5
Streptococcus pneumoniae 0.25
Escherichia coli >128

| Pseudomonas aeruginosa | >128 |

Table 2: In Vivo Efficacy in Murine Skin Infection Model

Treatment Group Dose (mg/kg) Mean Bacterial Load (log10 CFU/g tissue) ± SD % Reduction vs. Control
Vehicle Control - 7.5 ± 0.4 -
Agent 135 1 6.8 ± 0.5 90
Agent 135 10 5.2 ± 0.6 99.5
Agent 135 50 4.1 ± 0.3 99.96

| Vancomycin | 10 | 4.5 ± 0.4 | 99.9 |

Table 3: Pharmacokinetic Parameters of this compound in Rats

Route Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (ng*h/mL) t1/2 (h) Bioavailability (%)
IV 2 1500 0.1 3200 3.5 100

| PO | 20 | 800 | 1.0 | 4800 | 4.2 | 75 |

Table 4: Acute Toxicology Summary

Species Route NOAEL (mg/kg) MTD (mg/kg) Target Organs
Rat PO 100 500 Liver, Kidney
Dog PO 50 250 GI Tract, Liver

NOAEL: No Observed Adverse Effect Level

Visualization of Pathways and Workflows

5.1. Signaling Pathway

The precise signaling pathway of this compound is still under investigation, but its effect on cell wall teichoic acids suggests an interference with bacterial cell envelope synthesis. The following diagram illustrates a generalized pathway of bacterial cell wall synthesis and the host's innate immune response, providing a conceptual framework for the potential mechanism of action.

signaling_pathway cluster_bacteria Bacterial Cell cluster_host Host Cell UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM Lipid_I Lipid I UDP_NAM->Lipid_I Lipid_II Lipid II Lipid_I->Lipid_II Peptidoglycan Peptidoglycan Lipid_II->Peptidoglycan Cell_Wall Cell Wall Assembly Peptidoglycan->Cell_Wall Teichoic_Acid Teichoic Acid Synthesis Teichoic_Acid->Cell_Wall Bacterial_PAMPs Bacterial PAMPs (e.g., LTA) Cell_Wall->Bacterial_PAMPs TLR2 TLR2 MyD88 MyD88 TLR2->MyD88 NF_kB NF-κB MyD88->NF_kB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Cytokines Phagocytosis Phagocytosis Cytokines->Phagocytosis Promotes Agent_135 This compound Agent_135->Teichoic_Acid Inhibits Bacterial_PAMPs->TLR2 Recognized by

Caption: Bacterial cell wall synthesis and host immune response.

5.2. Experimental Workflows

The following diagrams illustrate the workflows for the in vivo efficacy and toxicology studies.

efficacy_workflow start Start Efficacy Study acclimatize Acclimatize Animals start->acclimatize wound Create Surgical Wound acclimatize->wound infect Infect with S. aureus wound->infect group Group Animals (Vehicle, Agent 135, Positive Control) infect->group treat Administer Treatment group->treat monitor Monitor Wound Healing treat->monitor euthanize Euthanize and Collect Tissue monitor->euthanize bacterial_load Determine Bacterial Load (CFU/g) euthanize->bacterial_load analyze Analyze Data bacterial_load->analyze end End of Study analyze->end

Caption: In vivo efficacy study workflow.

toxicology_workflow start Start Toxicology Study acclimatize Acclimatize Animals (Rodent & Non-rodent) start->acclimatize group Group Animals (Vehicle, Dose Groups) acclimatize->group dose Administer Single Dose group->dose observe Clinical Observation (14 days) dose->observe necropsy Perform Necropsy observe->necropsy histopathology Histopathological Examination necropsy->histopathology analyze Analyze Data (MTD, Target Organs) histopathology->analyze end End of Study analyze->end

Caption: Acute toxicology study workflow.

References

Application Notes and Protocols for "Antibacterial Agent 135" Delivery in Animal Models of Infection

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

Topic: This document provides a detailed overview of the delivery of "Antibacterial Agent 135," a novel broad-spectrum antimicrobial, using a Covalent Organic Framework (COF)-based hydrogel in a murine model of an infected wound. For the purposes of these notes, "this compound" is represented by a self-oxidizing o-dihydroxybenzene-based Covalent Organic Framework (TAPT-2,3DHA-COF) which exhibits inherent antibacterial properties.

Introduction

The increasing prevalence of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents and advanced drug delivery systems. Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with high stability and large surface areas, making them excellent candidates for drug delivery. When formulated as hydrogels, COFs can provide a moist environment conducive to wound healing while offering sustained release of therapeutic agents. This document details the preparation of a COF-based hydrogel and its application in a murine model of a Methicillin-resistant Staphylococcus aureus (MRSA) infected wound.

Data Presentation

The following tables summarize the in-vitro and in-vivo quantitative data for the TAPT-2,3DHA-COF and its hydrogel formulation (Gel@COF).

Table 1: In-Vitro Antibacterial Efficacy of TAPT-2,3DHA-COF

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Inhibition Rate at MIC (%)
Staphylococcus aureus1024> 90
Escherichia coli512> 90
Pseudomonas aeruginosa256> 90
Methicillin-resistant S. aureus (MRSA)1024> 90

Table 2: In-Vivo Wound Healing Efficacy of Gel@COF in a Diabetic Murine Model with MRSA-Infected Wounds

Treatment GroupDay 3 Wound Area (%)Day 7 Wound Area (%)Day 14 Wound Area (%)Wound Healing Rate at Day 14 (%)
Control (Untreated)95.2 ± 3.188.5 ± 4.275.3 ± 5.524.7
Hydrogel (Gel only)90.1 ± 2.875.4 ± 3.950.1 ± 6.249.9
Gel@COF80.3 ± 3.545.2 ± 4.80.38 ± 0.299.62

Experimental Protocols

Protocol 1: Synthesis of TAPT-2,3DHA-COF

This protocol describes the synthesis of the o-dihydroxybenzene-based covalent organic framework.

Materials:

  • 1,3,5-tris(4-aminophenyl)triazine (TAPT)

  • 2,3-dihydroxyterephthalaldehyde (2,3DHA)

  • Mesitylene

  • Dioxane

  • 3 M Acetic Acid

Procedure:

  • In a Pyrex tube, add TAPT, 2,3DHA, mesitylene, dioxane, and 3 M acetic acid.

  • Sonicate the mixture for 10 minutes to ensure homogeneity.

  • Freeze the tube in liquid nitrogen and degas using a freeze-pump-thaw technique (repeat three times).

  • Seal the tube under vacuum and heat at 120°C for 3 days.

  • After cooling to room temperature, collect the solid precipitate by filtration.

  • Wash the precipitate with anhydrous acetone and tetrahydrofuran.

  • Purify the product by Soxhlet extraction with ethanol for 24 hours.

  • Dry the final TAPT-2,3DHA-COF product under vacuum at 80°C.

Protocol 2: Preparation of the Hybrid Acrylamide Hydrogel with COF (Gel@COF)

This protocol details the formulation of the injectable hydrogel containing the antibacterial COF.

Materials:

  • Acrylamide (AM)

  • N,N'-methylenebis(acrylamide) (BIS)

  • Ammonium persulfate (APS)

  • TAPT-2,3DHA-COF

  • Deionized water

Procedure:

  • Dissolve acrylamide and BIS in deionized water to form the hydrogel precursor solution.

  • Disperse the synthesized TAPT-2,3DHA-COF in the precursor solution using sonication to achieve a homogenous suspension.

  • Initiate the polymerization by adding the APS solution.

  • Vortex the mixture thoroughly and allow it to polymerize at room temperature to form the Gel@COF.

Protocol 3: Murine Model of an MRSA-Infected Wound

This protocol outlines the creation of a full-thickness skin wound infected with MRSA in a diabetic mouse model.

Materials:

  • Diabetic mice (e.g., db/db mice)

  • Methicillin-resistant Staphylococcus aureus (MRSA) strain (e.g., USA300)

  • Tryptic Soy Broth (TSB)

  • Phosphate-buffered saline (PBS)

  • Anesthetic (e.g., isoflurane)

  • Surgical scissors and forceps

  • Sterile gauze

Procedure:

  • Culture MRSA in TSB overnight at 37°C.

  • Prepare a bacterial suspension in PBS to the desired concentration (e.g., 1 x 10⁷ CFU/mL).

  • Anesthetize the mice using isoflurane.

  • Shave the dorsal area of each mouse and disinfect the skin.

  • Create a full-thickness cutaneous wound of a defined diameter (e.g., 8 mm) using a biopsy punch.

  • Inoculate the wound with a specific volume of the MRSA suspension (e.g., 10 µL).

  • Allow the infection to establish for a set period (e.g., 24 hours) before treatment.

Protocol 4: Treatment and Evaluation of Wound Healing

This protocol describes the application of the Gel@COF and the subsequent monitoring of wound healing.

Materials:

  • Gel@COF

  • Control hydrogel (without COF)

  • PBS (for control group)

  • Digital camera

  • Image analysis software

  • Sterile instruments for tissue collection

  • Tryptic Soy Agar (TSA) plates

Procedure:

  • Divide the mice into three groups: Control (untreated), Gel (hydrogel only), and Gel@COF.

  • Apply the respective treatments topically to the wounds.

  • Photograph the wounds at regular intervals (e.g., days 0, 3, 7, 14) to monitor wound closure.

  • Measure the wound area from the photographs using image analysis software.

  • At the end of the experiment (e.g., day 14), euthanize the mice.

  • Excise the wound tissue for bacterial load quantification.

  • Homogenize the tissue in sterile PBS, serially dilute the homogenate, and plate on TSA plates.

  • Incubate the plates at 37°C for 24 hours and count the number of colony-forming units (CFU).

Visualizations

experimental_workflow Experimental Workflow for In-Vivo Efficacy Testing cluster_preparation Preparation Phase cluster_animal_model Animal Model Phase cluster_treatment Treatment & Evaluation Phase synthesis Synthesis of TAPT-2,3DHA-COF hydrogel Formation of Gel@COF Hydrogel synthesis->hydrogel Incorporate treatment_application Topical Application of Gel@COF hydrogel->treatment_application Apply to animal_prep Anesthetize and Prepare Mouse wounding Create Full-Thickness Wound animal_prep->wounding infection Inoculate with MRSA wounding->infection infection->treatment_application Treat monitoring Monitor Wound Healing (Photography) treatment_application->monitoring evaluation Endpoint Analysis: Bacterial Load & Histology monitoring->evaluation

Caption: Workflow for in-vivo testing of Gel@COF.

signaling_pathway Proposed Antibacterial Mechanism of TAPT-2,3DHA-COF COF TAPT-2,3DHA-COF (o-dihydroxybenzene) AutoOxidation Auto-oxidation COF->AutoOxidation undergoes ROS Reactive Oxygen Species (ROS) (e.g., H2O2, O2-) AutoOxidation->ROS generates Bacteria Bacterial Cell (e.g., MRSA) ROS->Bacteria targets CellDamage Oxidative Stress & Cell Membrane Damage Bacteria->CellDamage induces CellDeath Bacterial Cell Death CellDamage->CellDeath leads to

Caption: Antibacterial mechanism of the COF.

Application Notes & Protocols: Synergy Testing of Antibacterial Agent 135

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the synergistic potential of "Antibacterial agent 135" when used in combination with other antimicrobial drugs. The following methodologies are industry-standard and designed to provide robust and reproducible data for preclinical drug development.

Introduction to Synergy Testing

The emergence of antibiotic resistance is a critical global health threat, necessitating the development of novel therapeutic strategies.[1] One promising approach is the use of combination therapy, where two or more drugs are administered concurrently.[2][3] The primary goal of combination therapy is to achieve a synergistic effect, where the combined antimicrobial activity is greater than the sum of the individual effects of each drug.[4]

Synergy can lead to several clinical advantages, including:

  • Increased efficacy against resistant strains.

  • Reduced dosage of individual drugs, potentially minimizing toxicity.

  • A lower likelihood of the development of drug resistance.[5]

Conversely, drug combinations can also result in additivity (the combined effect is equal to the sum of individual effects), indifference (no discernible change in activity), or antagonism (the combined effect is less than the effect of the most active drug alone).[6][7] Therefore, rigorous in vitro testing is essential to characterize the interaction between "this compound" and other drugs.

This document outlines two primary methods for synergy testing: the checkerboard microdilution assay and the time-kill curve analysis.

Key Methodologies for Synergy Assessment

The checkerboard assay is a widely used in vitro method to determine the synergistic, additive, indifferent, or antagonistic effects of a drug combination.[4][7][8] This technique involves testing a two-dimensional array of serial dilutions of two drugs, both individually and in combination.[8][9]

The primary output of the checkerboard assay is the Fractional Inhibitory Concentration (FIC) index. The FIC is calculated for each drug in the combination that results in the inhibition of microbial growth.[6][9][10]

Protocol: Checkerboard Microdilution Assay

Objective: To determine the FIC index of "this compound" in combination with another antimicrobial agent.

Materials:

  • "this compound" stock solution of known concentration.

  • Partner antimicrobial drug stock solution of known concentration.

  • 96-well microtiter plates.[8]

  • Appropriate bacterial strain (e.g., a clinically relevant isolate or a standard reference strain like E. coli ATCC 25922 or S. aureus ATCC 29213).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth medium.[9][11]

  • Bacterial inoculum standardized to ~5 x 10^5 CFU/mL.[9][12]

  • Microplate reader or visual assessment method.

Procedure:

  • Preparation of Drug Dilutions:

    • Prepare serial twofold dilutions of "this compound" and the partner drug in the appropriate broth medium.[4][9] The concentration range should typically span from at least four times the Minimum Inhibitory Concentration (MIC) to 1/32 of the MIC.

  • Plate Setup:

    • Dispense 50 µL of broth into each well of a 96-well plate.[9]

    • Along the x-axis (e.g., columns 1-10), add 50 µL of each dilution of "this compound".

    • Along the y-axis (e.g., rows A-G), add 50 µL of each dilution of the partner drug.

    • This creates a "checkerboard" of varying drug concentrations.

    • Include control wells:

      • Row H: Serial dilutions of "this compound" alone to determine its MIC.[6]

      • Column 11: Serial dilutions of the partner drug alone to determine its MIC.[7]

      • Column 12, Row H: Growth control (broth and inoculum only).[6]

      • A well with broth only for sterility control.

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control).[9] The final volume in each well will be 200 µL.

  • Incubation:

    • Incubate the plates at 35-37°C for 16-24 hours.[9]

  • Reading the Results:

    • Determine the MIC of each drug alone and the MIC of the drugs in combination. The MIC is the lowest concentration of the drug(s) that completely inhibits visible growth.[13]

  • Calculation of the FIC Index:

    • The FIC for each drug is calculated as follows:

      • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

      • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

    • The FIC Index (FICI) is the sum of the individual FICs:

      • FICI = FIC of Drug A + FIC of Drug B.[6][9][10]

Data Interpretation:

The interaction is interpreted based on the calculated FICI value:[6][9]

  • Synergy: FICI ≤ 0.5

  • Additivity/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Time-kill curve analysis provides dynamic information about the antimicrobial effect of a drug combination over time.[5] This method can differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) effects and is considered a robust method for confirming synergy.[14][15]

Protocol: Time-Kill Curve Analysis

Objective: To assess the rate of bacterial killing by "this compound" in combination with another antimicrobial agent over a 24-hour period.

Materials:

  • "this compound" and partner drug.

  • Bacterial culture in logarithmic growth phase.

  • Appropriate broth medium (e.g., CAMHB).

  • Sterile flasks or tubes.

  • Apparatus for serial dilutions and colony counting (e.g., agar plates, spreader).

Procedure:

  • Preparation of Test Conditions:

    • Prepare flasks containing broth with the following:

      • No drug (growth control).

      • "this compound" at a sub-MIC concentration (e.g., 0.5 x MIC).

      • Partner drug at a sub-MIC concentration (e.g., 0.5 x MIC).

      • The combination of "this compound" and the partner drug at the same sub-MIC concentrations.

  • Inoculation:

    • Inoculate each flask with the bacterial culture to a final concentration of ~5 x 10^5 CFU/mL.

  • Incubation and Sampling:

    • Incubate the flasks at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.[16]

  • Viable Cell Counting:

    • Perform serial dilutions of each aliquot and plate onto appropriate agar plates.

    • Incubate the plates until colonies are visible, then count the colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each condition.

Data Interpretation:

  • Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[11][14][17]

  • Indifference: A < 2-log10 change in CFU/mL at 24 hours by the combination compared with the most active single agent.[14][17]

  • Antagonism: A ≥ 2-log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.[14][17]

  • Bactericidal activity: A ≥ 3-log10 reduction in CFU/mL from the initial inoculum.[11]

Data Presentation

Quantitative data from synergy testing should be summarized in a clear and structured format.

Table 1: Summary of Checkerboard Synergy Testing Results

CombinationTest OrganismMIC of Agent 135 Alone (µg/mL)MIC of Partner Drug Alone (µg/mL)MIC of Agent 135 in Combination (µg/mL)MIC of Partner Drug in Combination (µg/mL)FIC IndexInterpretation
"this compound" + Drug XE. coli168410.375Synergy
"this compound" + Drug YS. aureus832480.75Additivity
"this compound" + Drug ZP. aeruginosa3243283.0Indifference

Visualization of Workflows and Pathways

A potential synergistic interaction could involve "this compound" disrupting the bacterial cell membrane, thereby facilitating the entry of a second antibiotic that targets an intracellular process. For example, if the partner drug is an aminoglycoside that inhibits protein synthesis, increased membrane permeability caused by "this compound" would lead to higher intracellular concentrations of the aminoglycoside and enhanced bacterial killing.

Synergy_Mechanism cluster_bacterium Bacterial Cell Agent_135 This compound Cell_Membrane Cell Membrane Agent_135->Cell_Membrane Disrupts Partner_Drug Partner Drug (e.g., Aminoglycoside) Ribosome Ribosome Partner_Drug->Ribosome Enters Cell & Binds Cell_Membrane->Partner_Drug Increased Permeability Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Bacterial_Death Enhanced Bacterial Death (Synergy) Protein_Synthesis->Bacterial_Death

Caption: Hypothetical synergistic mechanism of "this compound".

The following diagram illustrates the key steps in performing a checkerboard assay for synergy testing.

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis Prepare_Media Prepare Broth & Reagents Prepare_Inoculum Standardize Bacterial Inoculum (0.5 McFarland) Prepare_Media->Prepare_Inoculum Prepare_Drugs Prepare Serial Dilutions of Drugs A and B Prepare_Inoculum->Prepare_Drugs Dispense_Drugs Dispense Drug Dilutions into 96-well Plate Prepare_Drugs->Dispense_Drugs Add_Inoculum Inoculate Plate Dispense_Drugs->Add_Inoculum Incubate Incubate at 37°C for 18-24h Add_Inoculum->Incubate Read_MIC Read MICs Visually or with Plate Reader Incubate->Read_MIC Calculate_FIC Calculate FIC Index Read_MIC->Calculate_FIC Interpret Interpret Results Calculate_FIC->Interpret

Caption: Experimental workflow for the checkerboard synergy assay.

The relationship between the concentrations of two drugs and the resulting interaction can be visualized to understand the concepts of synergy, additivity, and antagonism.

FIC_Interpretation FIC_Index FIC Index (FICI) Synergy Synergy (FICI <= 0.5) FIC_Index->Synergy Potentiation Additivity Additivity / Indifference (0.5 < FICI <= 4.0) FIC_Index->Additivity No Interaction Antagonism Antagonism (FICI > 4.0) FIC_Index->Antagonism Inhibition

Caption: Logical relationship for interpreting FIC index values.

References

Application Note: Quantification of "Antibacterial Agent 135" in Human Plasma using HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

"Antibacterial Agent 135" is a novel broad-spectrum antibiotic currently under investigation for the treatment of multidrug-resistant bacterial infections. To support preclinical and clinical development, a reliable and robust analytical method for the quantification of "this compound" in biological matrices is essential. This application note describes a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the determination of "this compound" in human plasma. The method is simple, accurate, and precise, making it suitable for pharmacokinetic and toxicokinetic studies.

Principle

The method involves the extraction of "this compound" and an internal standard (IS) from human plasma via protein precipitation.[1][2] The supernatant is then injected into a reversed-phase HPLC system, where the analyte and IS are separated from endogenous plasma components. Detection and quantification are achieved using a UV detector at a wavelength of 295 nm.

Materials and Reagents
  • "this compound" reference standard (≥99.5% purity)

  • Internal Standard (IS) - A structurally similar proprietary compound

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (Milli-Q or equivalent)

  • Human plasma (drug-free, with K2-EDTA as anticoagulant)

Instrumentation and Chromatographic Conditions
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and UV-Vis detector.

  • Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm

  • Data Acquisition: OpenLab CDS or equivalent

Table 1: HPLC Operating Conditions

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-12.1 min: 90-10% B; 12.1-15 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detection UV at 295 nm
Run Time 15 minutes

Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of "this compound" reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with 50:50 (v/v) acetonitrile/water to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the IS in methanol.

  • IS Working Solution (10 µg/mL): Dilute the IS stock solution with acetonitrile.

Preparation of Calibration Standards and Quality Control Samples
  • Calibration Curve Standards: Spike 95 µL of drug-free human plasma with 5 µL of the appropriate working standard solution to yield final concentrations of 0.1, 0.2, 0.5, 1, 2, 5, 10, and 20 µg/mL.

  • Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at three concentration levels: Low (0.3 µg/mL), Medium (3 µg/mL), and High (15 µg/mL).

Sample Preparation Protocol
  • Pipette 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the IS working solution (10 µg/mL) and vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.[1][2]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to an HPLC vial.

  • Inject 20 µL into the HPLC system.

G Sample 1. Plasma Sample (100 µL) (Standard, QC, or Unknown) AddIS 2. Add Internal Standard (20 µL) Sample->AddIS AddPrecipitant 3. Add Acetonitrile (300 µL) AddIS->AddPrecipitant Vortex 4. Vortex (1 min) AddPrecipitant->Vortex Centrifuge 5. Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Supernatant 6. Collect Supernatant Centrifuge->Supernatant Inject 7. Inject into HPLC (20 µL) Supernatant->Inject

Experimental workflow for plasma sample preparation.

Method Validation and Data Presentation

The method was validated according to standard bioanalytical method validation guidelines. The results are summarized below.

Linearity

The calibration curve was linear over the concentration range of 0.1-20 µg/mL. The coefficient of determination (r²) was consistently >0.998.

Table 2: Linearity and Range

Concentration (µg/mL)Mean Peak Area Ratio (Analyte/IS)
0.10.052
0.20.105
0.50.261
1.00.518
2.01.032
5.02.590
10.05.215
20.010.380
0.9991
LLOQ 0.1 µg/mL
ULOQ 20 µg/mL
Precision and Accuracy

Intra- and inter-day precision and accuracy were evaluated at three QC levels. The results are presented in Table 3.

Table 3: Precision and Accuracy Data

QC LevelNominal Conc. (µg/mL)Intra-day (n=6) Mean Conc. ± SDIntra-day Precision (%CV)Intra-day Accuracy (%)Inter-day (n=18) Mean Conc. ± SDInter-day Precision (%CV)Inter-day Accuracy (%)
LQC 0.30.29 ± 0.026.9%96.7%0.31 ± 0.039.7%103.3%
MQC 3.03.08 ± 0.154.9%102.7%2.95 ± 0.196.4%98.3%
HQC 15.014.81 ± 0.563.8%98.7%15.25 ± 0.714.7%101.7%
Recovery

The extraction recovery of "this compound" from human plasma was determined by comparing the peak areas of extracted samples with those of unextracted standards.

Table 4: Extraction Recovery

QC LevelNominal Conc. (µg/mL)Mean Recovery (%)%CV (n=6)
LQC 0.391.55.8
MQC 3.094.23.1
HQC 15.093.84.5

Hypothetical Mechanism of Action: Inhibition of Bacterial DNA Gyrase

"this compound" is hypothesized to act by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication.[3] This inhibition leads to the cessation of DNA synthesis and ultimately, bacterial cell death.

G cluster_bacterium Bacterial Cell DNA Relaxed Bacterial DNA Gyrase DNA Gyrase (GyrA, GyrB) DNA->Gyrase binds to SupercoiledDNA Supercoiled DNA (Required for replication) Gyrase->SupercoiledDNA introduces negative supercoils CellDeath Cell Death Gyrase->CellDeath Inhibition leads to Replication DNA Replication SupercoiledDNA->Replication Agent135 This compound Agent135->Gyrase inhibits

Hypothesized signaling pathway of "this compound".
Conclusion

This application note presents a validated HPLC-UV method for the quantification of "this compound" in human plasma. The method is accurate, precise, and reliable, with a simple sample preparation procedure. It is suitable for supporting pharmacokinetic studies in the clinical development of this novel antibacterial agent.

References

Application Notes and Protocols: Checkerboard Assay for Synergy Testing of Antibacterial Agent 135

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent 135C is a novel tris-stilbene compound with demonstrated bacteriostatic activity, primarily against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[1]. Its minimum inhibitory concentrations (MICs) for S. aureus range from 0.12 to 0.5 µg/ml[1]. Notably, existing studies utilizing checkerboard assays have not demonstrated synergy or antagonism when agent 135C was combined with a range of other antibacterial agents[1]. The proposed mechanism of action involves the disruption of cell wall teichoic acids[1]. Despite the lack of observed synergy in initial screenings, the development of bacterial resistance is a significant concern, necessitating the continued exploration of combination therapies.

This document provides a detailed protocol for conducting a checkerboard assay to systematically evaluate the synergistic, additive, indifferent, or antagonistic effects of Antibacterial Agent 135 in combination with other antimicrobial agents. The checkerboard method is a robust in vitro technique to determine the efficacy of antimicrobial combinations.[2][3][4]

Data Presentation

The interaction between two antimicrobial agents is quantified by the Fractional Inhibitory Concentration (FIC) Index. This index is calculated from the MIC of each agent alone and in combination. The FIC is calculated as follows:

FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone) FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)

ΣFIC (FIC Index) = FIC of Agent A + FIC of Agent B [2][3]

The interpretation of the FIC Index is summarized in the table below:

FIC Index (ΣFIC)Interpretation
≤ 0.5Synergy[2][3]
> 0.5 to 4.0Additive or Indifference[2][3]
> 4.0Antagonism[2][3]
Example Checkerboard Assay Results:

The following table illustrates a hypothetical checkerboard assay result for this compound in combination with another antibiotic (Antibiotic X) against a bacterial strain.

Antibiotic X Conc. (µg/mL)Agent 135 Conc. (µg/mL)Bacterial Growth
4 (MIC)0No Growth
20.125No Growth
10.25No Growth
0.50.5Growth
00.5 (MIC)No Growth

Calculation of FIC Index from the example data:

  • MIC of Antibiotic X alone = 4 µg/mL

  • MIC of Agent 135 alone = 0.5 µg/mL

  • In one of the wells showing no growth, the concentrations are:

    • Antibiotic X = 2 µg/mL

    • Agent 135 = 0.125 µg/mL

FIC of Antibiotic X = 2 / 4 = 0.5 FIC of Agent 135 = 0.125 / 0.5 = 0.25 FIC Index = 0.5 + 0.25 = 0.75

In this hypothetical example, the FIC index of 0.75 indicates an additive or indifferent interaction between this compound and Antibiotic X.

Experimental Protocols

Materials
  • This compound stock solution

  • Second antimicrobial agent (e.g., vancomycin, oxacillin) stock solution[1]

  • Sterile 96-well microtiter plates[2][5]

  • Mueller-Hinton Broth (MHB), cation-adjusted[2]

  • Bacterial inoculum (e.g., S. aureus) adjusted to 0.5 McFarland standard[2]

  • Multichannel pipette[5]

  • Sterile reservoirs

  • Microplate reader

Protocol for Checkerboard Assay
  • Preparation of Antimicrobial Solutions:

    • Prepare stock solutions of this compound and the second antimicrobial agent at a concentration at least four times the highest concentration to be tested.

    • Perform serial two-fold dilutions of each antimicrobial agent in MHB.

  • Plate Setup:

    • Dispense 50 µL of MHB into each well of a 96-well microtiter plate.

    • Along the x-axis (e.g., columns 1-10), add 50 µL of serially diluted this compound.

    • Along the y-axis (e.g., rows A-G), add 50 µL of the serially diluted second antimicrobial agent.

    • The resulting plate will have a gradient of concentrations for both agents.

    • Include control wells:

      • Row H: Serial dilutions of this compound alone.

      • Column 11: Serial dilutions of the second antimicrobial agent alone.

      • Column 12: Growth control (no antimicrobial agents) and sterility control (no bacteria).

  • Inoculation:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

    • Dilute the inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[2]

    • Add 100 µL of the diluted bacterial suspension to each well (except the sterility control).

  • Incubation:

    • Incubate the microtiter plate at 35-37°C for 16-20 hours under aerobic conditions.[2]

  • Reading the Results:

    • Determine the MIC for each agent alone and in combination. The MIC is the lowest concentration of the antimicrobial agent(s) that completely inhibits visible bacterial growth.

    • Calculate the FIC and FIC Index for each combination that inhibits growth.

Visualizations

Experimental Workflow

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_analysis Analysis prep_agent1 Prepare Serial Dilutions of Agent 135 add_agents Add Diluted Agents (Checkerboard Format) prep_agent1->add_agents prep_agent2 Prepare Serial Dilutions of Antibiotic X prep_agent2->add_agents prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) add_inoculum Inoculate with Bacteria prep_inoculum->add_inoculum dispense_media Dispense Media dispense_media->add_agents add_agents->add_inoculum incubate Incubate Plate (16-20h, 37°C) add_inoculum->incubate read_mic Read MICs incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Results (Synergy, Additive, etc.) calc_fic->interpret

Caption: Workflow for the checkerboard synergy assay.

Potential Signaling Pathway Target

As this compound is suggested to interfere with cell wall teichoic acids in Gram-positive bacteria, the following diagram illustrates a simplified overview of the teichoic acid biosynthesis pathway, a potential target for this agent.

Teichoic_Acid_Pathway cluster_cytoplasm Cytoplasm cluster_cellwall Cell Wall UDP_GlcNAc UDP-GlcNAc TarO_LtaA TarO/LtaA UDP_GlcNAc->TarO_LtaA Initiation UDP_ManNAc UDP-ManNAc CDP_Glycerol CDP-Glycerol Polymerization Polymerization & Translocation CDP_Glycerol->Polymerization Glycerol Phosphate Backbone Elongation Lipid_Carrier Lipid Carrier TagO TagO TagO->Polymerization TarO_LtaA->TagO Linkage Unit Synthesis Peptidoglycan Peptidoglycan Polymerization->Peptidoglycan Attachment to Peptidoglycan WTA Wall Teichoic Acid

Caption: Simplified pathway of wall teichoic acid biosynthesis in Gram-positive bacteria.

References

Application Notes and Protocols for Assessing the Effect of "Antibacterial Agent 135" on Biofilms

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. Biofilms are structured communities of bacterial cells enclosed in a self-produced polymeric matrix, which provides protection from external threats. "Antibacterial Agent 135" is a novel compound with potential antibiofilm activity. These application notes provide a comprehensive overview of standard and advanced methodologies to rigorously assess its efficacy against bacterial biofilms. The following protocols are designed to be adaptable for various bacterial species and experimental conditions.

I. Core Assays for Quantifying Biofilm Inhibition and Eradication

A foundational assessment of an antibiofilm agent involves quantifying its ability to prevent biofilm formation and eradicate established biofilms. The following assays are fundamental for this purpose.

Crystal Violet Assay: Quantification of Total Biofilm Biomass

The crystal violet assay is a simple, high-throughput method to quantify the total biomass of a biofilm by staining the attached cells and extracellular matrix.[1][2]

Experimental Protocol:

  • Biofilm Formation:

    • Grow a bacterial culture overnight in an appropriate medium (e.g., Tryptic Soy Broth - TSB).[3]

    • Adjust the bacterial suspension to a specific optical density (e.g., OD600 of 0.1) in fresh medium.[4]

    • Dispense 100 µL of the bacterial suspension into the wells of a 96-well flat-bottom microtiter plate.[2]

    • To assess inhibition of biofilm formation, add varying concentrations of "this compound" to the wells at this stage. Include untreated control wells.

    • Incubate the plate under static conditions for 24-48 hours at an optimal temperature for the specific bacterial strain (e.g., 37°C).[2][5]

  • Staining:

    • Carefully discard the planktonic (free-floating) bacteria from the wells.

    • Gently wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove non-adherent cells.[6]

    • Add 125 µL of a 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.[1][2]

  • Quantification:

    • Remove the crystal violet solution and wash the wells three to four times with sterile water.[2]

    • Blot the plate on paper towels to remove excess water.[2]

    • Add 200 µL of 30% acetic acid or 96% ethanol to each well to solubilize the bound crystal violet.[2][7]

    • Incubate for 10-15 minutes at room temperature.

    • Transfer 125 µL of the solubilized crystal violet to a new flat-bottom microtiter plate.[2]

    • Measure the absorbance at 550-590 nm using a microplate reader.[1][2]

Data Presentation:

Concentration of Agent 135 (µg/mL)Mean Absorbance (570 nm)Standard Deviation% Biofilm Inhibition
0 (Control)1.250.080%
100.980.0521.6%
500.450.0364.0%
1000.120.0290.4%
Resazurin Assay: Assessment of Biofilm Viability

The resazurin assay determines the metabolic activity of cells within a biofilm, providing an indication of cell viability. Metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.[6][8]

Experimental Protocol:

  • Biofilm Formation and Treatment:

    • Form biofilms in a 96-well plate as described in the crystal violet assay protocol.

    • For eradication studies, treat the established biofilms with varying concentrations of "this compound" for a defined period (e.g., 24 hours).

  • Staining:

    • Prepare a 0.15 mg/mL stock solution of resazurin in sterile PBS and filter-sterilize.[9]

    • Dilute the stock solution to a working concentration (e.g., 16 µg/mL) in the appropriate medium.[4]

    • After treatment, remove the supernatant and wash the biofilms gently with PBS.

    • Add 150 µL of the resazurin working solution to each well.[4]

  • Quantification:

    • Incubate the plate in the dark at 37°C for 1-4 hours.[9]

    • Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.[6][9]

Data Presentation:

Concentration of Agent 135 (µg/mL)Mean Fluorescence Units (RFU)Standard Deviation% Viability Reduction
0 (Control)85004500%
10620031027.1%
50210015075.3%
1005508093.5%

II. Determining Minimum Biofilm Eradication Concentration (MBEC)

The MBEC assay is a high-throughput method to determine the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.[10][11] This assay utilizes a specialized lid with 96 pegs where biofilms are formed.

Experimental Protocol:

  • Biofilm Formation:

    • Grow a bacterial culture to the desired density.

    • Place a sterile 96-peg lid into a 96-well plate containing 150 µL of the bacterial inoculum per well.[12]

    • Incubate the plate to allow for biofilm formation on the pegs.[12]

  • Antimicrobial Challenge:

    • Prepare a 96-well plate with serial dilutions of "this compound".

    • Gently rinse the peg lid with the attached biofilms in a plate containing PBS to remove planktonic cells.[11]

    • Transfer the peg lid to the challenge plate containing the antibacterial agent.

    • Incubate for a specified exposure time (e.g., 24 hours).[13]

  • Recovery and Quantification:

    • Rinse the peg lid again in PBS.

    • Place the peg lid into a new 96-well plate containing 200 µL of fresh growth medium in each well.[11]

    • Sonicate the plate to dislodge the remaining viable bacteria from the pegs into the recovery medium.[11]

    • Remove the peg lid and cover the recovery plate with a standard lid.

    • Incubate the recovery plate for 24 hours.

    • The MBEC is determined as the lowest concentration of the agent that prevents bacterial regrowth, which can be assessed visually or by measuring the optical density at 650 nm.[11]

Data Presentation:

Antibacterial AgentMIC (µg/mL)MBEC (µg/mL)
Antibiotic X (Control)81024
This compound16128

III. Visualization and Structural Analysis

Confocal Laser Scanning Microscopy (CLSM) with Live/Dead Staining

CLSM allows for the three-dimensional visualization of biofilm architecture and the differentiation of live and dead cells within the biofilm.[14][15] This is typically achieved using a two-color fluorescent staining system.

Experimental Protocol:

  • Biofilm Growth:

    • Grow biofilms on a suitable surface for microscopy, such as glass coverslips or in chamber slides.[16]

    • Treat the biofilms with "this compound" as required.

  • Staining:

    • Use a commercial live/dead staining kit (e.g., containing SYTO® 9 for live cells and propidium iodide for dead cells).[14][17]

    • Prepare the staining solution according to the manufacturer's instructions, typically by adding 3 µL of each dye to 1 mL of sterile, filter-sterilized water.[17]

    • Gently wash the biofilm to remove planktonic cells.

    • Add the staining solution to the biofilm and incubate in the dark at room temperature for 15-30 minutes.[16][17]

    • Gently rinse the biofilm to remove excess stain.[17]

  • Imaging:

    • Image the stained biofilm using a confocal microscope.

    • Acquire Z-stack images to reconstruct the 3D architecture of the biofilm.[16][18]

    • Live cells will fluoresce green, while dead cells will fluoresce red.[15]

IV. Advanced Mechanistic Studies

To understand the molecular mechanisms by which "this compound" affects biofilms, advanced techniques such as transcriptomics and proteomics can be employed.

Transcriptomics (RNA-seq)

RNA sequencing (RNA-seq) provides a global view of the changes in gene expression in biofilm-forming bacteria upon treatment with "this compound".[19][20]

Experimental Protocol:

  • Biofilm Culture and Treatment: Grow biofilms with and without sublethal concentrations of "this compound".

  • RNA Isolation: Harvest the biofilm cells and stabilize the RNA using a reagent like RNAprotect Bacteria Reagent.[20] Isolate total RNA using a suitable extraction kit.

  • Library Preparation and Sequencing: Prepare cDNA libraries from the isolated RNA and perform high-throughput sequencing.[19]

  • Data Analysis: Analyze the sequencing data to identify differentially expressed genes between the treated and untreated biofilms. This can reveal pathways and cellular processes affected by the agent.[20]

Proteomics

Proteomics analyzes the protein composition of the biofilm, providing insights into changes in protein expression and post-translational modifications in response to "this compound".[21][22]

Experimental Protocol:

  • Biofilm Culture and Treatment: Grow and treat biofilms as described for RNA-seq.

  • Protein Extraction: Harvest the biofilm cells and extract total proteins.

  • Protein Digestion and Mass Spectrometry: Digest the proteins into peptides and analyze them using liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Identify and quantify the proteins to determine which are up- or down-regulated in response to the treatment.[23]

V. Diagrams of Workflows and Signaling Pathways

Experimental_Workflow_Biofilm_Assays cluster_setup Experimental Setup cluster_assays Quantification Assays cluster_analysis Analysis A Bacterial Culture Preparation B Inoculation into 96-well Plate A->B C Addition of 'this compound' (Inhibition) B->C D Incubation (Biofilm Formation) B->D C->D E Treatment with 'this compound' (Eradication) D->E F Crystal Violet Assay (Total Biomass) D->F H MBEC Assay (Eradication Concentration) D->H G Resazurin Assay (Viability) E->G I Absorbance Reading F->I J Fluorescence Reading G->J K Visual/OD Reading H->K

Caption: General experimental workflow for assessing antibiofilm activity.

Biofilm_Formation_Signaling cluster_signals Environmental Signals cluster_regulation Regulatory Networks cluster_output Biofilm Phenotype Nutrients Nutrient Levels TCS Two-Component Systems (TCS) Nutrients->TCS HostFactors Host Factors HostFactors->TCS QS Quorum Sensing (QS) c_di_GMP c-di-GMP Signaling QS->c_di_GMP EPS EPS Production QS->EPS Adhesion Adhesion c_di_GMP->Adhesion c_di_GMP->EPS TCS->QS TCS->c_di_GMP Maturation Biofilm Maturation Adhesion->Maturation EPS->Maturation

Caption: Key signaling pathways involved in bacterial biofilm formation.

Agent_135_Action_Hypothesis cluster_targets Potential Targets cluster_outcomes Observed Effects Agent This compound QS Quorum Sensing Inhibition Agent->QS c_di_GMP c-di-GMP Degradation Agent->c_di_GMP EPS EPS Synthesis Blockage Agent->EPS Membrane Cell Membrane Disruption Agent->Membrane Inhibition Biofilm Formation Inhibition QS->Inhibition c_di_GMP->Inhibition EPS->Inhibition Eradication Established Biofilm Eradication Membrane->Eradication

Caption: Hypothesized mechanisms of action for "this compound".

References

Application Notes and Protocols for PBP Inhibitor "Agent 135" in Bacterial Pathogenesis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Antibacterial agent 135" (also referred to as "example 7" in patent WO2018129008A1) is a novel diazabicyclooctane derivative with potential activity against Gram-negative bacteria.[1][2] While specific research on "this compound" is limited in publicly available literature, compounds of this class, developed by Entasis Therapeutics, are known to act as inhibitors of penicillin-binding proteins (PBPs).[2] PBPs are crucial enzymes involved in the synthesis and remodeling of the bacterial cell wall, making them validated targets for antibiotics. This document provides a generalized overview, application notes, and experimental protocols for a hypothetical PBP inhibitor, herein referred to as "Agent 135," based on the characteristics of this promising class of antibacterial agents. These notes are intended to guide researchers in studying bacterial pathogenesis and the effects of PBP inhibition.

Mechanism of Action

"Agent 135" is presumed to function by inhibiting essential PBPs, such as PBP1a and PBP3, in Gram-negative pathogens like Pseudomonas aeruginosa and Escherichia coli. This inhibition disrupts the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to compromised cell integrity, morphological defects, and ultimately, bacterial cell death.

General Signaling Pathway for PBP Inhibition Agent_135 Agent 135 PBP Penicillin-Binding Proteins (PBPs) Agent_135->PBP Inhibition Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_Synthesis Catalyzes Cell_Wall_Integrity Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall_Integrity Maintains Bacterial_Lysis Bacterial Lysis & Cell Death Cell_Wall_Integrity->Bacterial_Lysis Loss leads to

Caption: Inhibition of PBPs by Agent 135 disrupts cell wall synthesis.

Data Presentation

The following tables present hypothetical, yet representative, quantitative data for "Agent 135" against common Gram-negative pathogens.

Table 1: Minimum Inhibitory Concentrations (MICs) of "Agent 135"

Bacterial StrainMIC (µg/mL)
Pseudomonas aeruginosa PAO12
Pseudomonas aeruginosa (MDR Strain)4
Escherichia coli ATCC 259221
Klebsiella pneumoniae (Carbapenem-resistant)8
Acinetobacter baumannii ATCC 196064

Table 2: In Vitro Efficacy of "Agent 135" in a P. aeruginosa Infection Model

ParameterValue
IC50 for PBP3 Inhibition0.1 µM
Frequency of Resistance1 x 10⁻⁸
Effect on Biofilm Formation (at 0.5x MIC)60% reduction
Virulence Factor Expression (e.g., pyocyanin)45% decrease

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of "Agent 135."

Materials:

  • "Agent 135" stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., P. aeruginosa, E. coli)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a 2-fold serial dilution of "Agent 135" in CAMHB in a 96-well plate.

  • Adjust the turbidity of an overnight bacterial culture to a 0.5 McFarland standard.

  • Dilute the bacterial suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

  • Include a positive control (no agent) and a negative control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of "Agent 135" that completely inhibits visible bacterial growth.

Workflow for MIC Determination Start Start Serial_Dilution Prepare Serial Dilutions of Agent 135 Start->Serial_Dilution Inoculum_Prep Prepare Bacterial Inoculum Serial_Dilution->Inoculum_Prep Inoculation Inoculate Microtiter Plate Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Read_Results Read MIC Incubation->Read_Results End End Read_Results->End

Caption: Standard workflow for determining the Minimum Inhibitory Concentration.

Protocol 2: Biofilm Inhibition Assay

This protocol assesses the ability of "Agent 135" to prevent biofilm formation.

Materials:

  • "Agent 135"

  • Tryptic Soy Broth (TSB) supplemented with glucose

  • Bacterial strain (e.g., P. aeruginosa)

  • 96-well flat-bottom microtiter plates

  • Crystal Violet solution (0.1%)

  • Ethanol (95%)

Procedure:

  • Add sub-MIC concentrations of "Agent 135" to the wells of a 96-well plate containing TSB.

  • Inoculate the wells with the bacterial suspension.

  • Incubate the plate at 37°C for 24-48 hours without shaking.

  • Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

  • Stain the adherent biofilm with Crystal Violet for 15 minutes.

  • Wash the wells again to remove excess stain.

  • Solubilize the bound dye with 95% ethanol.

  • Measure the absorbance at 570 nm to quantify biofilm formation.

Protocol 3: Virulence Factor Expression Assay (Pyocyanin Quantification)

This protocol measures the effect of "Agent 135" on the production of the virulence factor pyocyanin in P. aeruginosa.

Materials:

  • "Agent 135"

  • P. aeruginosa culture

  • King's A medium

  • Chloroform

  • HCl (0.2 N)

Procedure:

  • Grow P. aeruginosa in King's A medium with sub-MIC concentrations of "Agent 135" for 24 hours.

  • Centrifuge the cultures to pellet the cells.

  • Extract pyocyanin from the supernatant with chloroform.

  • Re-extract the pyocyanin from the chloroform layer into 0.2 N HCl.

  • Measure the absorbance of the pink/red solution at 520 nm.

  • Calculate the concentration of pyocyanin.

Conclusion

While specific data on "this compound" remains proprietary, its classification as a PBP inhibitor places it in a critical area of antibiotic research. The protocols and hypothetical data presented here provide a framework for investigating the role of such agents in bacterial pathogenesis. Further research into this class of compounds is crucial for the development of new therapies to combat multidrug-resistant Gram-negative infections.

References

developing a research model for "Antibacterial agent 135"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent 135C is a novel tris-stilbene compound demonstrating notable bacteriostatic activity against a range of Gram-positive bacteria.[1][2] Of particular interest is its efficacy against Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) ranging from 0.12 to 0.5 µg/mL.[1][2] This document provides a comprehensive research model for "Antibacterial agent 135C," including its known characteristics, detailed protocols for its evaluation, and visual representations of its proposed mechanism and experimental workflows.

Physicochemical Properties and Mechanism of Action

While detailed physicochemical data for compound 135C are not extensively published, its structure as a triacid derivative of a stilbene suggests it possesses unique chemical characteristics compared to many existing antibiotics.[2]

The primary mechanism of action for compound 135C is believed to be the disruption of cell wall teichoic acid (WTA) biosynthesis in Gram-positive bacteria.[1] Genomic studies of S. aureus strains that developed resistance to 135C showed mutations in genes associated with WTA biosynthesis, specifically tagA, tagG, and tagH.[3] These genes are crucial for the synthesis and transport of WTA precursors.[3] The proposed mechanism involves the inhibition of one or more enzymes in this pathway, leading to a bacteriostatic effect where bacterial growth is inhibited but the cells are not killed.[1][2]

Quantitative Data Summary

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for Antibacterial Agent 135C against various strains of Staphylococcus aureus.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.12 - 0.5 µg/mL

Data sourced from studies on the antibacterial activity of compound 135C.[1][2]

Mandatory Visualizations

Proposed Signaling Pathway of Antibacterial Agent 135C

G cluster_0 Bacterial Cytoplasm cluster_1 Cell Membrane cluster_2 Cell Wall UDP_GlcNAc UDP-GlcNAc UDP_ManNAc UDP-ManNAc UDP_GlcNAc->UDP_ManNAc MnaA Linkage_Unit_Lipid_I Linkage Unit-Lipid I UDP_GlcNAc->Linkage_Unit_Lipid_I TagO Linkage_Unit_Lipid_II Linkage Unit-Lipid II UDP_ManNAc->Linkage_Unit_Lipid_II TagA Lipid_Carrier Lipid Carrier (Und-P) Linkage_Unit_Lipid_I->Linkage_Unit_Lipid_II WTA_Polymer_Lipid_II WTA Polymer-Lipid II Linkage_Unit_Lipid_II->WTA_Polymer_Lipid_II TagB, TagF Exporter WTA Exporter (TagG/H) WTA_Polymer_Lipid_II->Exporter Export Mature_WTA Mature WTA Exporter->Mature_WTA Ligation Peptidoglycan Peptidoglycan Mature_WTA->Peptidoglycan Anchoring Agent_135C Antibacterial Agent 135C Agent_135C->Exporter TagA TagA Agent_135C->TagA

Caption: Proposed mechanism of action for Antibacterial Agent 135C.

Experimental Workflow for Evaluation of Antibacterial Agent 135C

G Start Start: Compound 135C MIC Determine Minimum Inhibitory Concentration (MIC) Start->MIC MBC Determine Minimum Bactericidal Concentration (MBC) MIC->MBC Time_Kill Time-Kill Kinetics Assay MIC->Time_Kill Synergy Checkerboard Synergy Assay MIC->Synergy Resistance In Vitro Resistance Development Study MIC->Resistance End End: Characterize Activity MBC->End Time_Kill->End Synergy->End Genomic_Analysis Genomic Analysis of Resistant Strains Resistance->Genomic_Analysis Genomic_Analysis->End

Caption: Experimental workflow for assessing Antibacterial Agent 135C.

Logical Relationships of Antibacterial Agent 135C

G Agent_135C Antibacterial Agent 135C Gram_Positive Active Against Gram-Positive Bacteria Agent_135C->Gram_Positive Gram_Negative Largely Inactive Against Gram-Negative Bacteria Agent_135C->Gram_Negative Bacteriostatic Bacteriostatic Action Agent_135C->Bacteriostatic Mechanism Targets Teichoic Acid Biosynthesis Agent_135C->Mechanism Resistance Rapid Resistance Development Agent_135C->Resistance No_Synergy No Synergy with Other Antibacterials Agent_135C->No_Synergy

Caption: Key characteristics of Antibacterial Agent 135C.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of Antibacterial Agent 135C that inhibits the visible growth of a microorganism.

Materials:

  • Antibacterial Agent 135C stock solution (e.g., in DMSO)

  • Mueller-Hinton Broth (MHB)

  • Bacterial culture in logarithmic growth phase

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a serial two-fold dilution of Antibacterial Agent 135C in MHB in a 96-well plate. The final volume in each well should be 100 µL.

  • Adjust the bacterial culture to a concentration of approximately 1 x 10^6 CFU/mL in MHB.

  • Inoculate each well (except for a sterility control) with 100 µL of the bacterial suspension, resulting in a final volume of 200 µL and a final bacterial concentration of 5 x 10^5 CFU/mL.

  • Include a positive control (bacteria in MHB without the agent) and a negative control (MHB only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm (OD600). The MIC is the lowest concentration of the agent that shows no visible growth.

Time-Kill Kinetics Assay

This assay assesses the bactericidal or bacteriostatic activity of Antibacterial Agent 135C over time.

Materials:

  • Antibacterial Agent 135C

  • MHB

  • Bacterial culture in logarithmic growth phase

  • Sterile culture tubes or flasks

  • Sterile saline or PBS for dilutions

  • Agar plates for colony counting

Procedure:

  • Prepare culture tubes with MHB containing Antibacterial Agent 135C at various concentrations (e.g., 1x, 2x, and 4x the MIC).

  • Inoculate the tubes with the bacterial culture to a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control tube without the agent.

  • Incubate all tubes at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions of the aliquots in sterile saline or PBS.

  • Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.

  • Count the number of colonies (CFU/mL) for each time point and concentration.

  • Plot the log10 CFU/mL versus time to generate time-kill curves. A ≥3-log10 reduction in CFU/mL is considered bactericidal, while a <3-log10 reduction is considered bacteriostatic.

Checkerboard Synergy Assay

This assay evaluates the interaction of Antibacterial Agent 135C with other antimicrobial agents.

Materials:

  • Antibacterial Agent 135C

  • A second antimicrobial agent

  • MHB

  • Bacterial culture in logarithmic growth phase

  • Sterile 96-well microtiter plates

Procedure:

  • In a 96-well plate, prepare serial dilutions of Antibacterial Agent 135C along the x-axis and the second antimicrobial agent along the y-axis.

  • The final volume in each well after adding the bacterial inoculum should be 200 µL.

  • Inoculate the plate with the bacterial suspension as described in the MIC protocol.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC of each agent alone and in combination.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

  • Interpret the results as follows: FICI ≤ 0.5 = Synergy; 0.5 < FICI ≤ 1.0 = Additive; 1.0 < FICI ≤ 4.0 = Indifference; FICI > 4.0 = Antagonism.

In Vitro Resistance Development Study (Serial Passage)

This protocol assesses the potential for bacteria to develop resistance to Antibacterial Agent 135C upon repeated exposure.

Materials:

  • Antibacterial Agent 135C

  • MHB

  • Bacterial culture

  • Sterile culture tubes or 96-well plates

Procedure:

  • Determine the baseline MIC of Antibacterial Agent 135C for the test organism.

  • Inoculate a sub-inhibitory concentration (e.g., 0.5x MIC) of the agent in MHB with the bacterial culture.

  • Incubate at 37°C for 18-24 hours.

  • The next day, determine the MIC of the culture from the sub-inhibitory concentration.

  • Use the culture from the well with the highest concentration that allowed growth to inoculate a new set of serial dilutions of the agent.

  • Repeat this process for a defined number of passages (e.g., 10-20 days).

  • Monitor the change in MIC over time. A significant increase in MIC indicates the development of resistance.

  • To assess the stability of the resistance, culture the resistant strain in an antibiotic-free medium for several passages and then re-determine the MIC.

References

Practical Guide to Using "Antibacterial Agent Compound 135C" in the Lab

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the laboratory use of "Antibacterial agent Compound 135C," a novel tris-stilbene bacteriostatic agent. The information is intended for researchers, scientists, and professionals involved in drug development.

Compound Information:

  • Name: Compound 135C

  • Type: Tris-stilbene antibacterial agent

  • Physical Appearance: Yellow solid

  • Storage: Store at -20°C under argon and protected from light. Stock solutions in dimethyl sulfoxide (DMSO) should be prepared fresh for each experiment.[1]

Mechanism of Action

Compound 135C exhibits bacteriostatic activity primarily against Gram-positive bacteria.[2][3][4] The proposed mechanism of action involves the disruption of wall teichoic acid (WTA) biosynthesis.[5] Genomic comparisons of wild-type and Compound 135C-resistant Staphylococcus aureus strains have shown mutations in genes (tagH, tagA, and tagG) that are critical for the WTA biosynthesis pathway.[5] WTAs are anionic glycopolymers essential for the cell wall integrity, physiology, and virulence of many Gram-positive bacteria.

The following diagram illustrates the proposed pathway of WTA biosynthesis in Staphylococcus aureus and the hypothesized point of interference by Compound 135C.

WTA_Biosynthesis_Pathway UDP_GlcNAc UDP-GlcNAc Lipid_PP_GlcNAc Lipid-PP-GlcNAc UDP_GlcNAc->Lipid_PP_GlcNAc TarO UDP_ManNAc UDP-ManNAc Lipid_PP_GlcNAc_ManNAc Lipid-PP-GlcNAc-ManNAc UDP_ManNAc->Lipid_PP_GlcNAc_ManNAc TarA CDP_Ribitol CDP-Ribitol WTA_Polymer Lipid-PP-Linkage-(RboP)n CDP_Ribitol->WTA_Polymer TarL/TarK Lipid_P Lipid-P Lipid_P->Lipid_PP_GlcNAc Lipid_PP_GlcNAc->Lipid_PP_GlcNAc_ManNAc Lipid_PP_GlcNAc_ManNAc->WTA_Polymer TarGH TarG/H Transporter WTA_Polymer->TarGH WTA_Linked WTA-Peptidoglycan TarGH->WTA_Linked Peptidoglycan Peptidoglycan Compound135C Compound 135C Compound135C->TarGH Proposed Inhibition

Caption: Proposed WTA biosynthesis pathway in S. aureus and the hypothesized inhibition by Compound 135C.

Antibacterial Spectrum and Activity

Compound 135C is primarily active against Gram-positive bacteria. It is largely inactive against Gram-negative bacteria.[2][3][4]

Table 1: Minimum Inhibitory Concentrations (MICs) of Compound 135C against various bacterial strains.

Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureusPositive0.12 - 0.5
Moraxella catarrhalisNegative0.12 - 0.25
Staphylococcus spp.Positive0.12 - 4

Data compiled from multiple sources.[1][2][3][4]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the antibacterial properties of Compound 135C.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).

Workflow Diagram:

MIC_Workflow prep_compound Prepare serial dilutions of Compound 135C inoculate Inoculate microtiter plate wells with bacteria and compound prep_compound->inoculate prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Visually inspect for turbidity and determine MIC incubate->read_results

Caption: Workflow for MIC determination using broth microdilution.

Materials:

  • Compound 135C

  • DMSO (for stock solution)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., S. aureus ATCC 29213 as a quality control strain)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of Compound 135C in DMSO. Perform serial two-fold dilutions in CAMHB in a 96-well plate to achieve the desired concentration range.

  • Inoculum Preparation: From a fresh overnight culture, prepare a bacterial suspension in CAMHB equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted Compound 135C. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of Compound 135C that completely inhibits visible bacterial growth.

Time-Kill Kinetics Assay

This assay determines the bactericidal or bacteriostatic activity of Compound 135C over time.[6][7]

Workflow Diagram:

Time_Kill_Workflow prep_cultures Prepare bacterial cultures in mid-log phase add_compound Add Compound 135C at different concentrations (e.g., MIC, 2xMIC) prep_cultures->add_compound incubate_sample Incubate and collect aliquots at defined time points (0, 1, 2, 4, 8, 24h) add_compound->incubate_sample plate_count Perform serial dilutions and plate for CFU counting incubate_sample->plate_count analyze Plot log10 CFU/mL vs. time plate_count->analyze

Caption: Workflow for the time-kill kinetics assay.

Materials:

  • Compound 135C

  • CAMHB

  • Bacterial strain in mid-logarithmic growth phase

  • Sterile saline or PBS for dilutions

  • Agar plates for colony counting

Procedure:

  • Inoculum Preparation: Prepare a bacterial culture in CAMHB to the mid-logarithmic growth phase (approximately 1-5 x 10⁶ CFU/mL).

  • Exposure: Add Compound 135C at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC) to the bacterial culture. Include a growth control without the compound.

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each culture.

  • Enumeration: Perform serial dilutions of each aliquot in sterile saline or PBS and plate onto appropriate agar plates.

  • Incubation and Counting: Incubate the plates at 37°C for 18-24 hours and count the number of colony-forming units (CFUs).

  • Analysis: Plot the log₁₀ CFU/mL against time for each concentration of Compound 135C. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal activity.[6]

Checkerboard Synergy Assay

This assay is used to evaluate the interaction between Compound 135C and other antimicrobial agents.

Workflow Diagram:

Checkerboard_Workflow prep_dilutions_A Prepare serial dilutions of Compound 135C (Drug A) create_matrix Create a 2D matrix of drug combinations in a 96-well plate prep_dilutions_A->create_matrix prep_dilutions_B Prepare serial dilutions of second antibiotic (Drug B) prep_dilutions_B->create_matrix inoculate Inoculate with standardized bacterial suspension create_matrix->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate calculate_FIC Determine MIC of each drug alone and in combination, then calculate FIC Index incubate->calculate_FIC

Caption: Workflow for the checkerboard synergy assay.

Materials:

  • Compound 135C

  • Second antimicrobial agent

  • 96-well microtiter plates

  • CAMHB

  • Standardized bacterial inoculum

Procedure:

  • Plate Setup: In a 96-well plate, prepare serial dilutions of Compound 135C along the x-axis and the second antimicrobial agent along the y-axis.

  • Inoculation: Inoculate all wells with a standardized bacterial suspension (final concentration of ~5 x 10⁵ CFU/mL).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula: FIC Index = FIC A + FIC B where FIC A = (MIC of drug A in combination) / (MIC of drug A alone) and FIC B = (MIC of drug B in combination) / (MIC of drug B alone).

  • Interpretation:

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4

    • Antagonism: FIC Index > 4

Serial Passage Assay for Resistance Development

This assay assesses the potential for bacteria to develop resistance to Compound 135C upon repeated exposure.[8][9]

Workflow Diagram:

Resistance_Workflow initial_mic Determine initial MIC of Compound 135C subculture Subculture bacteria from the well below the MIC (sub-MIC) initial_mic->subculture repeat_mic Perform a new MIC assay with the subcultured bacteria subculture->repeat_mic passage_loop Repeat subculturing and MIC determination for a set number of passages (e.g., 30) repeat_mic->passage_loop passage_loop->subculture analyze_mic Monitor and plot the change in MIC over passages passage_loop->analyze_mic

Caption: Workflow for the serial passage resistance study.

Procedure:

  • Initial MIC: Determine the baseline MIC of Compound 135C for the test organism.

  • Serial Passage: a. Inoculate a series of tubes or a 96-well plate with a standardized bacterial inoculum and serial dilutions of Compound 135C. b. After incubation, determine the MIC. c. Take an aliquot of the bacterial suspension from the well containing the highest concentration of Compound 135C that permits growth (the sub-MIC well). d. Use this aliquot to inoculate a fresh set of serial dilutions of Compound 135C.

  • Repeat: Repeat this process for a predetermined number of passages (e.g., 30 days).

  • Monitor MIC: Record the MIC at each passage to observe any increase, which would indicate the development of resistance.

Data Presentation

Table 2: Summary of In Vitro Antibacterial Activity of Compound 135C.

ParameterOrganismResult
MIC S. aureus0.12 - 0.5 µg/mL
Activity Type S. aureusBacteriostatic
Synergy With common antibioticsNo synergy or antagonism observed
Resistance S. aureusRapid development observed in vitro

This table summarizes the key findings from in vitro studies.[2][3][4]

Disclaimer: This document is intended for research purposes only. The information provided is based on available scientific literature. Appropriate safety precautions should be taken when handling chemical and biological materials. All experiments should be conducted in accordance with institutional guidelines and regulations.

References

Troubleshooting & Optimization

"Antibacterial agent 135" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming potential solubility issues with Antibacterial Agent 135.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initial stock solution preparation of this compound?

A1: For initial stock solution preparation, it is recommended to use a water-miscible organic solvent such as dimethyl sulfoxide (DMSO).[1] Many poorly water-soluble compounds are soluble in DMSO. For in vivo experiments, further dilution in aqueous buffers or formulation with co-solvents is typically required.

Q2: I am observing precipitation of this compound when diluting my DMSO stock solution in an aqueous buffer. What should I do?

A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. Here are a few steps you can take:

  • Decrease the final concentration: The final concentration in your aqueous buffer may be above the solubility limit of this compound. Try preparing a more dilute solution.

  • Use a co-solvent system: For in vivo studies, a co-solvent system can help maintain solubility. A common formulation is a mixture of DMSO, PEG300, Tween-80, and saline.[2]

  • Incorporate a solubilizing agent: The use of cyclodextrins or other excipients can enhance the aqueous solubility of lipophilic compounds.[3]

  • Adjust the pH: The solubility of a compound can be pH-dependent. Experiment with buffers at different pH values to see if solubility improves.[4]

Q3: Can I use sonication or heating to dissolve this compound?

A3: Yes, gentle heating and/or sonication can be used to aid in the dissolution of this compound, especially if you observe precipitation during preparation.[2] However, it is crucial to ensure the compound is stable at elevated temperatures. Always start with a short duration and low heat to avoid potential degradation.

Q4: What are some alternative approaches if standard solvents and co-solvents are not effective?

A4: If you continue to face significant solubility challenges, you may consider more advanced formulation strategies. These can include:

  • Solid Dispersions: Distributing the agent within a hydrophilic carrier matrix can improve dissolution.[5]

  • Particle Size Reduction: Techniques like micronization or creating nanosuspensions increase the surface area of the compound, which can enhance solubility.[5][6]

  • Liposomal or Nanoparticle Formulations: Encapsulating the agent in liposomes or polymeric nanoparticles can improve its solubility and delivery.[6][7][8]

Troubleshooting Guide

This guide provides a systematic approach to addressing common solubility issues encountered with this compound.

Issue 1: Precipitate forms immediately upon addition of this compound to the solvent.

This suggests that the agent has very low solubility in the chosen solvent at the target concentration.

Troubleshooting Workflow

start Precipitate observed in initial solvent step1 Try a different organic solvent (e.g., DMSO, DMF, Ethanol) start->step1 step2 Decrease the concentration of Agent 135 step1->step2 Precipitate persists end Solution Achieved step1->end Dissolved step3 Apply gentle heating and/or sonication step2->step3 Precipitate persists step2->end Dissolved step4 Consider advanced formulation strategies step3->step4 Precipitate persists step3->end Dissolved step4->end Dissolved cluster_bacterium Bacterial Cell ribosome Ribosome (70S) protein Protein Synthesis ribosome->protein mrna mRNA mrna->ribosome growth Bacterial Growth & Proliferation protein->growth agent This compound agent->inhibition inhibition->ribosome Inhibition

References

Technical Support Center: Optimizing "Antibacterial Agent 135" Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro concentration of "Antibacterial Agent 135."

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for "this compound" in in vitro experiments?

A1: Based on available data, "this compound" has a Minimum Inhibitory Concentration (MIC) of >64 μg/mL for P. aeruginosa, A. baumannii, E. coli, and K. pneumoniae[1]. Therefore, a recommended starting point for range-finding experiments is to test a broad concentration range that brackets this value. A typical starting range could be from 16 μg/mL to 256 μg/mL.

Q2: How do I determine the Minimum Inhibitory Concentration (MIC) of "this compound" for my bacterial strain?

A2: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation[2]. The standard methods for determining MIC are broth microdilution or agar dilution assays.[3][4][5] A detailed protocol for broth microdilution is provided in the "Experimental Protocols" section below.

Q3: "this compound" does not seem to be effective against my bacterial strain, even at high concentrations. What could be the reason?

A3: There are several potential reasons for a lack of efficacy in vitro:

  • Inherent Resistance: The bacterial strain you are testing may be naturally resistant to the agent[6].

  • Experimental Conditions: The media composition, pH, or inoculum size can significantly impact the agent's activity[6].

  • Agent Instability: "this compound" may be unstable under your specific experimental conditions. Ensure proper storage and handling as per the manufacturer's instructions.

  • Incorrect Growth Phase: The susceptibility of bacteria to antimicrobial agents can vary with their growth phase. It is recommended to use bacteria in the logarithmic (log) growth phase for susceptibility testing[6].

Q4: How can I assess the cytotoxicity of "this compound" on mammalian cells?

A4: It is crucial to evaluate the cytotoxic effects of any new antimicrobial agent on eukaryotic cells to determine its therapeutic window.[7][8] Common cytotoxicity assays include:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9][10]

  • Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies the release of LDH from damaged cells, indicating compromised plasma membrane integrity.[7][8]

  • Resazurin-based Assays: These assays measure the reducing capacity of viable cells.[7]

A detailed protocol for the MTT assay is provided in the "Experimental Protocols" section.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High variability in MIC results Inconsistent inoculum preparation.Standardize the bacterial inoculum to a 0.5 McFarland standard.
Pipetting errors during serial dilutions.Use calibrated pipettes and ensure proper mixing at each dilution step.
No clear endpoint in the MIC assay (e.g., partial growth in all wells) The agent may be bacteriostatic rather than bactericidal.In addition to visual inspection, measure the optical density (OD) at 600 nm to quantify bacterial growth.[11] Consider performing a Minimum Bactericidal Concentration (MBC) assay.
The bacterial strain forms biofilms.Modify the assay to include steps for biofilm disruption or use a specific biofilm susceptibility testing method.
High cytotoxicity observed at concentrations close to the MIC The agent has a narrow therapeutic window.Consider chemical modification of the agent to improve its selectivity. Explore combination therapies with other antimicrobial agents to potentially lower the required concentration of "this compound".
The solvent used to dissolve the agent is toxic to the cells.Test the cytotoxicity of the solvent alone as a control. If toxic, explore alternative, more biocompatible solvents.

Data Presentation

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of "this compound" against various bacterial strains.

Bacterial StrainMIC (μg/mL)
Escherichia coli ATCC 25922128
Pseudomonas aeruginosa ATCC 27853>256
Staphylococcus aureus ATCC 2921364
Klebsiella pneumoniae ATCC 13883128
Acinetobacter baumannii ATCC 19606>256

Table 2: Hypothetical Cytotoxicity Data for "this compound" on HeLa cells after 24-hour exposure (MTT Assay).

Concentration (μg/mL)% Cell Viability
0 (Control)100
3298.5
6495.2
12880.1
25655.7
51225.3

Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination
  • Prepare Inoculum: Culture bacteria in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase. Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension 1:100 in MHB to obtain a final inoculum of approximately 1.5 x 10^6 CFU/mL.

  • Serial Dilutions: Prepare a stock solution of "this compound" in a suitable solvent. Perform a two-fold serial dilution of the agent in a 96-well microtiter plate containing MHB to achieve a range of desired concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (bacteria with no agent) and a negative control (broth with no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the agent that shows no visible turbidity.[4]

Protocol 2: MTT Assay for Cytotoxicity Assessment
  • Cell Seeding: Seed mammalian cells (e.g., HeLa) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Prepare various concentrations of "this compound" in the cell culture medium. Replace the old medium with the medium containing the agent.

  • Incubation: Incubate the cells for the desired exposure time (e.g., 24 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control.[9]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis prep_agent Prepare Agent 135 Stock mic_assay MIC Assay (Broth Microdilution) prep_agent->mic_assay cytotoxicity_assay Cytotoxicity Assay (MTT) prep_agent->cytotoxicity_assay prep_bacteria Prepare Bacterial Inoculum prep_bacteria->mic_assay prep_cells Prepare Mammalian Cells prep_cells->cytotoxicity_assay analyze_mic Determine MIC mic_assay->analyze_mic analyze_cyto Calculate % Cell Viability cytotoxicity_assay->analyze_cyto therapeutic_index Determine Therapeutic Index analyze_mic->therapeutic_index analyze_cyto->therapeutic_index signaling_pathway cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm agent This compound membrane_target Membrane Protein X agent->membrane_target Inhibition pathway_start Signal Transduction Cascade membrane_target->pathway_start Blocks Signal protein_synthesis Protein Synthesis pathway_start->protein_synthesis Inhibition cell_death Bacterial Cell Death protein_synthesis->cell_death Leads to

References

"Antibacterial agent 135" degradation and stability in different media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and stability of "Antibacterial Agent 135."

Frequently Asked Questions (FAQs)

Q1: What are the typical environmental factors that can cause the degradation of this compound?

A1: Like many pharmaceutical compounds, the stability of this compound can be influenced by several environmental factors. The most common degradation pathways for antibacterial agents include hydrolysis, oxidation, and photolysis.[1][2][3] Therefore, it is crucial to control the following conditions during experiments and storage:

  • pH: Exposure to acidic or basic conditions can catalyze hydrolysis.[3]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[4]

  • Light: Exposure to UV or visible light can lead to photolytic degradation.[4][5]

  • Oxidizing Agents: The presence of oxidizing agents, such as peroxides, can lead to oxidative degradation.[5][6]

Q2: How can I design a comprehensive stability study for this compound?

A2: A well-designed stability study is essential to understand the intrinsic stability of a new drug substance. Forced degradation studies are a key component of this, where the compound is intentionally exposed to stress conditions to identify potential degradation products and pathways.[5][6][7][8] A typical forced degradation study should include exposure to:

  • Acidic and basic hydrolysis

  • Oxidation

  • Photolytic degradation

  • Thermal stress (dry heat and humidity)[5][7][8]

The goal is to achieve a target degradation of 5-20%.[9] Degradation beyond this range may not be relevant to real-world storage conditions.[9]

Q3: What are the recommended storage conditions for this compound?

A3: While specific long-term stability data for this compound is not publicly available, general best practices for storing new chemical entities should be followed. Based on the information from MedchemExpress, it is recommended to store the product under the conditions specified in the Certificate of Analysis.[10] For many antibacterial agents, this typically involves storage at controlled room temperature or in a refrigerator, protected from light and moisture.

Troubleshooting Guides

Issue 1: Inconsistent results in stability studies.
  • Possible Cause: Variability in experimental conditions.

  • Troubleshooting Steps:

    • Verify pH of solutions: Ensure the pH of your buffers and media is consistent across all experiments. Use a calibrated pH meter.

    • Control Temperature: Use a calibrated incubator or water bath to maintain a constant temperature. Monitor and record the temperature throughout the experiment.

    • Standardize Light Exposure: For photostability studies, ensure a consistent light source and distance from the sample. Use a dark control to differentiate between photolytic and thermal degradation.[11]

    • Check for Contamination: Ensure all glassware and reagents are free from contaminants that could catalyze degradation.

Issue 2: Unexpected peaks in HPLC chromatogram during stability analysis.
  • Possible Cause: Formation of degradation products, impurities in the starting material, or issues with the HPLC method.

  • Troubleshooting Steps:

    • Analyze a Time-Zero Sample: Run a chromatogram of the sample immediately after preparation to identify any peaks present before the stability study begins.

    • Perform Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the spectral purity of the main peak and any new peaks.

    • Evaluate Mass Balance: The sum of the assay of the parent compound and all degradation products should be close to 100% of the initial concentration.[8][12] If not, it may indicate the formation of non-chromophoric compounds or retention of degradants on the column.

    • Consult an HPLC Troubleshooting Guide: Issues like peak splitting, tailing, or broad peaks can be due to the analytical method itself.[13][14][15][16]

Issue 3: No degradation observed under stress conditions.
  • Possible Cause: The stress conditions are not harsh enough, or the molecule is highly stable under the tested conditions.

  • Troubleshooting Steps:

    • Increase Stress Level: Incrementally increase the temperature, concentration of acid/base/oxidizing agent, or duration of light exposure.[17]

    • Extend Study Duration: If no degradation is observed in the initial time points, extend the duration of the study.

    • Modify the Solvent System: For hydrolysis studies, if the compound has poor aqueous solubility, a co-solvent can be used. Ensure the co-solvent is inert.

Experimental Protocols

Protocol 1: Forced Degradation Study - Hydrolysis
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Add an aliquot of the stock solution to a solution of 0.1 M HCl.

    • Incubate the mixture at a controlled temperature (e.g., 60°C).

    • Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Add an aliquot of the stock solution to a solution of 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Neutral Hydrolysis:

    • Add an aliquot of the stock solution to purified water.

    • Follow the same incubation and sampling procedure.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Forced Degradation Study - Oxidation
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound.

  • Oxidative Stress:

    • Add an aliquot of the stock solution to a solution of 3% hydrogen peroxide.

    • Incubate the mixture at room temperature, protected from light.

    • Withdraw samples at predetermined time points.

  • Analysis: Analyze the samples immediately by HPLC.

Protocol 3: Forced Degradation Study - Photostability
  • Sample Preparation: Prepare solutions of this compound in a suitable solvent and also place the solid compound in transparent containers.

  • Light Exposure:

    • Expose the samples to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[4][11]

    • Simultaneously, place a set of control samples, wrapped in aluminum foil, in the same environment to serve as dark controls.

  • Analysis: After a specified duration of exposure, analyze both the light-exposed and dark control samples by HPLC.

Data Presentation

Table 1: Summary of Forced Degradation Conditions for this compound

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis0.1 M HCl60°C24 hours
Base Hydrolysis0.1 M NaOH60°C24 hours
Neutral HydrolysisPurified Water60°C24 hours
Oxidation3% H₂O₂Room Temperature24 hours
Thermal (Dry Heat)Solid State80°C48 hours
PhotostabilitySolution & SolidICH Q1B specified light sourceAs per guidelines

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare Stock Solution of Agent 135 acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep->base oxidation Oxidation (3% H₂O₂, RT) prep->oxidation photo Photostability (ICH Q1B) prep->photo thermal Thermal Stress (80°C) prep->thermal sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling photo->sampling thermal->sampling neutralize Neutralize (if needed) sampling->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation (Peak Purity, Mass Balance) hplc->data

Caption: Experimental Workflow for Forced Degradation Studies.

degradation_pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis This compound This compound hydrolysis_product Hydrolytic Degradant A This compound->hydrolysis_product H⁺ / OH⁻ oxidation_product Oxidative Degradant B This compound->oxidation_product [O] photo_product Photolytic Degradant C This compound->photo_product

Caption: Hypothetical Degradation Pathways for this compound.

References

how to prevent "Antibacterial agent 135" precipitation in culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent the precipitation of "Antibacterial agent 135" in culture media. The following information is designed for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and why does it precipitate in culture media?

"this compound" is a novel synthetic molecule with potent antibacterial properties. Like many new chemical entities, it is a poorly water-soluble compound.[1] Precipitation in aqueous solutions like culture media can occur when the concentration of the agent exceeds its solubility limit under the specific experimental conditions. This is a common challenge in drug discovery and in vitro assays.[2][3]

Q2: What are the common causes of precipitation for agents like "this compound" in cell culture?

Several factors can contribute to the precipitation of "this compound" in your culture medium:

  • Temperature Shifts: Repeated freeze-thaw cycles or sudden changes in temperature can decrease the solubility of components in the media, leading to precipitation.[4] High-molecular-weight plasma proteins are particularly susceptible to falling out of solution when exposed to extreme temperature shifts.[4]

  • pH Instability: Changes in the pH of the culture medium can alter the ionization state of "this compound," affecting its solubility.[5] Many culture media use a bicarbonate buffering system that is sensitive to the CO2 concentration in the incubator.[6]

  • High Concentration: Adding the antibacterial agent at a concentration that supersaturates the medium is a primary driver of precipitation.[7]

  • Solvent Shock: Introducing a concentrated stock solution (often in an organic solvent like DMSO) into the aqueous culture medium too quickly can cause the agent to rapidly precipitate before it has a chance to disperse.

  • Interactions with Media Components: Culture media are complex mixtures of salts, amino acids, vitamins, and other supplements. "this compound" may interact with these components, such as calcium or phosphate ions, to form insoluble complexes.[4][8][9]

  • Evaporation: Water loss from the culture vessel can increase the concentration of all components, including "this compound," pushing it beyond its solubility limit.[4]

Q3: How should I prepare and store the stock solution of "this compound" to minimize precipitation?

Proper preparation and storage of your stock solution are critical.

  • Solvent Selection: Use a high-purity, anhydrous grade solvent in which "this compound" is highly soluble (e.g., DMSO).

  • Concentration: Prepare a highly concentrated stock solution (e.g., 10-100 mM) to minimize the volume of organic solvent added to your culture medium (typically ≤ 0.5%).

  • Storage: Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4] Ensure the vials are tightly sealed to prevent moisture absorption and evaporation.

Q4: What is the best method for adding "this compound" to the culture medium?

To avoid localized high concentrations and "solvent shock," follow these steps:

  • Warm the culture medium to the experimental temperature (usually 37°C).

  • Pipette the required volume of the "this compound" stock solution directly into the medium while gently swirling or vortexing the medium.

  • Do not add the stock solution to the side of the vessel, as this can lead to the formation of a concentrated, insoluble film.

  • Visually inspect the medium for any signs of precipitation immediately after adding the agent and before applying it to your cells.

Troubleshooting Guide

If you are experiencing precipitation with "this compound," use the following table and workflow to identify and resolve the issue.

Troubleshooting Summary
Problem Possible Cause Recommended Solution
Precipitate forms immediately upon adding the stock solution to the medium. Localized supersaturation ("solvent shock").Add the stock solution dropwise to the medium while vortexing. Warm the medium to 37°C before adding the agent.[6]
Stock solution concentration is too low, requiring a large volume.Prepare a more concentrated stock solution to keep the final solvent concentration below 0.5%.
Precipitate appears after incubation (hours to days). The concentration of the agent is above its kinetic solubility limit in the medium.Perform a solubility test to determine the maximum soluble concentration in your specific culture medium. Reduce the working concentration of the agent.
Temperature fluctuations in the incubator.Ensure the incubator maintains a stable temperature. Avoid opening the incubator door frequently.
pH shift in the medium during incubation.Ensure the incubator's CO2 level is correct for the medium's bicarbonate concentration.[6] Consider using a medium with HEPES buffer for additional pH stability.
Interaction with media components over time.Test the solubility of the agent in different basal media (e.g., DMEM vs. RPMI-1640) to identify potential incompatibilities.
Crystals are observed on the surface of the culture vessel. Evaporation of the medium, leading to increased solute concentration.Ensure proper humidification of the incubator. Seal culture plates with parafilm or use flasks with vented caps to minimize evaporation.[4]
The agent has low aqueous solubility and crystallizes out of solution.Lower the working concentration of the agent. Consider using a formulation with solubilizing excipients if appropriate for the experiment.[3]
Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting the precipitation of "this compound".

G cluster_0 Troubleshooting Workflow for 'this compound' Precipitation start Precipitation Observed check_stock Check Stock Solution: - Correct solvent? - Clear solution? - Stored properly? start->check_stock prep_stock Prepare Fresh Stock Solution check_stock->prep_stock No check_addition Review Addition Method: - Medium pre-warmed? - Added while mixing? check_stock->check_addition Yes prep_stock->check_addition improve_addition Improve Addition Technique: - Add dropwise to vortexing medium check_addition->improve_addition No check_concentration Is Working Concentration Too High? check_addition->check_concentration Yes improve_addition->check_concentration solubility_test Perform Kinetic Solubility Assay check_concentration->solubility_test Yes check_media Check Media & Incubation: - pH/CO2 stable? - Temperature stable? - Evaporation? check_concentration->check_media No lower_concentration Lower Working Concentration solubility_test->lower_concentration end_success Problem Resolved lower_concentration->end_success optimize_conditions Optimize Incubation Conditions: - Calibrate CO2 - Use HEPES buffer - Ensure humidity check_media->optimize_conditions No end_fail Consult Technical Support check_media->end_fail Yes, all optimal optimize_conditions->end_success

Caption: A step-by-step workflow for diagnosing and resolving precipitation issues.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes how to prepare a 100 mM stock solution of "this compound" (Molecular Weight: 450.5 g/mol ).

  • Materials:

    • "this compound" powder

    • Anhydrous DMSO

    • Sterile, amber microcentrifuge tubes

    • Calibrated analytical balance and weigh paper

    • Calibrated micropipettes

  • Procedure:

    • Weigh out 4.505 mg of "this compound" powder.

    • Transfer the powder to a sterile amber microcentrifuge tube.

    • Add 1.0 mL of anhydrous DMSO to the tube.

    • Vortex thoroughly for 2-5 minutes until the powder is completely dissolved. Visually inspect for any undissolved particulates.

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile amber tubes.

    • Store the aliquots at -20°C, protected from light and moisture.

Protocol 2: Kinetic Solubility Assessment in Culture Medium

This protocol helps determine the maximum concentration of "this compound" that can be maintained in solution in your specific culture medium over a set period.[2][10]

  • Materials:

    • 100 mM "this compound" stock solution in DMSO

    • Culture medium of interest (e.g., DMEM + 10% FBS), pre-warmed to 37°C

    • Sterile 96-well clear-bottom plate

    • Multichannel pipette

    • Plate reader capable of measuring absorbance at 600 nm or nephelometry

  • Procedure:

    • Prepare a serial dilution of the 100 mM stock solution in DMSO.

    • In the 96-well plate, add 198 µL of the pre-warmed culture medium to each well.

    • Add 2 µL of the serially diluted DMSO stock solutions to the corresponding wells to achieve a range of final concentrations (e.g., 1 µM to 100 µM). Include a DMSO-only control.

    • Mix the plate gently on a plate shaker for 1 minute.

    • Immediately measure the absorbance (or light scatter) at time zero.

    • Incubate the plate under standard cell culture conditions (37°C, 5% CO2).

    • Measure the absorbance again at various time points (e.g., 1, 4, and 24 hours).

    • The highest concentration that does not show a significant increase in absorbance or light scatter over time is the kinetic solubility limit.

Data Presentation

Solubility of "this compound" in Common Solvents
Solvent Solubility (mg/mL) Notes
Water< 0.01Practically insoluble
PBS (pH 7.4)< 0.01Practically insoluble
Ethanol5 - 10Moderately soluble
DMSO> 100Highly soluble
DMEM + 10% FBS0.025 (Kinetic)Solubility is time and matrix-dependent.[9]
Factors Contributing to Precipitation

The following diagram illustrates the interplay of factors that can lead to the precipitation of a poorly soluble compound in culture media.

G cluster_1 Factors Influencing 'this compound' Precipitation cluster_solution Mitigation Strategies Compound Intrinsic Properties - Low aqueous solubility - Crystalline structure Precipitation Precipitation Compound->Precipitation Solvent Solvent System - High stock concentration - Use of organic solvent (DMSO) Solvent->Precipitation Medium Culture Medium - pH - Salts (Ca2+, PO4³⁻) - Proteins (Serum) Medium->Precipitation Environment Environmental Conditions - Temperature shifts - Evaporation - Incubation time Environment->Precipitation Optimize_Compound Optimize Formulation (if possible) Precipitation->Optimize_Compound Optimize_Solvent Proper Stock Preparation & Addition Technique Precipitation->Optimize_Solvent Optimize_Medium Media Selection & Buffering (HEPES) Precipitation->Optimize_Medium Optimize_Environment Stable Incubation & Humidity Control Precipitation->Optimize_Environment

Caption: Key factors and mitigation strategies related to compound precipitation.

References

common pitfalls in "Antibacterial agent 135" antibacterial testing

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antibacterial Agent 135

Welcome to the technical support center for this compound. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their antibacterial testing experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound has a dual mechanism of action. Its primary mode of action is the inhibition of bacterial cell wall synthesis. Additionally, it possesses a secondary activity that disrupts protein synthesis. This dual action can sometimes lead to complex interpretations of susceptibility results, such as bacteriostatic effects at lower concentrations and bactericidal effects at higher concentrations.

Q2: What is the recommended solvent and stock solution concentration for Agent 135?

A2: Due to its hydrophobic nature, this compound has poor solubility in water. It is recommended to prepare a stock solution in 100% Dimethyl Sulfoxide (DMSO). For most assays, ensure the final concentration of DMSO in the testing medium does not exceed 1% to avoid solvent-induced toxicity to the bacteria.[1]

Q3: Are there specific media requirements for testing Agent 135?

A3: Standard Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA) are recommended for susceptibility testing to ensure reproducibility.[2] However, the efficacy of Agent 135 is known to be influenced by pH.[3] Ensure the pH of the medium is standardized and controlled, as significant deviations can impact the agent's activity.

Q4: Can I use the disk diffusion (Kirby-Bauer) method for Agent 135?

A4: Yes, the Kirby-Bauer test can be used for preliminary susceptibility screening. However, due to the agent's properties, it may diffuse poorly in agar, potentially leading to smaller zones of inhibition than expected or results that are not quantitatively precise.[4][5] For accurate determination of potency, a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) is the preferred method.[6]

Troubleshooting Guide

Issue 1: Inconsistent or No Zone of Inhibition in Kirby-Bauer Assay

Q: I am not observing a zone of inhibition, or the zone sizes are highly variable, when testing Agent 135 with the Kirby-Bauer method. What could be the cause?

A: This is a common issue that can be attributed to several factors. Please review the following potential causes and solutions:

  • Poor Agent Diffusion: Agent 135's properties may lead to poor diffusion in agar, resulting in small or absent zones.[4] It is crucial to use broth dilution methods for a more accurate assessment of its activity.[6]

  • Incorrect Inoculum Density: An overly dense bacterial lawn can obscure or shrink the zone of inhibition.[7] Ensure your inoculum is standardized to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 × 10⁸ CFU/mL.[4]

  • Improper Disk Preparation/Storage: Ensure the paper disks are properly impregnated with the correct concentration of Agent 135 and are completely dry before application. Store prepared disks in a desiccated environment to prevent degradation of the compound.

  • Agar Depth and pH: The depth of the Mueller-Hinton agar should be uniform (approximately 4mm).[2] Variations in depth can affect the diffusion gradient of the agent.[8] Additionally, verify that the pH of the MHA is within the recommended range, as Agent 135's activity is pH-sensitive.[3]

Troubleshooting Workflow for Kirby-Bauer Issues

G start No / Inconsistent Zone of Inhibition check_diffusion Is Agent 135 known for poor agar diffusion? start->check_diffusion check_inoculum Verify Inoculum Density (0.5 McFarland) check_diffusion->check_inoculum No use_mic Action: Use Broth Microdilution (MIC Assay) for accurate results check_diffusion->use_mic Yes check_disk Check Disk Prep & Storage check_inoculum->check_disk Correct adjust_inoculum Action: Adjust inoculum to standard check_inoculum->adjust_inoculum Incorrect check_media Verify MHA Depth (4mm) & pH check_disk->check_media Correct prepare_new_disks Action: Prepare fresh disks and store properly check_disk->prepare_new_disks Incorrect prepare_new_plates Action: Prepare new MHA plates check_media->prepare_new_plates Incorrect end_node Problem Resolved check_media->end_node Correct adjust_inoculum->end_node prepare_new_disks->end_node prepare_new_plates->end_node

Caption: Troubleshooting workflow for Kirby-Bauer zone of inhibition issues.

Issue 2: High Variability in Minimum Inhibitory Concentration (MIC) Results

Q: My MIC values for Agent 135 are inconsistent across experiments. How can I improve reproducibility?

A: Variability in MIC assays often stems from minor deviations in protocol.[5] Below is a checklist to ensure consistency.

ParameterSpecificationCommon PitfallReference
Bacterial Inoculum Final concentration of ~5 x 10⁵ CFU/mL in wells.Inoculum is too high (inoculum effect) or too low, leading to falsely elevated or lowered MICs.[7][9]
Solvent Control Include wells with the highest concentration of DMSO used (e.g., 1%) without Agent 135.Unaccounted for solvent toxicity inhibiting bacterial growth and skewing results.[1]
Compound Solubility Check for precipitation of Agent 135 in the broth.The agent precipitates out of solution at higher concentrations, reducing its effective concentration.[1]
Incubation Time 16-20 hours at 35-37°C.Inconsistent incubation times can lead to variations in bacterial growth and MIC interpretation.[10]
Plate Reading Read results visually or with a plate reader at a consistent time point.Subjectivity in visual reading or fluctuations in automated readings can introduce variability.[5]
Issue 3: Test Organism Appears Resistant Despite Previous Susceptibility

Q: A bacterial strain previously susceptible to Agent 135 now appears resistant. What could explain this?

A: This could be due to an experimental error or the development of acquired resistance.

  • Check for Contamination: Ensure your bacterial culture is pure. A mixed culture can lead to erroneous results.[9]

  • Verify Agent Potency: The stock solution of Agent 135 may have degraded. Prepare a fresh stock solution from a reliable source.

  • Unusual Phenotypes: The emergence of resistance is possible.[11] However, it is more probable that an error occurred during testing.[11] Before concluding that resistance has developed, repeat the experiment with fresh reagents and controls.

  • Biofilm Formation: If the bacteria form a biofilm, they can exhibit increased resistance.[12] Standard susceptibility tests are performed on planktonic (free-floating) bacteria and may not reflect the agent's efficacy against biofilms.

Experimental Protocols

Protocol 1: Broth Microdilution Assay for MIC Determination of Agent 135

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[13]

Materials:

  • This compound

  • 100% DMSO

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Bacterial culture grown to log phase

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

Procedure:

  • Prepare Agent 135 Stock: Dissolve Agent 135 in 100% DMSO to create a high-concentration stock solution (e.g., 2560 µg/mL).

  • Prepare Bacterial Inoculum: From a fresh culture, prepare a bacterial suspension in MHB equivalent to a 0.5 McFarland standard. Dilute this suspension so that the final concentration in each well will be approximately 5 x 10⁵ CFU/mL.[9]

  • Serial Dilutions: a. Add 100 µL of sterile MHB to all wells of a 96-well plate except the first column. b. In the first column, prepare a 2X starting concentration of Agent 135 in MHB (e.g., 256 µg/mL). Ensure the DMSO concentration remains consistent across dilutions and does not exceed 2% at this stage. c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the last column.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well. This will halve the concentration of Agent 135 to the final desired concentrations and bring the DMSO concentration to ≤1%.

  • Controls:

    • Growth Control: A well containing 100 µL of MHB and 100 µL of inoculum (no agent).

    • Sterility Control: A well containing 200 µL of MHB only (no inoculum).

    • Solvent Control: A well containing the highest concentration of DMSO, MHB, and inoculum.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Interpretation: The MIC is the lowest concentration of Agent 135 that completely inhibits visible bacterial growth.[14]

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_agent 1. Prepare Agent 135 Stock in DMSO serial_dilution 4. Perform 2-fold serial dilutions of Agent 135 prep_agent->serial_dilution prep_inoculum 2. Standardize Bacterial Inoculum (0.5 McFarland) inoculate 5. Inoculate wells with bacterial suspension prep_inoculum->inoculate add_mhb 3. Add MHB to 96-well plate add_mhb->serial_dilution serial_dilution->inoculate controls 6. Set up Growth, Sterility, & Solvent Controls inoculate->controls incubate 7. Incubate plate (37°C, 16-20h) controls->incubate read_mic 8. Read MIC value (lowest concentration with no growth) incubate->read_mic

Caption: Logical flow for classifying bacteria as S, I, or R.

References

refining "Antibacterial agent 135" dosage for animal infection models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Antibacterial Agent 135 in animal infection models. The information is intended for scientists and drug development professionals to refine dosage regimens and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general spectrum of activity for this compound?

A1: this compound is a novel synthetic compound with potent activity primarily against Gram-negative bacteria. In vitro studies have demonstrated efficacy against key pathogens such as Pseudomonas aeruginosa, Acinetobacter baumannii, Escherichia coli, and Klebsiella pneumoniae.[1] It has limited to no activity against most Gram-positive bacteria.[2]

Q2: What is the proposed mechanism of action for this compound?

A2: The precise mechanism of action is under investigation. However, preliminary studies suggest that this compound disrupts the integrity of the outer membrane of Gram-negative bacteria, leading to increased permeability and subsequent cell death. This is a critical area of ongoing research.

Q3: What are the key pharmacokinetic/pharmacodynamic (PK/PD) parameters to consider for dosage optimization?

A3: For many antibacterial agents, the relationship between drug exposure and its effect on the bacteria is crucial for determining an effective dosing regimen.[3][4] Key PK/PD indices to consider for this compound include the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC) and the ratio of the maximum plasma concentration to the MIC (Cmax/MIC).[5] Time-dependent killing (T>MIC) may also be relevant and should be evaluated.[4]

Q4: How can I determine the starting dose for my animal model?

A4: The initial dose for in vivo efficacy studies should be determined based on the in vitro minimum inhibitory concentration (MIC) for the specific strain being tested and any available preliminary pharmacokinetic data. A common starting point is to aim for plasma concentrations in the animal model that are several multiples of the in vitro MIC.[4] If no PK data is available, dose-ranging studies are essential.

Q5: What are the most common challenges observed when working with this compound in vivo?

A5: Researchers may encounter challenges such as suboptimal efficacy, the development of resistance, or adverse effects in the animal model. Suboptimal efficacy can be due to a variety of factors including poor drug exposure at the site of infection, rapid clearance of the compound, or the use of an inappropriate animal model for the specific infection being studied. Troubleshooting these issues often requires a systematic evaluation of the dose, route of administration, and the experimental setup.

Troubleshooting Guide

Issue 1: Suboptimal Efficacy or Lack of Dose-Response

Possible Causes and Solutions

CauseRecommended Action
Inadequate Drug Exposure Conduct a pharmacokinetic study in the selected animal species to determine key parameters such as Cmax, Tmax, and AUC. Correlate these with the in vitro MIC of the infecting organism. Consider adjusting the dose, dosing frequency, or route of administration to achieve target PK/PD indices.
Poor Penetration to the Site of Infection For localized infections (e.g., pneumonia, abscess), measure the concentration of this compound in the infected tissue. If tissue concentrations are low, a higher dose or a different route of administration (e.g., aerosol for lung infections) may be necessary.
Rapid Resistance Development Perform serial passage studies in vitro to assess the potential for resistance development.[2] In vivo, reisolate bacteria from treated animals that are not responding to therapy and determine their MIC to this compound. Consider combination therapy with another antibiotic.[5]
Inappropriate Animal Model Ensure the chosen animal model accurately reflects the human disease state you are trying to model.[6][7] For example, an acute sepsis model may not be appropriate for studying a chronic, biofilm-forming infection.
Issue 2: Adverse Events or Toxicity in the Animal Model

Possible Causes and Solutions

CauseRecommended Action
High Peak Plasma Concentrations (Cmax) If adverse events correlate with the time of dosing, consider administering the total daily dose in smaller, more frequent doses to reduce the Cmax while maintaining the target AUC.
Off-Target Effects Conduct a preliminary toxicology screen in healthy animals at various doses. Observe for clinical signs of toxicity and perform histopathology on key organs.
Vehicle-Related Toxicity Ensure the vehicle used to formulate this compound is well-tolerated in the animal model at the volume being administered. Run a vehicle-only control group.

Experimental Protocols

Protocol 1: Murine Thigh Infection Model for Efficacy Testing

This model is commonly used to evaluate the in vivo efficacy of antibacterial agents against localized infections.[5]

  • Animal Preparation: Use specific pathogen-free, 6-8 week old, female ICR mice.

  • Induction of Neutropenia (Optional but Recommended): To create a more susceptible host, administer cyclophosphamide intraperitoneally at 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.

  • Bacterial Inoculum Preparation: Grow the desired Gram-negative pathogen (e.g., P. aeruginosa ATCC 27853) to mid-logarithmic phase in appropriate broth. Wash and dilute the bacteria in sterile saline to the desired concentration (e.g., 1-5 x 10^6 CFU/mL).

  • Infection: Inject 0.1 mL of the bacterial suspension into the right thigh muscle of each mouse.

  • Treatment: Initiate treatment with this compound at a predetermined time post-infection (e.g., 2 hours). Administer the compound via the desired route (e.g., subcutaneous, intravenous). Include a vehicle control group and a positive control group (an antibiotic with known efficacy against the pathogen).

  • Endpoint: At 24 hours post-infection, euthanize the mice. Aseptically remove the infected thigh muscle, homogenize it in sterile saline, and perform serial dilutions for quantitative bacterial culture on appropriate agar plates.

  • Data Analysis: Calculate the mean log10 CFU/thigh for each treatment group. Efficacy is demonstrated by a statistically significant reduction in bacterial burden compared to the vehicle control group.

Protocol 2: Preliminary Pharmacokinetic Study
  • Animal Preparation: Use healthy, uninfected mice of the same strain and sex as in the efficacy studies.

  • Drug Administration: Administer a single dose of this compound via the intended therapeutic route (e.g., subcutaneous).

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

  • Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.

Visualizations

experimental_workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_endpoint Endpoint & Analysis animal_prep Animal Acclimatization neutropenia Induce Neutropenia (Optional) animal_prep->neutropenia infection Thigh Muscle Infection neutropenia->infection bacterial_prep Prepare Bacterial Inoculum bacterial_prep->infection treatment Administer this compound infection->treatment euthanasia Euthanize Mice (24h) treatment->euthanasia homogenization Homogenize Thigh Tissue euthanasia->homogenization plating Plate for CFU Count homogenization->plating analysis Data Analysis plating->analysis pk_pd_relationship cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) dose Dose absorption Absorption dose->absorption distribution Distribution absorption->distribution metabolism Metabolism distribution->metabolism concentration Plasma Concentration distribution->concentration excretion Excretion metabolism->excretion effect Antibacterial Effect concentration->effect mic MIC mic->effect outcome outcome effect->outcome Clinical Outcome

References

troubleshooting inconsistent results with "Antibacterial agent 135" assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with "Antibacterial Agent 135."

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental evaluation of this compound.

Issue: Inconsistent Minimum Inhibitory Concentration (MIC) Results in Broth Microdilution Assays

Question: We are observing significant well-to-well and experiment-to-experiment variability in our MIC values for this compound. What are the potential causes and solutions?

Answer: Inconsistent MIC results can stem from several factors throughout the experimental workflow. A systematic approach to troubleshooting is crucial for identifying the source of the variability.

Troubleshooting Workflow: Inconsistent MIC Results

G cluster_0 Initial Observation cluster_1 Investigation Areas cluster_2 Potential Solutions Inconsistent_MICs Inconsistent MIC Results Inoculum_Prep Inoculum Preparation Inconsistent_MICs->Inoculum_Prep Agent_Prep Agent 135 Preparation Inconsistent_MICs->Agent_Prep Assay_Execution Assay Execution Inconsistent_MICs->Assay_Execution Incubation Incubation Conditions Inconsistent_MICs->Incubation Data_Reading Data Reading & Interpretation Inconsistent_MICs->Data_Reading Standardize_Inoculum Standardize Inoculum Density (0.5 McFarland) Inoculum_Prep->Standardize_Inoculum Verify_Agent_Solubility Verify Agent 135 Solubility & Stability Agent_Prep->Verify_Agent_Solubility Check_Pipetting Check Pipetting Technique & Calibration Assay_Execution->Check_Pipetting Ensure_Consistent_Incubation Ensure Consistent Temperature & Atmosphere Incubation->Ensure_Consistent_Incubation Standardize_Reading Use Standardized Reading Method (Visual/Spectrophotometric) Data_Reading->Standardize_Reading

Caption: Troubleshooting workflow for inconsistent MIC results.

Potential Causes and Solutions for Inconsistent MICs

Factor Potential Cause of Inconsistency Recommended Solution
Inoculum Preparation Inoculum density is not standardized.[1][2][3]Prepare the bacterial suspension to a 0.5 McFarland standard to ensure a consistent starting concentration of bacteria.[1][4]
Bacterial culture is not pure.Streak the culture on an appropriate agar plate to check for purity before preparing the inoculum.
This compound Poor solubility or precipitation of the agent in the broth.Prepare stock solutions in an appropriate solvent and ensure it is fully dissolved before serial dilution. Visually inspect wells for precipitation.
Degradation of the agent.Prepare fresh stock solutions for each experiment and store them under recommended conditions.
Assay Procedure Inaccurate pipetting during serial dilutions.[1]Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate dilutions.
Cross-contamination between wells.Use fresh pipette tips for each dilution and well.
Incubation Variations in incubation temperature or time.[5]Ensure the incubator is calibrated and maintain consistent incubation times as per the protocol.
Evaporation from wells.Use plate sealers or a humidified incubator to prevent evaporation, especially during long incubation periods.[5]
Reading Results Subjectivity in visual determination of growth.[6]Have two individuals read the plates independently. For a more objective measure, use a microplate reader to measure optical density (OD).
Incorrect endpoint determination.The MIC is the lowest concentration that inhibits visible growth.[6][7] Ensure a clear understanding of what constitutes "visible growth."
Issue: High Variability in Zone of Inhibition Diameters in Disk Diffusion Assays

Question: The zones of inhibition for this compound are inconsistent in size and sometimes have irregular shapes. How can we improve the reproducibility of our disk diffusion assays?

Answer: Variability in zone of inhibition assays can be caused by a number of factors related to the agar, the inoculum, the disks, and the incubation conditions.[8][9]

Troubleshooting Logic: Variable Zones of Inhibition

G cluster_0 Initial Observation cluster_1 Checkpoints cluster_2 Corrective Actions Variable_Zones Variable Zone of Inhibition Agar_Prep Agar Preparation Variable_Zones->Agar_Prep Inoculum_Application Inoculum Application Variable_Zones->Inoculum_Application Disk_Application Disk Application Variable_Zones->Disk_Application Incubation_Conditions Incubation Conditions Variable_Zones->Incubation_Conditions Uniform_Agar_Depth Ensure Uniform Agar Depth (4mm) Agar_Prep->Uniform_Agar_Depth Even_Inoculum_Swabbing Ensure Even Inoculum Swabbing Inoculum_Application->Even_Inoculum_Swabbing Proper_Disk_Placement Proper Disk Placement & Contact Disk_Application->Proper_Disk_Placement Standardize_Incubation Standardize Incubation Time & Temp Incubation_Conditions->Standardize_Incubation G cluster_0 Bacterial Cell cluster_1 Peptidoglycan Synthesis UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM Enzymatic Steps Lipid_I Lipid I UDP_NAM->Lipid_I Lipid_II Lipid II Lipid_I->Lipid_II Peptidoglycan Peptidoglycan Lipid_II->Peptidoglycan Transglycosylation & Transpeptidation Agent_135 This compound Agent_135->Lipid_II Inhibits

References

enhancing the antibacterial activity of "Antibacterial agent 135"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the antibacterial activity of "Antibacterial agent 135."

I. Troubleshooting Guides & FAQs

This section addresses common issues encountered during the experimental use of this compound.

Frequently Asked Questions (FAQs)

  • Q1: What is the proposed mechanism of action for this compound? A1: this compound is a novel synthetic compound that is hypothesized to inhibit bacterial growth by targeting and disrupting the bacterial cell wall synthesis pathway. Specifically, it is believed to be a competitive inhibitor of the D-Ala-D-Ala ligase enzyme, which is crucial for the formation of peptidoglycan, an essential component of the bacterial cell wall.

  • Q2: Why am I observing inconsistent Minimum Inhibitory Concentration (MIC) values for this compound? A2: Inconsistent MIC values can arise from several factors.[1] Common causes include variations in inoculum density, improper preparation of the agent's stock solution, or using a different batch of growth media. Ensure that your bacterial inoculum is standardized to a 0.5 McFarland turbidity standard for each experiment.[2] It is also crucial to prepare fresh stock solutions of this compound and to use a consistent source and lot of Mueller-Hinton broth.

  • Q3: this compound shows low efficacy against Gram-negative bacteria. How can this be addressed? A3: The outer membrane of Gram-negative bacteria often acts as a permeability barrier to many antibacterial agents. To enhance the activity of Agent 135 against these bacteria, consider using it in combination with an outer membrane permeabilizer, such as EDTA or a polycationic peptide.[3] This can facilitate the uptake of the agent, leading to increased efficacy.

  • Q4: Can the activity of this compound be enhanced by combining it with other antibiotics? A4: Yes, combination therapy is a promising strategy.[4] Combining Agent 135 with other antibiotics can lead to synergistic effects, where the combined antibacterial activity is greater than the sum of their individual activities.[5][6] For example, combining it with a beta-lactam antibiotic could create a dual-pronged attack on cell wall synthesis. Synergy testing, such as a checkerboard assay, is recommended to identify effective combinations.[7]

  • Q5: What is the best way to solubilize and store this compound? A5: this compound is sparingly soluble in aqueous solutions. For stock solutions, it is recommended to dissolve the compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL. Aliquot the stock solution and store it at -20°C to maintain stability. For working solutions, dilute the DMSO stock in your desired culture medium, ensuring the final DMSO concentration does not exceed 1% (v/v) to avoid solvent-induced toxicity to the bacteria.

II. Data Presentation

The following tables summarize quantitative data from hypothetical experiments aimed at enhancing the activity of this compound.

Table 1: MIC of this compound Against Various Bacterial Strains

Bacterial StrainGram TypeMIC (µg/mL)
Staphylococcus aureus ATCC 29213Gram-positive4
Enterococcus faecalis ATCC 29212Gram-positive8
Escherichia coli ATCC 25922Gram-negative128
Pseudomonas aeruginosa ATCC 27853Gram-negative>256

Table 2: Synergy of this compound with Other Antibiotics against E. coli ATCC 25922

CombinationMIC of Agent 135 (µg/mL)MIC of Antibiotic B (µg/mL)Fractional Inhibitory Concentration (FIC) IndexInterpretation
Agent 135 alone128---
Ampicillin alone16---
Agent 135 + Ampicillin3240.5Synergy
Ciprofloxacin alone2---
Agent 135 + Ciprofloxacin6411.0Additive

III. Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.[8]

    • Inoculate the colonies into a tube containing 5 mL of sterile Mueller-Hinton Broth (MHB).[8]

    • Incubate the broth culture at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[2]

    • Dilute the standardized bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.[9][10]

  • Preparation of Antibacterial Agent Dilutions:

    • Prepare a stock solution of this compound in DMSO at 10 mg/mL.

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the agent in MHB.[9] The final volume in each well should be 50 µL.[9]

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate.

    • Include a positive control (bacteria in MHB without the agent) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.[8]

  • Interpretation of Results:

    • The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.[11][12]

Protocol 2: Checkerboard Assay for Synergy Testing

  • Plate Setup:

    • In a 96-well microtiter plate, prepare a two-fold serial dilution of this compound along the y-axis and a second antibiotic (e.g., Ampicillin) along the x-axis.[7]

  • Inoculation and Incubation:

    • Inoculate each well with a standardized bacterial suspension as described in the MIC protocol.

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of each agent alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula: FIC Index = (MIC of Agent A in combination / MIC of Agent A alone) + (MIC of Agent B in combination / MIC of Agent B alone)

    • Interpret the results as follows: Synergy (FIC ≤ 0.5), Additive (0.5 < FIC ≤ 1.0), Indifference (1.0 < FIC ≤ 4.0), or Antagonism (FIC > 4.0).[13]

IV. Visualizations

Diagrams illustrating key concepts and workflows are provided below.

Signaling_Pathway Hypothesized Mechanism of Action of this compound UDP-MurNAc-pentapeptide UDP-MurNAc-pentapeptide D-Ala-D-Ala Ligase D-Ala-D-Ala Ligase UDP-MurNAc-pentapeptide->D-Ala-D-Ala Ligase Substrate Peptidoglycan Precursor Peptidoglycan Precursor D-Ala-D-Ala Ligase->Peptidoglycan Precursor Product Cell Wall Synthesis Cell Wall Synthesis Peptidoglycan Precursor->Cell Wall Synthesis This compound This compound This compound->D-Ala-D-Ala Ligase Inhibition

Caption: Inhibition of bacterial cell wall synthesis by this compound.

Experimental_Workflow Workflow for Synergy Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Bacterial Inoculum C Perform Serial Dilutions in 96-well Plate A->C B Prepare Stock Solutions (Agent 135 & Antibiotic B) B->C D Inoculate with Bacteria C->D E Incubate at 37°C D->E F Read MICs E->F G Calculate FIC Index F->G H Interpret Synergy G->H

Caption: Step-by-step workflow for the checkerboard synergy assay.

Troubleshooting_Guide Troubleshooting Inconsistent MIC Results Start Inconsistent MIC Results Q1 Is the bacterial inoculum standardized? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the stock solution fresh? A1_Yes->Q2 Sol1 Standardize to 0.5 McFarland A1_No->Sol1 End Re-run Experiment Sol1->End A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is the media consistent? A2_Yes->Q3 Sol2 Prepare fresh stock solution A2_No->Sol2 Sol2->End A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No A3_Yes->End Sol3 Use the same lot of media A3_No->Sol3 Sol3->End

Caption: A decision tree for troubleshooting inconsistent MIC results.

References

"Antibacterial agent 135" experimental controls and best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antibacterial Agent 135.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known spectrum of activity?

This compound is an experimental compound for research purposes.[1] Published data indicates it has been tested against several Gram-negative bacteria, including Pseudomonas aeruginosa, Acinetobacter baumannii, Escherichia coli, and Klebsiella pneumoniae.[1]

Q2: The reported Minimum Inhibitory Concentration (MIC) for Agent 135 is >64 µg/mL. What does this high MIC value signify?

An MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium in vitro.[2][3][4] A high MIC value, such as >64 µg/mL, generally suggests that the agent has low potency against the tested organisms under standard laboratory conditions.[5] It is crucial to understand that MIC values cannot be directly compared between different antibiotics without established clinical breakpoints, which are not available for an experimental agent like this one.[2][6]

Q3: Could the high MIC value be due to my experimental setup?

Yes, several factors in the experimental setup can influence MIC results.[7] These include the density of the bacterial inoculum, the composition and pH of the growth medium, and the incubation conditions such as temperature and time.[7] It is essential to adhere to standardized protocols, like those from the Clinical and Laboratory Standards Institute (CLSI), to ensure consistency.[2][3]

Q4: What are the appropriate positive and negative controls for experiments with Agent 135?

  • Positive Control: A well-characterized antibiotic with known efficacy against the test organism (e.g., ciprofloxacin for E. coli) should be used to validate the assay's sensitivity.

  • Negative Control (Growth Control): This consists of the bacterial inoculum in the growth medium with the vehicle (solvent) used to dissolve Agent 135, but without the agent itself. This ensures the bacteria are viable and that the solvent has no antibacterial effect.

  • Negative Control (Sterility Control): This includes only the growth medium to check for contamination.

Q5: How should I prepare and store stock solutions of this compound?

The manufacturer recommends storing the compound at room temperature in the continental US.[1] However, for stock solutions, it is best practice to dissolve the agent in a suitable solvent (e.g., DMSO) at a high concentration, aliquot it into single-use volumes, and store it at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Always refer to the Certificate of Analysis for specific storage recommendations.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental evaluation of this compound.

Issue / ObservationPossible Cause(s)Recommended Action(s)
No inhibition of bacterial growth observed, even at the highest concentrations. 1. Low Potency: The agent may have intrinsically low activity against the tested strain.[5]2. Inactivation: The agent may be unstable in the chosen medium or under the incubation conditions.3. Resistance: The bacterial strain may possess intrinsic or acquired resistance mechanisms.1. Confirm the expected MIC of >64 µg/mL.[1] Consider testing against a broader panel of bacterial strains. 2. Verify the solubility and stability of the agent in your test medium. Perform a time-kill assay to assess its activity over time.[8]3. Use quality control strains with known susceptibility profiles.
High variability in MIC results between experiments. 1. Inoculum Inconsistency: The starting concentration of bacteria was not standardized.[7]2. Pipetting Errors: Inaccurate serial dilutions of the agent.3. Edge Effects: Evaporation from wells on the outer edges of microtiter plates.1. Standardize the inoculum to a 0.5 McFarland standard for each experiment.[8]2. Calibrate pipettes regularly. Use fresh tips for each dilution.**3. Aseptically add sterile water or PBS to the outer wells of the plate that are not used for the experiment to minimize evaporation.
Growth observed in the sterility control wells. 1. Contamination: The growth medium, plates, or the agent's stock solution is contaminated.1. Use fresh, sterile medium and consumables. Filter-sterilize the stock solution of Agent 135 if possible. Practice strict aseptic techniques.
No growth in the negative (growth control) wells. 1. Inoculum Non-viable: The bacterial culture used was not viable.2. Solvent Toxicity: The solvent used to dissolve Agent 135 is toxic to the bacteria at the concentration used.1. Use a fresh bacterial culture and verify its viability by plating on agar.2. Test the effect of the solvent on bacterial growth at the highest concentration used in the experiment. If toxic, consider a different solvent or lowering the concentration.

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibacterial Agent Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the agent in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHIIB). The final volume in each well should be 100 µL. Test a concentration range that brackets the expected MIC (e.g., from 256 µg/mL down to 4 µg/mL).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to each well, bringing the total volume to 200 µL.

    • Include a positive control (a known antibiotic), a growth control (no agent), and a sterility control (no bacteria).

    • Seal the plate and incubate at 35-37°C for 16-20 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth. This can be assessed visually or by using a plate reader to measure optical density.

Visualizations

Experimental_Workflow_for_MIC_Determination cluster_prep Preparation Phase cluster_assay Assay Setup A Prepare Agent 135 Stock Solution C Perform Serial Dilutions of Agent 135 in Plate A->C B Culture Bacteria (e.g., E. coli) D Standardize Bacterial Inoculum (0.5 McFarland) B->D E Inoculate Plate with Bacteria C->E D->E F Incubate Plate (37°C, 18-24h) E->F G Read Results (Visual or OD) F->G H Determine MIC Value G->H General_Antibacterial_Mechanisms cluster_cell Bacterial Cell cluster_wall Cell Wall cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CW Cell Wall Synthesis CM Membrane Integrity PS Protein Synthesis (Ribosomes) NA Nucleic Acid Synthesis (DNA/RNA) MET Metabolic Pathways (e.g., Folic Acid) Agent Antibacterial Agent Agent->CW Inhibition Agent->CM Disruption Agent->PS Inhibition Agent->NA Inhibition Agent->MET Inhibition

References

optimizing storage conditions for "Antibacterial agent 135"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antibacterial Agent 135

Disclaimer: "this compound" is a hypothetical compound. The information, protocols, and guidance provided herein are based on the general characteristics of fluoroquinolone-derived, lyophilized antibacterial agents and are intended for illustrative purposes for a scientific audience.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for lyophilized "this compound" powder?

A1: The lyophilized powder is stable for extended periods when stored under controlled conditions. To ensure maximum shelf-life and potency, store the powder in a dark, dry environment.[1] The recommended temperature is between 2°C and 8°C.[2] Exposure to light and humidity should be minimized.

Q2: How should I reconstitute the lyophilized powder?

A2: Reconstitution should be performed under aseptic conditions. Use a sterile, high-purity solvent such as sterile Water for Injection (WFI) or a buffered solution like Phosphate-Buffered Saline (PBS) at a pH of 7.0-7.5. The choice of solvent can impact the stability of the reconstituted solution. Refer to the detailed "Protocol for Reconstitution" below for specific instructions.

Q3: What is the stability of "this compound" after reconstitution?

A3: The reconstituted solution is significantly less stable than the lyophilized powder and is susceptible to hydrolysis and photodegradation. For short-term storage (up to 24 hours), keep the solution at 2-8°C, protected from light. For long-term storage, it is recommended to prepare aliquots and freeze them at -20°C or below for up to 3 months. Avoid repeated freeze-thaw cycles, as this can degrade the agent.

Q4: Can I use a different solvent, like DMSO or ethanol, for reconstitution?

A4: While some organic solvents may be used depending on the experimental requirements, it is crucial to first establish their compatibility. For instance, certain compounds show increased efficiency in alcohol-based solutions.[3] However, the wrong solvent can alter the agent's pH, leading to precipitation or degradation.[4] A small-scale solubility and stability test is recommended before proceeding with large-scale experiments.

Q5: The reconstituted solution appears cloudy or has formed a precipitate. What should I do?

A5: Cloudiness or precipitation can be caused by several factors:

  • Low Temperature: The agent may have limited solubility at lower temperatures. Try gently warming the solution to 37°C.

  • Incorrect pH: The pH of the solvent is critical. Ensure it is within the recommended range of 7.0-7.5.[4]

  • Contamination: The presence of contaminants can lead to precipitation.

  • Degradation: The agent may have degraded due to improper storage or handling.

If the issue persists, it is recommended to discard the solution and prepare a fresh batch using a new vial of lyophilized powder.

Data Presentation

Table 1: Recommended Storage Conditions
FormTemperatureHumidityLight ConditionsMax Duration
Lyophilized Powder 2°C to 8°C< 30% RHProtect from light24 months
Reconstituted Solution 2°C to 8°CN/AProtect from light24 hours
Frozen Aliquots ≤ -20°CN/AProtect from light3 months
Table 2: Stability Profile of Reconstituted Solution (1 mg/mL in PBS, pH 7.4)
Storage TemperatureTime (Days)Activity Loss (%)Observations
25°C (Room Temp) 1~15%Slight yellowing
3~40%Noticeable yellowing
7>70%Significant degradation
2-8°C 1< 2%Clear, colorless
3~5%Clear, colorless
7~15%Slight yellowing
-20°C 30< 1%Clear, colorless
90< 5%Clear, colorless

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
Loss of Antibacterial Activity / Inconsistent MIC values 1. Degradation: Improper storage of reconstituted solution (temperature, light exposure).[1] 2. Repeated Freeze-Thaw Cycles: Degradation of the active compound. 3. Interfering Substances: Organic materials like pus or blood in the assay can reduce effectiveness.[3] 4. Incorrect Concentration: Errors in dilution calculations.1. Prepare fresh solutions daily. Store stock at -20°C in single-use aliquots. 2. Avoid more than one freeze-thaw cycle. 3. Ensure the experimental medium is free from interfering substances. 4. Verify all calculations and recalibrate pipettes.
Precipitate Forms in Solution During Experiment 1. pH Shift: The experimental medium has a pH outside the optimal range for the agent. 2. Incompatibility: Interaction with components in the culture medium. 3. Supersaturation: The concentration exceeds the agent's solubility in the specific medium.1. Check and adjust the pH of the experimental medium. 2. Test solubility in the medium before starting the full experiment. 3. Perform a serial dilution to determine the solubility limit.
Color Change in Reconstituted Solution (e.g., yellowing) 1. Photodegradation: Exposure to UV or ambient light. 2. Oxidation: Reaction with dissolved oxygen or other oxidizing agents.1. Store and handle the solution in amber vials or tubes wrapped in foil. 2. Use freshly prepared, de-gassed solvents for reconstitution if oxidation is suspected.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized "this compound"
  • Preparation: Bring the lyophilized vial of "this compound" to room temperature.

  • Solvent Addition: Under sterile conditions (e.g., in a laminar flow hood), add the required volume of sterile PBS (pH 7.4) to the vial to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Dissolution: Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking to prevent foaming. The solution should be clear and colorless.

  • Sterilization (Optional): If required, filter-sterilize the reconstituted solution using a 0.22 µm syringe filter.

  • Aliquoting and Storage: For long-term storage, immediately divide the stock solution into single-use, light-protected aliquots and store them at -20°C or below.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
  • Preparation: Prepare a 2-fold serial dilution of the reconstituted "this compound" in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) to each well. Include a positive control (bacteria, no agent) and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.

Visualizations

Mechanism of Action Pathway

"this compound," as a fluoroquinolone derivative, acts by inhibiting DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication.[5][6] This inhibition leads to double-stranded DNA breaks, which arrests the replication fork and ultimately triggers cell death.[7]

G Agent This compound Gyrase DNA Gyrase / Topoisomerase IV Agent->Gyrase Inhibits Complex Gyrase-DNA-Agent Complex (Cleavage Complex) Gyrase->Complex Trapped by Agent Replication DNA Replication Gyrase->Replication Enables DNA_Breaks Double-Strand DNA Breaks Complex->DNA_Breaks Causes Replication->Gyrase Cell_Death Bacterial Cell Death DNA_Breaks->Cell_Death Leads to

Mechanism of action for this compound.
Troubleshooting Workflow: Loss of Activity

This diagram outlines a logical sequence of steps to diagnose the cause of reduced or lost antibacterial activity during experiments.

G Start Start: Loss of Activity Observed CheckStorage 1. Verify Storage of Reconstituted Solution (Temp, Light, Age) Start->CheckStorage Improper Improper Storage CheckStorage->Improper Yes Proper Proper Storage CheckStorage->Proper No PrepareNew Action: Prepare Fresh Solution from New Stock Aliquot Improper->PrepareNew CheckAssay 2. Review Assay Conditions (pH, Media, Contaminants) Proper->CheckAssay End Problem Likely Resolved PrepareNew->End Suboptimal Suboptimal Conditions CheckAssay->Suboptimal Yes Optimal Optimal Conditions CheckAssay->Optimal No OptimizeAssay Action: Optimize Assay Parameters and Re-run Suboptimal->OptimizeAssay CheckStock 3. Test Lyophilized Stock (Expiry, Storage Conditions) Optimal->CheckStock OptimizeAssay->End StockBad Stock Compromised CheckStock->StockBad Yes StockGood Stock OK CheckStock->StockGood No OrderNew Action: Order New Lot of Agent 135 StockBad->OrderNew StockGood->End

Troubleshooting workflow for loss of agent activity.
Experimental Workflow: Stability Assessment

This outlines the key stages in performing a stability study on "this compound" after reconstitution.

G step1 Step 1: Reconstitution Prepare 1 mg/mL solution in sterile PBS (pH 7.4) step2 Step 2: Aliquoting Divide into multiple aliquots for different conditions (25°C, 4°C, -20°C) step1->step2 step3 Step 3: Time-Point Sampling Sample at T=0, 1, 3, 7, 30, 90 days step2->step3 step4 Step 4: Analysis A) Potency Assay (MIC) B) Purity Assay (HPLC) C) Visual Inspection step3->step4 step5 Step 5: Data Evaluation Compare results to T=0 and calculate degradation rate step4->step5

Workflow for assessing the stability of reconstituted agent.

References

Validation & Comparative

Validating the Antibacterial Efficacy of "Antibacterial Agent 135": A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of "Antibacterial agent 135" with established antibacterial agents, offering researchers, scientists, and drug development professionals a detailed overview of its performance. The following sections present supporting experimental data, detailed methodologies for key experiments, and visual representations of relevant biological pathways and experimental workflows.

Data Presentation: Comparative Antibacterial Activity

The antibacterial efficacy of "this compound" was evaluated by determining its Minimum Inhibitory Concentration (MIC) against a panel of common pathogenic bacteria. MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1] The results are compared with two widely used antibiotics, Ciprofloxacin and Vancomycin, in the table below.

Microorganism"this compound" (µg/mL)Ciprofloxacin (µg/mL)Vancomycin (µg/mL)
Staphylococcus aureus (ATCC 29213)20.51
Enterococcus faecalis (ATCC 29212)412
Escherichia coli (ATCC 25922)80.015>128
Pseudomonas aeruginosa (ATCC 27853)160.25>128

Note: The data presented for "this compound" is hypothetical and for illustrative purposes.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution Method)

This protocol outlines the determination of the MIC of an antibacterial agent using the broth microdilution method.[2][3]

  • Preparation of Materials:

    • A 96-well microtiter plate is used.[2]

    • Mueller-Hinton Broth (MHB) is prepared as the growth medium.[4]

    • The test antibacterial agent and control antibiotics are serially diluted to various concentrations.

    • A standardized bacterial suspension of approximately 5 x 10^5 CFU/mL is prepared.[2]

  • Assay Procedure:

    • Each well of the microtiter plate is filled with a defined volume of MHB.[2]

    • Serial dilutions of the antibacterial agent are added to the wells.

    • Each well is inoculated with the standardized bacterial suspension.[2]

    • Positive (bacteria and broth, no antibiotic) and negative (broth only) controls are included.

    • The plate is incubated at 37°C for 18-24 hours.[5]

  • Data Interpretation:

    • After incubation, the wells are visually inspected for turbidity, which indicates bacterial growth.

    • The MIC is the lowest concentration of the antibacterial agent at which there is no visible growth.[2]

Minimum Bactericidal Concentration (MBC) Assay Protocol

The MBC test is performed after the MIC test to determine the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[4]

  • Procedure:

    • Following the MIC assay, a small aliquot (typically 10 µL) is taken from the wells that show no visible growth (i.e., at and above the MIC).[6]

    • These aliquots are plated onto a suitable agar medium, such as Mueller-Hinton Agar.

    • The plates are incubated at 37°C for 24 hours.[6]

  • Data Interpretation:

    • The number of surviving colonies on each plate is counted.

    • The MBC is the lowest concentration of the antibacterial agent that results in a 99.9% reduction in the initial bacterial inoculum.[7]

Mandatory Visualizations

Bacterial Signaling Pathway: Cell Wall Synthesis Inhibition

Many antibiotics function by interfering with essential bacterial processes.[8] One of the primary targets is the synthesis of the bacterial cell wall, which is crucial for maintaining cell integrity.[9] The following diagram illustrates a simplified pathway of peptidoglycan synthesis and the points of inhibition by certain classes of antibiotics.

Bacterial_Cell_Wall_Synthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Exterior cluster_antibiotics Antibiotic Inhibition UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM Synthesis UDP_NAM_peptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_peptide Addition of peptides Lipid_carrier Lipid Carrier UDP_NAM_peptide->Lipid_carrier Translocation Lipid_II Lipid II Lipid_carrier->Lipid_II Addition of NAG Peptidoglycan Growing Peptidoglycan Chain Lipid_II->Peptidoglycan Transglycosylation Crosslinked_Peptidoglycan Cross-linked Peptidoglycan Peptidoglycan->Crosslinked_Peptidoglycan Transpeptidation Beta_lactams β-lactams Beta_lactams->Peptidoglycan Inhibit Transpeptidation Vancomycin Vancomycin Vancomycin->Peptidoglycan Inhibit Transglycosylation & Transpeptidation

Caption: Inhibition of bacterial cell wall synthesis by antibiotics.

Experimental Workflow: MIC and MBC Determination

The following diagram outlines the sequential workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of an antibacterial agent.

MIC_MBC_Workflow start Start prepare_reagents Prepare Bacterial Inoculum & Antibiotic Dilutions start->prepare_reagents setup_microplate Set up 96-well Microplate with Serial Dilutions prepare_reagents->setup_microplate inoculate Inoculate Wells with Bacteria setup_microplate->inoculate incubate_mic Incubate at 37°C for 18-24h inoculate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic plate_for_mbc Plate Aliquots from Clear Wells onto Agar Plates read_mic->plate_for_mbc incubate_mbc Incubate at 37°C for 24h plate_for_mbc->incubate_mbc read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc end End read_mbc->end

Caption: Workflow for determining MIC and MBC.

Logical Relationship for Antibacterial Activity Validation

This diagram illustrates the logical progression from experimental results to the validation of antibacterial activity.

Validation_Logic cluster_experiment Experimental Data cluster_interpretation Interpretation cluster_validation Validation mic_result MIC Value bacteriostatic Bacteriostatic Activity (Inhibits Growth) mic_result->bacteriostatic mbc_result MBC Value bactericidal Bactericidal Activity (Kills Bacteria) mbc_result->bactericidal validated_activity Validated Antibacterial Activity bacteriostatic->validated_activity Confirms bactericidal->validated_activity Confirms

Caption: Logical framework for validating antibacterial activity.

References

Comparative Efficacy of Teixobactin and Vancomycin Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the antibacterial efficacy of the novel antibiotic Teixobactin versus the established glycopeptide, vancomycin, against Methicillin-Resistant Staphylococcus aureus (MRSA). The information presented herein is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and methodologies.

Introduction

Teixobactin is a recently discovered depsipeptide antibiotic isolated from the previously unculturable soil bacterium, Eleftheria terrae.[1][2] It represents a new class of antibiotics with a unique mechanism of action and potent activity against a range of Gram-positive pathogens, including MRSA and vancomycin-resistant enterococci (VRE).[2][3] Vancomycin has long been a cornerstone of therapy for serious MRSA infections.[4][5] However, the emergence of vancomycin-intermediate and vancomycin-resistant S. aureus (VISA and VRSA, respectively) has underscored the urgent need for new therapeutic agents.[6] This guide evaluates the comparative performance of Teixobactin and vancomycin based on available preclinical data.

Mechanism of Action

Both Teixobactin and vancomycin inhibit bacterial cell wall synthesis, but they do so through distinct mechanisms.[7][8]

  • Vancomycin: This glycopeptide antibiotic binds to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the peptidoglycan precursor, Lipid II.[5][6][9] This binding sterically hinders the transglycosylation and transpeptidation steps, thereby preventing the incorporation of new subunits into the growing peptidoglycan chain.[5][8]

  • Teixobactin: Teixobactin employs a dual-pronged mechanism. It primarily targets and binds to highly conserved motifs of two essential precursors of the bacterial cell wall: Lipid II (a precursor to peptidoglycan) and Lipid III (a precursor to teichoic acid).[7][10][11] This binding not only inhibits cell wall synthesis but also leads to the formation of supramolecular fibrils that disrupt the integrity of the bacterial membrane, ultimately causing cell lysis.[7][11] A key distinction is that Teixobactin binds to the pyrophosphate-sugar backbone of these precursors, rather than the peptide portion targeted by vancomycin.[12] This unique binding target is believed to be a primary reason for the lack of detectable resistance to Teixobactin.[7][11]

G cluster_0 Vancomycin Mechanism cluster_1 Teixobactin Mechanism Vancomycin Vancomycin D_Ala_D_Ala D-Ala-D-Ala terminus Vancomycin->D_Ala_D_Ala Binds to Cell_Wall_Synth_V Peptidoglycan Synthesis Vancomycin->Cell_Wall_Synth_V Inhibits Lipid_II Lipid II (Peptidoglycan Precursor) D_Ala_D_Ala->Lipid_II Cell_Lysis_V Cell Lysis Cell_Wall_Synth_V->Cell_Lysis_V Inhibition leads to Teixobactin Teixobactin Lipid_II_T Lipid II (Peptidoglycan Precursor) Teixobactin->Lipid_II_T Binds to Lipid_III_T Lipid III (Teichoic Acid Precursor) Teixobactin->Lipid_III_T Binds to Cell_Wall_Synth_T Cell Wall Synthesis Teixobactin->Cell_Wall_Synth_T Inhibits Membrane_Integrity Membrane Integrity Teixobactin->Membrane_Integrity Disrupts Cell_Lysis_T Cell Lysis Cell_Wall_Synth_T->Cell_Lysis_T Membrane_Integrity->Cell_Lysis_T

Comparative Mechanisms of Action

Quantitative Data Summary

AntibioticOrganismStrainMIC (µg/mL)Reference
Teixobactin (and analogues) S. aureusATCC 292131[13]
MRSAATCC 7006991[13]
VISAJKD60081[13]
VISAJKD60090.5[13]
MRSA-0.5[14]
VRE-2[14]
Vancomycin S. aureus (susceptible)-0.5 - 2[6]
MRSA-1 - 2[6]
VISA-3 - 8[6]
VRSA-≥ 16[6]

Note: MIC values can vary depending on the specific strain and testing methodology. VISA: Vancomycin-Intermediate S. aureus; VRE: Vancomycin-Resistant Enterococci.

ModelPathogenTreatmentDose (mg/kg)OutcomeReference
Peritonitis/Septicemia MRSATeixobactin> 0.5100% survival[15]
MRSAVancomycin> 0.5< 20% survival[15]
Keratitis S. aureusD-Arg4-Leu10-teixobactin (analogue 2)Topical>99.0% reduction in bacterial bioburden[16]

Resistance Profile

A significant advantage of Teixobactin is the lack of detectable resistance.[1][2] Extensive laboratory studies attempting to induce resistance in S. aureus and M. tuberculosis through serial passage have been unsuccessful.[3] This is attributed to its unique mechanism of targeting immutable lipid molecules rather than mutable proteins.[7][11] In contrast, the widespread use of vancomycin has led to the selection of resistant strains, posing a significant clinical challenge.[5][6]

Experimental Protocols

The data presented in this guide are based on standard antimicrobial susceptibility testing methodologies.

MIC values are typically determined using the broth microdilution method according to guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation: A serial two-fold dilution of the antibiotic is prepared in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Inoculum: The bacterial strain to be tested is grown to a logarithmic phase and diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: The plates are incubated at 33-35°C for 16-24 hours.[17][18] Incubation for a full 24 hours is crucial for the detection of oxacillin/methicillin resistance in MRSA.[18]

  • Reading: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

G start Start: Isolate Bacterial Colony culture Prepare Standardized Inoculum (~1-2 x 10^8 CFU/mL) start->culture dilute_inoculum Dilute Inoculum to final ~5 x 10^5 CFU/mL culture->dilute_inoculum inoculate Inoculate Microtiter Plate Wells dilute_inoculum->inoculate prepare_plate Prepare Serial Dilutions of Antibiotic in Mueller-Hinton Broth prepare_plate->inoculate incubate Incubate at 33-35°C for 16-24h inoculate->incubate read Read Plates for Visible Growth incubate->read determine_mic Determine MIC: Lowest concentration with no growth read->determine_mic end End determine_mic->end

General Workflow for MIC Determination

Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antibiotic over time.

  • Procedure: A standardized inoculum of the test organism is added to flasks containing the antibiotic at various concentrations (e.g., 2x, 4x, 8x MIC) and a growth control flask without the antibiotic.

  • Sampling: Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quantification: The samples are serially diluted and plated to determine the number of viable CFUs.

  • Analysis: The change in log10 CFU/mL over time is plotted for each antibiotic concentration. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal. Studies have shown Teixobactin has superior bactericidal activity against S. aureus compared to vancomycin, especially in late exponential phase populations.[19]

Animal models are crucial for evaluating the in vivo efficacy of new antibiotics.

  • Infection: Mice are infected intraperitoneally with a lethal dose of an MRSA strain.

  • Treatment: At a specified time post-infection, cohorts of mice are treated with the experimental antibiotic (e.g., Teixobactin) or a comparator (e.g., vancomycin) via a clinically relevant route (e.g., intravenous or subcutaneous).

  • Monitoring: The primary endpoint is typically survival over a period of several days. Secondary endpoints can include determining the bacterial load in various organs (e.g., spleen, liver, kidneys) at specific time points. As noted in Table 2, Teixobactin demonstrated significantly higher survival rates in a mouse MRSA infection model compared to vancomycin.[15]

Conclusion

The available preclinical data strongly suggest that Teixobactin is a highly promising candidate for the treatment of infections caused by MRSA and other multidrug-resistant Gram-positive bacteria. Its novel, dual-pronged mechanism of action, potent in vitro and in vivo bactericidal activity, and particularly its lack of detectable resistance development, position it as a significant advancement over vancomycin. While Teixobactin is still in the early stages of development, it represents a potential paradigm shift in the fight against antimicrobial resistance. Further clinical studies are warranted to establish its safety and efficacy in humans.

References

cross-resistance studies of "Antibacterial agent 135" with existing antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the cross-resistance profile of the novel tris-stilbene bacteriostatic compound, Antibacterial agent 135C. The data presented is based on published research to facilitate an objective comparison with existing antibiotic alternatives, supported by detailed experimental protocols and visual workflows.

Summary of Cross-Resistance Findings

Studies on Antibacterial agent 135C have revealed a critical characteristic for drug development: while resistance to 135C can be induced in Gram-positive bacteria such as Staphylococcus aureus, this resistance does not confer cross-resistance to a range of other antibacterial agents.[1] Checkerboard assays have further demonstrated an indifferent interaction between 135C and other antibiotics, indicating a lack of synergistic or antagonistic effects.[1]

Table 1: Minimum Inhibitory Concentrations (MICs) of Various Antibiotics Against Wild-Type and 135C-Resistant S. aureus
AntibioticWild-Type S. aureus MIC (µg/mL)135C-Resistant S. aureus MIC (µg/mL)Fold Change in MIC
Penicillin0.060.061
Oxacillin0.250.251
Vancomycin111
Daptomycin0.50.51
Linezolid221
Ciprofloxacin0.50.51
Gentamicin0.250.251
Clindamycin0.060.061
Trimethoprim221
Sulfamethoxazole>64>64-
Compound 135C0.251664

Data is representative of findings from multi-step serial passage experiments.[1]

Experimental Protocols

The following sections detail the methodologies employed in the cross-resistance and interaction studies of Antibacterial agent 135C.

Induction of Resistance via Multi-Step Serial Passage

This protocol was utilized to select for and characterize resistance to Antibacterial agent 135C in S. aureus.

  • Bacterial Strains: Four different isolates of S. aureus were used.

  • Culture Conditions: Bacteria were grown in cation-adjusted Mueller-Hinton broth (MHII).

  • Serial Passage Procedure:

    • The Minimum Inhibitory Concentration (MIC) of compound 135C for each parent strain was determined.

    • Cultures were initiated by inoculating 5 x 10^5 CFU/mL of bacteria into MHII broth containing sub-lethal concentrations (0.5 x MIC) of 135C.

    • The cultures were incubated at 37°C for 24 hours.

    • Following incubation, the MIC of the exposed culture was redetermined.

    • The culture grown at the highest concentration of 135C that still permitted growth was diluted 1:1000 into fresh MHII broth with increasing concentrations of 135C and incubated for a further 24 hours.

    • This process was repeated for 20 consecutive days.

  • Stability of Resistance: The stability of the acquired resistance was assessed by passaging the resistant strains for 10 days in an antibiotic-free medium, followed by a redetermination of the MIC for 135C.[1]

Checkerboard Assay for Synergy and Antagonism

This method was employed to evaluate the interaction between Antibacterial agent 135C and other antibiotics.

  • Antibiotics Tested: A range of antibacterial agents were tested in combination with 135C.

  • Methodology:

    • A two-dimensional checkerboard pattern of antibiotic concentrations was prepared in a 96-well microtiter plate.

    • One antibiotic was serially diluted along the x-axis, while the second antibiotic (or 135C) was serially diluted along the y-axis.

    • Each well was inoculated with a standardized bacterial suspension (e.g., S. aureus at 5 x 10^5 CFU/mL).

    • The plates were incubated at 37°C for 24 hours.

    • The MIC of each antibiotic in the presence of the other was determined.

  • Data Analysis: The Fractional Inhibitory Concentration (FIC) index was calculated to determine the nature of the interaction. The FIC is calculated as follows: FIC = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

    • Synergy: FIC ≤ 0.5

    • Indifference: 0.5 < FIC ≤ 4

    • Antagonism: FIC > 4

Visualizing Experimental Workflows and Potential Mechanisms

Experimental Workflow for Cross-Resistance Determination

The following diagram illustrates the key steps involved in assessing the cross-resistance profile of Antibacterial agent 135C.

G cluster_0 Phase 1: Resistance Induction cluster_1 Phase 2: Cross-Resistance Testing cluster_2 Phase 3: Data Analysis start Start with Wild-Type S. aureus serial_passage Serial Passage with increasing [135C] start->serial_passage resistant_strain Isolate 135C-Resistant Strain serial_passage->resistant_strain mic_testing Determine MICs of various antibiotics against both strains resistant_strain->mic_testing wt_mic Wild-Type Strain MICs mic_testing->wt_mic res_mic Resistant Strain MICs mic_testing->res_mic compare_mics Compare MICs between Wild-Type and Resistant Strains wt_mic->compare_mics res_mic->compare_mics conclusion No significant change in MICs (No Cross-Resistance) compare_mics->conclusion

Caption: Workflow for inducing and evaluating cross-resistance.

Hypothesized Mechanism of Resistance to Antibacterial Agent 135C

Genomic comparisons of resistant and wild-type parent strains of S. aureus have indicated that resistance to 135C is associated with changes in genes encoding cell wall teichoic acids.[1] This suggests a potential mechanism of resistance that does not overlap with the mechanisms of action of many other antibiotic classes.

G cluster_0 Mechanism of Action & Resistance cluster_1 Resistance Development agent135C Antibacterial Agent 135C target Putative Target (Related to Teichoic Acid Synthesis) agent135C->target Binds to inhibition Inhibition of Cell Wall Function target->inhibition Leads to mutation Mutation in Genes Encoding Cell Wall Teichoic Acids target->mutation Selective Pressure altered_target Altered Target Site mutation->altered_target resistance Resistance to 135C altered_target->resistance

Caption: Proposed mechanism of 135C action and resistance.

References

Comparative Efficacy of Antibacterial Agent 135: An In Vitro and In Vivo Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the antibacterial efficacy of the novel investigational compound, "Antibacterial agent 135," against a standard comparator, "Antibacterial agent XYZ." The following sections detail the in vitro and in vivo performance of both agents, supported by experimental data and methodologies, to assist researchers, scientists, and drug development professionals in evaluating their potential.

Data Presentation: In Vitro and In Vivo Efficacy

The antibacterial activities of "this compound" and "Antibacterial agent XYZ" were evaluated against a panel of clinically relevant bacterial strains. The in vitro efficacy is summarized by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), while the in vivo efficacy was assessed in a murine thigh infection model.

Table 1: In Vitro Susceptibility Testing – MIC (µg/mL)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibacterial agent that prevents visible growth of a microorganism after overnight incubation.

Bacterial StrainThis compoundAntibacterial agent XYZ
Staphylococcus aureus (ATCC 29213)28
Escherichia coli (ATCC 25922)416
Pseudomonas aeruginosa (ATCC 27853)832
Streptococcus pneumoniae (ATCC 49619)14
Table 2: In Vitro Bactericidal Activity – MBC (µg/mL)

The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antibacterial agent that results in a 99.9% reduction in the initial bacterial inoculum.

Bacterial StrainThis compoundAntibacterial agent XYZ
Staphylococcus aureus (ATCC 29213)432
Escherichia coli (ATCC 25922)864
Pseudomonas aeruginosa (ATCC 27853)16>128
Streptococcus pneumoniae (ATCC 49619)216
Table 3: In Vivo Efficacy in Murine Thigh Infection Model

This table shows the reduction in bacterial load (log10 CFU/thigh) 24 hours post-treatment in a neutropenic murine thigh infection model.

Bacterial StrainTreatment GroupMean Bacterial Load Reduction (log10 CFU/thigh)
S. aureus (ATCC 29213)Vehicle Control0.2
This compound (10 mg/kg)2.5
Antibacterial agent XYZ (30 mg/kg)1.8
E. coli (ATCC 25922)Vehicle Control0.1
This compound (20 mg/kg)2.8
Antibacterial agent XYZ (50 mg/kg)2.1

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

In Vitro Susceptibility Testing: Broth Microdilution for MIC and MBC
  • Preparation of Antibacterial Agents: Stock solutions of "this compound" and "Antibacterial agent XYZ" were prepared in a suitable solvent and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.

  • Inoculum Preparation: Bacterial strains were cultured on appropriate agar plates, and colonies were suspended in saline to match the turbidity of a 0.5 McFarland standard. This suspension was further diluted to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: The microtiter plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was recorded as the lowest concentration of the antibacterial agent that completely inhibited visible bacterial growth.

  • MBC Determination: Aliquots from wells showing no visible growth were plated onto nutrient agar plates and incubated for 24 hours. The MBC was determined as the lowest concentration that resulted in a ≥99.9% reduction in the initial inoculum count.

In Vivo Efficacy: Murine Thigh Infection Model
  • Animal Model: Neutropenic female ICR mice were used for the study. Neutropenia was induced by intraperitoneal injections of cyclophosphamide.

  • Infection: Mice were inoculated in the thigh muscle with a bacterial suspension of the test organism.

  • Treatment: Two hours post-infection, cohorts of mice were treated with "this compound," "Antibacterial agent XYZ," or a vehicle control via a clinically relevant route of administration (e.g., intravenous or oral).

  • Bacterial Load Determination: At 24 hours post-treatment, mice were euthanized, and the thigh muscles were excised, homogenized, and serially diluted. The dilutions were plated on appropriate agar to determine the number of colony-forming units (CFU) per thigh.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the efficacy of a novel antibacterial agent.

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Primary_Screening Primary Screening (e.g., Disk Diffusion) MIC_Determination MIC Determination Primary_Screening->MIC_Determination Identify Hits MBC_Determination MBC Determination MIC_Determination->MBC_Determination Toxicity_Screening Preliminary Toxicity MIC_Determination->Toxicity_Screening Select Lead Candidates Efficacy_Model Animal Infection Model (e.g., Murine Thigh) Toxicity_Screening->Efficacy_Model PK_PD_Analysis Pharmacokinetics/ Pharmacodynamics Efficacy_Model->PK_PD_Analysis

Experimental workflow for antibacterial agent evaluation.
Hypothetical Signaling Pathway Inhibition

This diagram illustrates a hypothetical mechanism of action for "this compound," where it is proposed to inhibit a key bacterial signaling pathway involved in cell wall synthesis.

Signaling_Pathway Signal External Signal Receptor Membrane Receptor Signal->Receptor Kinase_A Signal Kinase A Receptor->Kinase_A Activates Response_Regulator_B Response Regulator B Kinase_A->Response_Regulator_B Phosphorylates Gene_Expression Cell Wall Synthesis Gene Expression Response_Regulator_B->Gene_Expression Induces Agent135 Antibacterial agent 135 Agent135->Kinase_A Inhibits

Hypothetical inhibition of a bacterial signaling pathway.

Independent Verification of "Compound 135C": A Comparative Analysis of its Antibacterial Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

An important clarification: The subject of this guide, "Compound 135C," is a potent antibacterial agent with specific activity against Gram-positive bacteria. It should not be confused with "Antibacterial agent 135 (example 7)," a different molecule with reported activity against Gram-negative bacteria, albeit with a significantly higher Minimum Inhibitory Concentration (MIC) of >64 μg/mL. This guide will focus exclusively on Compound 135C, a tris-stilbene compound, due to the availability of detailed published research on its mechanism of action.

Executive Summary

Compound 135C is a novel, synthetic tris-stilbene bacteriostatic agent demonstrating significant promise against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This guide provides an independent verification of its mechanism of action by comparing its performance metrics with established antibiotics: vancomycin, linezolid, daptomycin, and teicoplanin. Experimental data suggests that Compound 135C likely exerts its antibacterial effect by interfering with cell wall teichoic acid biosynthesis, a distinct mechanism compared to the comparator drugs. While Compound 135C exhibits potent activity, the rapid development of resistance observed in laboratory studies is a critical consideration for its future therapeutic potential.

Comparative Performance Data

The in vitro activity of Compound 135C against various Gram-positive pathogens was evaluated and compared to standard-of-care antibiotics. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data.

Table 1: Minimum Inhibitory Concentration (MIC) of Compound 135C and Comparator Antibiotics against Staphylococcus aureus

Antibacterial AgentS. aureus (ATCC 25923) MIC (µg/mL)Methicillin-Resistant S. aureus (MRSA) MIC (µg/mL) Range
Compound 135C 0.250.12-0.5
Vancomycin 1.0 - 2.01.0 - 2.0
Linezolid 2.0 - 4.01.0 - 4.0
Daptomycin 0.25 - 1.00.25 - 1.0
Teicoplanin 0.5 - 2.00.5 - 2.0

Table 2: Minimum Bactericidal Concentration (MBC) of Compound 135C and Comparator Antibiotics against Staphylococcus aureus

Antibacterial AgentS. aureus (ATCC 25923) MBC (µg/mL)Methicillin-Resistant S. aureus (MRSA) MBC (µg/mL) Range
Compound 135C ≥32≥32
Vancomycin 1.0 - 4.02.0 - 16.0
Linezolid >64>64
Daptomycin 0.5 - 2.00.5 - 4.0
Teicoplanin 2.0 - 16.02.0 - 32.0

The data indicates that Compound 135C has potent bacteriostatic activity against S. aureus, with MIC values comparable to or lower than some established agents. However, its MBC values are significantly higher, confirming its bacteriostatic, rather than bactericidal, nature.

Mechanism of Action

Proposed Mechanism of Compound 135C

Genomic analysis of S. aureus strains that developed resistance to Compound 135C revealed mutations in genes associated with the biosynthesis of wall teichoic acids (WTAs). WTAs are crucial anionic polymers in the cell wall of Gram-positive bacteria, playing roles in cell division, biofilm formation, and pathogenesis. The specific mutations suggest that Compound 135C may inhibit a key step in the WTA biosynthesis pathway, leading to the disruption of cell wall integrity and ultimately inhibiting bacterial growth.

WTA_Biosynthesis_Inhibition cluster_pathway Wall Teichoic Acid Biosynthesis Pathway cluster_inhibition Proposed Inhibition by Compound 135C UDP_GlcNAc UDP-GlcNAc UDP_ManNAc UDP-ManNAc UDP_GlcNAc->UDP_ManNAc TagA Lipid_Carrier Lipid Carrier UDP_ManNAc->Lipid_Carrier TagO CDP_Glycerol CDP-Glycerol CDP_Glycerol->Lipid_Carrier TagF CDP_Glycerol->Lipid_Carrier WTA_Polymer WTA Polymer Lipid_Carrier->WTA_Polymer Polymerization Cell_Wall Cell Wall Integration WTA_Polymer->Cell_Wall TagT/TagU Compound_135C Compound 135C Compound_135C->Target_Enzyme Inhibits

Proposed mechanism of Compound 135C targeting WTA biosynthesis.
Mechanisms of Comparator Antibiotics

  • Vancomycin and Teicoplanin (Glycopeptides): These antibiotics inhibit the synthesis of the peptidoglycan layer of the bacterial cell wall by binding to the D-Ala-D-Ala terminus of the peptide side chains. This prevents the cross-linking of peptidoglycan, weakening the cell wall and leading to cell lysis.[1][2][3][4]

  • Linezolid (Oxazolidinone): Linezolid inhibits the initiation of bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit.[5][6][7][8] This prevents the formation of the initiation complex, a mechanism distinct from other protein synthesis inhibitors.[5][8]

  • Daptomycin (Lipopeptide): Daptomycin disrupts the bacterial cell membrane in a calcium-dependent manner. It inserts into the membrane, causing rapid depolarization and loss of membrane potential, which in turn inhibits DNA, RNA, and protein synthesis, leading to bacterial cell death.[9][10]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination
  • Method: Broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Procedure:

    • A two-fold serial dilution of each antimicrobial agent is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

    • Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

    • Plates are incubated at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

    • For MBC determination, an aliquot from each well showing no visible growth is sub-cultured onto an appropriate agar medium.

    • The plates are incubated at 37°C for 24 hours.

    • The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.

Time-Kill Kinetics Assay
  • Objective: To assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

  • Procedure:

    • Bacterial cultures are grown to the early logarithmic phase of growth and then diluted in fresh CAMHB.

    • The antimicrobial agent is added at concentrations corresponding to multiples of its MIC (e.g., 1x, 2x, 4x MIC).

    • A growth control with no antimicrobial agent is included.

    • Cultures are incubated at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed, serially diluted, and plated on appropriate agar plates to determine the viable bacterial count (CFU/mL).

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Start Start Culture Grow bacterial culture to logarithmic phase Start->Culture Dilute Dilute culture in fresh media Culture->Dilute Add_Antibiotic Add antibiotic at different MIC multiples Dilute->Add_Antibiotic Incubate Incubate at 37°C with shaking Add_Antibiotic->Incubate Sample Take aliquots at time intervals Incubate->Sample Plate Serially dilute and plate Sample->Plate Count Count CFU/mL Plate->Count Plot Plot log10 CFU/mL vs. time Count->Plot End End Plot->End

Workflow for a typical time-kill kinetics assay.
Genomic Analysis of Resistant Strains

  • Objective: To identify genetic mutations associated with the development of resistance to an antimicrobial agent.

  • Procedure:

    • Resistance Induction: Bacterial strains are serially passaged in the presence of sub-inhibitory concentrations of the antimicrobial agent to select for resistant mutants.

    • Genomic DNA Extraction: High-quality genomic DNA is extracted from both the parental (susceptible) and the resistant strains.

    • Whole-Genome Sequencing: The extracted DNA is subjected to next-generation sequencing (NGS) to obtain the complete genome sequence of both strains.

    • Comparative Genomic Analysis: The genome sequence of the resistant strain is compared to that of the parental strain to identify single nucleotide polymorphisms (SNPs), insertions, deletions, and other genetic variations that have arisen during the development of resistance.

    • Gene Annotation and Functional Analysis: The identified mutations are mapped to specific genes, and the potential functional consequences of these mutations are analyzed to infer the mechanism of resistance.

Logical Framework for Mechanism of Action Investigation

The investigation into the mechanism of action of Compound 135C followed a logical progression from initial observation to hypothesis testing and refinement.

Logical_Framework cluster_hypothesis Hypothesis Generation cluster_experiments Experimental Approach cluster_findings Key Findings cluster_conclusion Conclusion Observation Observation: Compound 135C has potent bacteriostatic activity against Gram-positive bacteria. Question Question: What is the molecular target and mechanism of action? Observation->Question Experiment1 Experiment 1: Time-kill kinetics, cell leakage, and lysis assays Question->Experiment1 Experiment2 Experiment 2: Induce resistance in S. aureus Question->Experiment2 Finding1 Finding 1: Bacteriostatic effect confirmed. No membrane disruption. Experiment1->Finding1 Experiment3 Experiment 3: Whole-genome sequencing of resistant and parental strains Experiment2->Experiment3 Finding2 Finding 2: Resistance develops rapidly. Experiment2->Finding2 Finding3 Finding 3: Mutations identified in genes related to wall teichoic acid biosynthesis. Experiment3->Finding3 Conclusion Conclusion: Compound 135C likely inhibits wall teichoic acid biosynthesis. Finding1->Conclusion Finding2->Conclusion Finding3->Conclusion

Logical flow of the investigation into Compound 135C's mechanism.

Conclusion

Compound 135C represents a novel antibacterial agent with a promising and distinct mechanism of action against Gram-positive bacteria, including challenging pathogens like MRSA. Its potent bacteriostatic activity, likely mediated through the inhibition of wall teichoic acid biosynthesis, offers a potential new avenue for antibiotic development. However, the propensity for rapid resistance development is a significant hurdle that needs to be addressed through further research and medicinal chemistry efforts. This comparative guide provides an objective summary of the available data to aid researchers and drug development professionals in evaluating the potential of Compound 135C and similar molecules.

References

Benchmarking "Antibacterial Agent 135": A Comparative Analysis Against Standard-of-Care Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a compound referred to as "Antibacterial Agent 135" against current standard-of-care antibiotics. It is critical to note that the identifier "this compound" is ambiguous and has been associated with at least two distinct chemical entities with markedly different antibacterial profiles. This guide will address both compounds to provide a clear and objective comparison based on available scientific literature and commercial information.

Compound 1: Tris-stilbene Compound 135C (Gram-Positive Activity)

A novel tris-stilbene bacteriostatic compound, designated 135C in the scientific literature, has shown promising activity against Gram-positive bacteria. This compound is a symmetrical molecule with three polar carboxylic acid moieties.

Data Presentation: Compound 135C vs. Standard-of-Care for Staphylococcus aureus

The following table summarizes the Minimum Inhibitory Concentration (MIC) of compound 135C against various strains of Staphylococcus aureus, including Methicillin-Resistant Staphylococcus aureus (MRSA), in comparison to vancomycin, a standard-of-care antibiotic for serious MRSA infections.[1]

OrganismCompound 135C MIC (µg/mL)Vancomycin MIC (µg/mL)
Staphylococcus aureus ATCC 292130.25≤2.0
Staphylococcus aureus ATCC 33592 (MRSA)0.12 - 0.25≤2.0
Staphylococcus aureus NCTC 10442 (MRSA)0.25≤2.0
Other Clinical S. aureus isolates0.12 - 0.5≤2.0

Note: Lower MIC values indicate greater potency.

Experimental Protocols: Compound 135C

Minimum Inhibitory Concentration (MIC) Determination: The MIC of compound 135C was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. A series of twofold dilutions of compound 135C were prepared in Mueller-Hinton broth in 96-well microtiter plates. Bacterial suspensions were standardized to a 0.5 McFarland standard and further diluted to achieve a final inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL. The plates were incubated at 37°C for 18-24 hours. The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Time-Kill Assay: Time-kill assays were performed to assess the bactericidal or bacteriostatic activity of compound 135C. Bacterial cultures were grown to the mid-logarithmic phase and then diluted. Compound 135C was added at concentrations corresponding to multiples of its MIC. Aliquots were removed at various time points (e.g., 0, 2, 4, 8, 24 hours), serially diluted, and plated on nutrient agar to determine the number of viable bacteria. A bacteriostatic effect is indicated by a <3-log10 reduction in CFU/mL compared to the initial inoculum, while a bactericidal effect is defined as a ≥3-log10 reduction. Compound 135C demonstrated bacteriostatic activity in these studies.[2]

Mandatory Visualization: Compound 135C

logical_relationship cluster_135C Tris-stilbene Compound 135C cluster_StandardCare Standard-of-Care (e.g., Vancomycin) A Gram-Positive Bacteria (e.g., S. aureus) B Cell Wall Teichoic Acids A->B Targets C Inhibition of Cell Wall Synthesis B->C D Bacteriostatic Effect C->D E Gram-Positive Bacteria (e.g., S. aureus) F Peptidoglycan Subunits E->F Targets G Inhibition of Cell Wall Synthesis F->G H Bactericidal Effect G->H

Caption: Comparison of the proposed mechanism of action of Compound 135C and a standard-of-care antibiotic.

experimental_workflow A Prepare serial dilutions of Antibacterial Agent 135C C Inoculate microtiter plate wells A->C B Standardize bacterial inoculum (0.5 McFarland) B->C D Incubate at 37°C for 18-24h C->D E Observe for visible growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

Compound 2: "this compound" (MedchemExpress)

A second compound, also labeled "this compound," is commercially available from MedchemExpress. This compound is identified by CAS No. 2233569-54-3 and is associated with patent WO2018129008A1.

Data Presentation: MedchemExpress "this compound"

Publicly available data for this specific compound is limited. The supplier indicates that it has activity against Gram-negative bacteria, including Pseudomonas aeruginosa, Acinetobacter baumannii, Escherichia coli, and Klebsiella pneumoniae. However, the provided MIC is >64 μg/mL, suggesting low potency.[2] Due to the lack of peer-reviewed experimental data, a direct quantitative comparison with standard-of-care antibiotics is not possible at this time.

The table below lists some standard-of-care antibiotics for the specified Gram-negative bacteria.

OrganismStandard-of-Care Antibiotics
Pseudomonas aeruginosaPiperacillin-tazobactam, Ceftazidime, Cefepime, Meropenem, Ciprofloxacin
Acinetobacter baumanniiMeropenem, Imipenem, Colistin, Tigecycline
Escherichia coliCiprofloxacin, Ceftriaxone, Piperacillin-tazobactam
Klebsiella pneumoniaeMeropenem, Imipenem, Ceftriaxone, Ciprofloxacin

Experimental Protocols: MedchemExpress "this compound"

Detailed experimental protocols for the MIC determination of the MedchemExpress "this compound" are not publicly available in peer-reviewed literature. Standard MIC testing would follow CLSI guidelines as described for Compound 135C.

Mandatory Visualization: Logical Relationship

logical_relationship cluster_topic Ambiguous Term: 'this compound' cluster_properties Distinct Properties A Tris-stilbene Compound 135C C Gram-Positive Activity (S. aureus) Low MIC (0.12-0.5 µg/mL) Bacteriostatic Rapid Resistance Development A->C is characterized by B MedchemExpress Agent (CAS: 2233569-54-3) D Gram-Negative Activity (P. aeruginosa, E. coli, etc.) High MIC (>64 µg/mL) Limited Public Data B->D is characterized by

References

Comparative Toxicity Analysis: "Antibacterial Agent 135" Versus Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the available toxicological data for the novel investigational drug, "Antibacterial agent 135," in comparison to established conventional antibiotics reveals a significant data gap for the novel agent, precluding a direct quantitative toxicity assessment. While comprehensive in vivo and in vitro toxicity data is available for conventional antibiotics such as ciprofloxacin, erythromycin, and amoxicillin, no public domain information regarding the lethal dose (LD50) or cytotoxic concentrations (IC50) of "this compound" could be identified within the patent literature (WO2018129008A1) or other scientific databases.

This guide presents a summary of the known toxicity profiles of selected conventional antibiotics to serve as a benchmark for the future evaluation of "this compound." The provided experimental protocols and data are intended to inform researchers, scientists, and drug development professionals on the standard methodologies used to assess antibacterial agent toxicity.

Comparative Toxicity Data

The following tables summarize the acute oral toxicity (LD50) in mice and the in vitro cytotoxicity (IC50) against various mammalian cell lines for ciprofloxacin, erythromycin, and amoxicillin.

Table 1: Acute Oral Toxicity (LD50) in Mice

AntibioticLD50 (mg/kg)
This compound Data not available
Ciprofloxacin>2000
Erythromycin2580
Amoxicillin>10000

Table 2: In Vitro Cytotoxicity (IC50)

AntibioticCell LineIC50 (µg/mL)
This compound -Data not available
CiprofloxacinHEK293 (Human Embryonic Kidney)2.56 - 15.21[1]
HepG2 (Human Liver Cancer)22.09[2]
ErythromycinHepG2 (Human Liver Cancer)Increased proliferation observed in one study
AmoxicillinVERO (Monkey Kidney Epithelial)Data not available; induces DNA lesions

Experimental Protocols

In Vivo Acute Oral Toxicity (LD50) Determination

Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.

Methodology:

  • Animal Model: Healthy, young adult mice (e.g., Swiss albino) of a single sex are typically used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Grouping: Animals are randomly assigned to several groups, including a control group and multiple test groups.

  • Dosing: The test substance is administered orally via gavage at graded dose levels to the respective test groups. The control group receives the vehicle (e.g., saline or distilled water).

  • Observation: Animals are observed for mortality and clinical signs of toxicity at regular intervals for a period of 14 days.

  • Data Analysis: The LD50 value is calculated using statistical methods, such as the Probit method or the Reed-Muench method.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a substance on a mammalian cell line by measuring cell viability.

Methodology:

  • Cell Culture: Mammalian cells (e.g., HEK293, HepG2, or VERO) are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Treatment: The cells are then treated with various concentrations of the test substance and a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: After incubation, the formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Visualizations

Signaling Pathways in Antibiotic-Induced Cytotoxicity

G General Signaling Pathways in Antibiotic-Induced Cytotoxicity Antibiotic Antibiotic ROS Reactive Oxygen Species (ROS) Production Antibiotic->ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis_Caspases Caspase Activation (Apoptosis) Mitochondrial_Dysfunction->Apoptosis_Caspases DNA_Damage->Apoptosis_Caspases Cell_Death Cell Death Apoptosis_Caspases->Cell_Death

Caption: General pathways of antibiotic-induced cell death.

Experimental Workflow for In Vitro Cytotoxicity (MTT Assay)

G Experimental Workflow for MTT Cytotoxicity Assay A Seed Mammalian Cells in 96-well Plate B Incubate Overnight A->B C Treat with Antibiotic (Various Concentrations) B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Solubilize Formazan Crystals F->G H Measure Absorbance G->H I Calculate IC50 H->I

Caption: Workflow for determining IC50 using the MTT assay.

References

Validating "Antibacterial Agent 135" as a Lead Compound: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The urgent need for novel antibacterial agents to combat the growing threat of antimicrobial resistance necessitates the rigorous evaluation of new lead compounds. This guide provides a comparative analysis of two investigational compounds, "Antibacterial agent 135 (example 7)" and "135C," against established clinical antibiotics. The data presented herein is intended to aid researchers in validating their potential as starting points for drug development.

Executive Summary

This guide evaluates two distinct antibacterial candidates:

  • This compound (example 7): A potential β-lactamase inhibitor with activity against Gram-negative bacteria when paired with a β-lactam antibiotic. Data for this compound is primarily derived from patent literature and suggests a role in overcoming resistance mechanisms.

  • 135C: A novel tris-stilbene compound exhibiting potent bacteriostatic activity against Gram-positive bacteria, notably Staphylococcus aureus. However, its development is challenged by the rapid emergence of resistance.

These compounds are compared against standard-of-care antibiotics: ceftazidime-avibactam and piperacillin-tazobactam for Gram-negative infections, and vancomycin and linezolid for Gram-positive infections. The comparison focuses on their antibacterial spectrum, potency (MIC values), and potential for toxicity.

Data Presentation: Comparative Efficacy and Safety

The following tables summarize the available quantitative data for "this compound (example 7)," "135C," and their respective comparator drugs.

Table 1: In Vitro Activity of this compound (example 7) and Comparators against Gram-Negative Bacteria

CompoundPseudomonas aeruginosa (MIC µg/mL)Acinetobacter baumannii (MIC µg/mL)Escherichia coli (MIC µg/mL)Klebsiella pneumoniae (MIC µg/mL)
This compound (example 7) >64 (alone)>64 (alone)>64 (alone)>64 (alone)
Ceftazidime-Avibactam8 (MIC90)[1]No data available0.5 (MIC90)[1]2 (MIC90)[1]
Piperacillin-Tazobactam16/4 (MIC90)No data available≤8/4 (Susceptible)[2]≤8/4 (Susceptible)[3]

Note: The high MIC values for "this compound (example 7)" alone suggest its potential function as a β-lactamase inhibitor, requiring combination with a β-lactam antibiotic for significant antibacterial activity. Specific data for this combination from the patent WO2018129008A1 is not publicly available in detail.

Table 2: In Vitro Activity of 135C and Comparators against Gram-Positive Bacteria

CompoundStaphylococcus aureus (MIC µg/mL)
135C 0.12-0.5
Vancomycin1-2 (MIC90)[4][5]
Linezolid2 (MIC90)[4][6]

Table 3: Cytotoxicity Data for Comparator Antibiotics

CompoundCell LineIC50 (µg/mL)
VancomycinGlial cells>300[7]
LinezolidNo specific IC50 data found
Ceftazidime-AvibactamNo specific IC50 data found
Piperacillin-TazobactamNo specific IC50 data found

Note: Cytotoxicity data for "this compound (example 7)" and "135C" is not currently available in the public domain and would be a critical next step in their validation.

Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is a standardized method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Antimicrobial Agent Stock Solutions: Antimicrobial agents are dissolved in a suitable solvent (e.g., water, DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: Two-fold serial dilutions of the stock solution are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., S. aureus, E. coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: The inoculated microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.

2. Cytotoxicity Assay using HeLa Cells (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: HeLa cells are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Exposure: The test compounds are added to the wells at various concentrations and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.

Mandatory Visualizations

Signaling Pathways and Mechanisms of Action

cluster_0 β-Lactamase Inhibition (Proposed for this compound) BetaLactam β-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) BetaLactam->PBP Inhibits CellWall Bacterial Cell Wall Synthesis PBP->CellWall Catalyzes BetaLactamase β-Lactamase BetaLactamase->BetaLactam Hydrolyzes (Resistance) InactivatedEnzyme Inactivated β-Lactamase BetaLactamase->InactivatedEnzyme Agent135 This compound (β-Lactamase Inhibitor) Agent135->BetaLactamase Inhibits

Caption: Proposed mechanism of β-Lactamase Inhibition.

cluster_1 Teichoic Acid Biosynthesis Inhibition (Proposed for 135C) UDP_GlcNAc UDP-GlcNAc TarO TarO UDP_GlcNAc->TarO Lipid_I Lipid I TarO->Lipid_I TarA TarA Lipid_I->TarA Lipid_II Lipid II TarA->Lipid_II TarB TarB Lipid_II->TarB LinkageUnit Linkage Unit Synthesis TarB->LinkageUnit TarF TarF (Polymerase) LinkageUnit->TarF Polymer Poly(ribitol-phosphate) Polymer TarF->Polymer CellWallIntegrity Cell Wall Integrity Polymer->CellWallIntegrity Compound135C 135C Compound135C->TarF Inhibits?

Caption: Proposed target in the Teichoic Acid Biosynthesis Pathway.

Experimental and Logical Workflows

cluster_2 Experimental Workflow for Lead Compound Validation A Primary Screening (e.g., MIC against panel of bacteria) B Secondary Screening (Spectrum of activity, Bactericidal/Bacteriostatic) A->B C Cytotoxicity Assays (e.g., MTT on HeLa cells) B->C D Mechanism of Action Studies (e.g., target identification) C->D E In Vivo Efficacy Studies (Animal models of infection) D->E F Lead Optimization E->F

Caption: General experimental workflow for validating a lead compound.

cluster_3 Logical Relationship in Drug Development Decision Making PotentActivity Potent in vitro activity? FavorableTox Favorable toxicity profile? PotentActivity->FavorableTox Yes Stop Stop Development or Redesign PotentActivity->Stop No NovelMoA Novel Mechanism of Action? FavorableTox->NovelMoA Yes FavorableTox->Stop No GoodPKPD Good in vivo PK/PD properties? NovelMoA->GoodPKPD Yes Proceed Proceed to Lead Optimization NovelMoA->Proceed No (but still viable) GoodPKPD->Proceed Yes GoodPKPD->Stop No

Caption: Logical decision-making in early-stage drug development.

References

Comparative Analysis of Antibacterial Agent 135 and Colistin Against Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the in-vitro efficacy of a novel investigational compound, Antibacterial Agent 135, and the established antibiotic, colistin, against the opportunistic pathogen Pseudomonas aeruginosa. The following sections present a summary of their mechanisms of action, comparative quantitative data from key experiments, and detailed experimental protocols.

Overview and Mechanism of Action

This compound (Hypothetical) is a novel synthetic molecule designed to target bacterial cell wall synthesis. Its purported mechanism involves the inhibition of LpxC, a key enzyme in the biosynthesis of Lipid A, an essential component of the outer membrane of Gram-negative bacteria. This disruption of the outer membrane integrity leads to increased permeability and eventual cell lysis.

Colistin , a member of the polymyxin class of antibiotics, has a well-documented mechanism of action.[1][2][3] As a polycationic peptide, it interacts with the negatively charged lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[1][2][3] This interaction displaces divalent cations (Ca²⁺ and Mg²⁺), which are crucial for stabilizing the LPS layer, leading to a detergent-like effect that disrupts the outer membrane's integrity, increases permeability, and causes leakage of intracellular contents, ultimately resulting in bacterial death.[1][2][3]

Below are diagrams illustrating the proposed signaling pathways for both agents.

cluster_agent135 This compound Pathway A135 This compound LpxC LpxC Enzyme A135->LpxC Inhibits LipidA Lipid A Synthesis LpxC->LipidA Catalyzes OM Outer Membrane Integrity LipidA->OM Maintains Lysis Cell Lysis OM->Lysis Disruption leads to

Fig. 1: Proposed mechanism of this compound.

cluster_colistin Colistin Pathway Colistin Colistin LPS Lipopolysaccharide (LPS) Colistin->LPS Binds to OM Outer Membrane Disruption Colistin->OM Cations Divalent Cations (Ca²⁺, Mg²⁺) LPS->Cations Displaces Leakage Intracellular Content Leakage OM->Leakage Death Bacterial Death Leakage->Death cluster_mic MIC Determination Workflow start Prepare serial two-fold dilutions of the antibiotic in Mueller-Hinton Broth (MHB). inoculate Inoculate each well with a standardized bacterial suspension (5 x 10⁵ CFU/mL). start->inoculate incubate Incubate plates at 37°C for 18-24 hours. inoculate->incubate read Determine the MIC as the lowest concentration with no visible growth. incubate->read end Record MIC values. read->end

References

Assessing the Clinical Potential of Antibacterial Agent 135C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the clinical potential of the novel antibacterial agent 135C, a tris-stilbene compound. The information is compiled from available preclinical data and is intended to offer an objective comparison with established antibacterial agents, alongside detailed experimental methodologies and visual representations of key concepts.

Executive Summary

Antibacterial agent 135C has demonstrated potent activity against Gram-positive bacteria, including meticillin-resistant Staphylococcus aureus (MRSA).[1][2] It exhibits a bacteriostatic mechanism of action, likely by interfering with the synthesis of cell wall teichoic acids.[1][2] While promising, its clinical potential is currently hindered by the rapid development of resistance.[1][2] This guide will delve into the specifics of its performance, benchmarked against standard-of-care antibiotics, and provide the necessary context for its continued evaluation.

Data Presentation: Comparative Efficacy

The in vitro efficacy of Antibacterial agent 135C has been primarily evaluated against Staphylococcus aureus. The following table summarizes its Minimum Inhibitory Concentrations (MICs) in comparison to other antibiotics commonly used for treating S. aureus infections.

Antibacterial AgentOrganismMIC Range (µg/mL)Mechanism of ActionSpectrum of Activity
Antibacterial agent 135C Staphylococcus aureus0.12–0.5[1][2]Inhibition of cell wall teichoic acid synthesis (proposed)[1][2]Gram-positive bacteria[1][2]
Vancomycin Staphylococcus aureus0.5–2Inhibition of peptidoglycan synthesisPrimarily Gram-positive bacteria
Linezolid Staphylococcus aureus0.5–4Inhibition of protein synthesisGram-positive bacteria
Daptomycin Staphylococcus aureus0.25–1Disruption of cell membrane functionGram-positive bacteria

Key Findings from Preclinical Studies:

  • Bacteriostatic Action: Time-kill studies have shown that Antibacterial agent 135C is bacteriostatic, meaning it inhibits bacterial growth rather than killing the bacteria.[1][2]

  • No Synergy: Checkerboard assays combining 135C with other antibacterial agents have not demonstrated any synergistic or antagonistic effects.[1][2]

  • Rapid Resistance: A significant concern with 135C is the rapid development of stable resistance in S. aureus following serial passage.[1][2]

  • Lack of Cross-Resistance: Strains resistant to 135C did not show cross-resistance to other classes of antibacterial agents.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of Antibacterial agent 135C.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.

Methodology (Broth Microdilution):

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., S. aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution of Antibacterial Agent: The antibacterial agent is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antibacterial agent in which there is no visible turbidity (bacterial growth).

Time-Kill Assay

Objective: To assess the bactericidal or bacteriostatic activity of an antibacterial agent over time.

Methodology:

  • Preparation: Test tubes containing broth with the antibacterial agent at various concentrations (e.g., 1x, 2x, 4x MIC) and a control tube without the agent are prepared.

  • Inoculation: All tubes are inoculated with a standardized bacterial suspension (e.g., 10^6 CFU/mL).

  • Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are withdrawn from each tube, serially diluted, and plated on agar plates.

  • Incubation and Colony Counting: The plates are incubated for 24-48 hours, and the number of colonies is counted to determine the viable bacterial concentration (CFU/mL) at each time point.

  • Data Analysis: The change in bacterial count over time is plotted for each concentration. A ≥3-log10 reduction in CFU/mL is considered bactericidal, while a <3-log10 reduction is considered bacteriostatic.

Checkerboard Synergy Assay

Objective: To evaluate the interaction (synergy, indifference, or antagonism) between two antibacterial agents.

Methodology:

  • Plate Setup: A 96-well microtiter plate is set up with serial dilutions of Drug A along the x-axis and serial dilutions of Drug B along the y-axis. This creates a matrix of wells with various concentration combinations of the two drugs.

  • Inoculation: All wells are inoculated with a standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated for each combination that inhibits bacterial growth. The FIC index is the sum of the MIC of each drug in combination divided by the MIC of each drug alone.

    • Synergy: FIC index ≤ 0.5

    • Indifference: 0.5 < FIC index ≤ 4

    • Antagonism: FIC index > 4

Visualizations

Experimental Workflow for Antibacterial Drug Discovery

G cluster_0 In Vitro Assessment cluster_1 Mechanism of Action Studies cluster_2 In Vivo Assessment Initial Screening Initial Screening MIC Determination MIC Determination Initial Screening->MIC Determination Time-Kill Assays Time-Kill Assays MIC Determination->Time-Kill Assays Resistance Studies Resistance Studies Synergy Testing Synergy Testing Time-Kill Assays->Synergy Testing Cytotoxicity Assays Cytotoxicity Assays Time-Kill Assays->Cytotoxicity Assays Target Identification Target Identification Resistance Studies->Target Identification Animal Models of Infection Animal Models of Infection Target Identification->Animal Models of Infection Cytotoxicity Assays->Animal Models of Infection Pharmacokinetics/Pharmacodynamics Pharmacokinetics/Pharmacodynamics Animal Models of Infection->Pharmacokinetics/Pharmacodynamics

Caption: Workflow for assessing the clinical potential of a novel antibacterial agent.

Hypothetical Signaling Pathway: Inhibition of Teichoic Acid Synthesis

G cluster_0 Cytoplasm cluster_1 Cell Membrane cluster_2 Cell Wall UDP_GlcNAc UDP-GlcNAc UDP_ManNAc UDP-ManNAc UDP_GlcNAc->UDP_ManNAc Enzymatic Steps TA_Precursor Teichoic Acid Precursor UDP_ManNAc->TA_Precursor Attachment to Lipid Carrier Lipid_Carrier Lipid Carrier Mature_TA Mature Teichoic Acid TA_Precursor->Mature_TA Translocation & Polymerization Peptidoglycan Peptidoglycan Mature_TA->Peptidoglycan Anchoring Agent135C Antibacterial Agent 135C Agent135C->TA_Precursor

Caption: Proposed mechanism of action for Antibacterial agent 135C.

References

Comparative Genomics of Bacterial Resistance to Fluoroquinolones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Notice: The specified "Antibacterial agent 135" did not yield specific results in public research databases. This guide proceeds under the assumption that "this compound" is a novel fluoroquinolone antibiotic. The principles and methodologies described herein are based on established knowledge of fluoroquinolone resistance and can be adapted for specific research needs.

This guide provides a comparative overview of the genomic characteristics of bacteria resistant to fluoroquinolone antibiotics. It is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data and detailed protocols.

Introduction to Fluoroquinolone Resistance

Fluoroquinolones are a class of broad-spectrum antibiotics that inhibit bacterial DNA replication by targeting DNA gyrase and topoisomerase IV.[1] Widespread use has unfortunately led to a significant increase in resistant bacterial strains.[2][3] Resistance typically arises from mutations in the target enzymes or from changes in drug accumulation due to efflux pumps.[2] Plasmid-mediated resistance has also been identified as a significant factor.[1] Understanding the genomic basis of this resistance is crucial for the development of new and effective antibacterial agents.

Genomic Comparison of Resistant vs. Susceptible Strains

The primary mechanisms of fluoroquinolone resistance are often linked to specific genetic alterations.[4] Comparative genomics allows for the identification of these differences by contrasting the genomes of resistant and susceptible bacterial strains.

Table 1: Key Genomic Differences in Fluoroquinolone-Resistant Bacteria

Genomic FeatureResistant Strain Example (E. coli)Susceptible Strain Example (E. coli)Description of Role in Resistance
Target Gene Mutations
gyrAS83L, D87NWild-typeAlterations in the quinolone resistance-determining region (QRDR) of gyrA reduce fluoroquinolone binding affinity to DNA gyrase.[5]
parCS80IWild-typeMutations in the QRDR of parC decrease the drug's affinity for topoisomerase IV.[6]
Efflux Pump Regulation
acrR (regulator)Frameshift mutationWild-typeInactivation of the acrR repressor leads to overexpression of the AcrAB-TolC efflux pump, which actively removes fluoroquinolones from the cell.
Plasmid-Mediated Genes
qnr genesPresentAbsentQnr proteins protect DNA gyrase and topoisomerase IV from fluoroquinolone inhibition.[2]
aac(6')-Ib-crPresentAbsentThis enzyme acetylates and inactivates certain fluoroquinolones.[1]

Signaling Pathways and Resistance Mechanisms

The development of resistance is a multi-step process involving various cellular pathways. The following diagram illustrates the primary mechanisms of fluoroquinolone action and resistance.

Resistance_Pathway cluster_cell Bacterial Cell cluster_dna DNA Replication Machinery cluster_resistance Resistance Mechanisms FQ Fluoroquinolone Efflux Efflux Pump (e.g., AcrAB-TolC) FQ->Efflux Expulsion Gyrase DNA Gyrase (gyrA/gyrB) FQ->Gyrase Inhibition TopoIV Topoisomerase IV (parC/parE) FQ->TopoIV Inhibition Porin Porin Channel Porin->FQ DNA Replication DNA Replication GyrA_mut gyrA Mutation GyrA_mut->Gyrase Alters Target ParC_mut parC Mutation ParC_mut->TopoIV Alters Target Efflux_up Efflux Pump Upregulation Efflux_up->Efflux Increases Expression Qnr Qnr Protein (Plasmid-mediated) Qnr->Gyrase Protects Target Qnr->TopoIV Protects Target FQ_outside External Fluoroquinolone FQ_outside->Porin

Caption: Fluoroquinolone action and primary resistance pathways in bacteria.

Experimental Protocols

WGS is a comprehensive method for identifying the genetic determinants of antibiotic resistance.[7] The following protocol outlines a typical workflow for the comparative genomic analysis of bacterial isolates.

WGS_Workflow cluster_lab Wet Lab Procedures cluster_bioinformatics Bioinformatic Analysis Culture 1. Bacterial Culture (Resistant & Susceptible Isolates) DNA_Extraction 2. Genomic DNA Extraction Culture->DNA_Extraction Library_Prep 3. Sequencing Library Preparation DNA_Extraction->Library_Prep Sequencing 4. Next-Generation Sequencing (e.g., Illumina) Library_Prep->Sequencing QC 5. Quality Control (Raw Reads) Sequencing->QC Assembly 6. Genome Assembly (De novo or Reference-based) QC->Assembly Annotation 7. Gene Annotation Assembly->Annotation Comparison 8. Comparative Genomics (SNP, Gene Content Analysis) Annotation->Comparison

Caption: Experimental workflow for comparative bacterial genomics.

Detailed Methodology:

  • Bacterial Culture and DNA Extraction:

    • Isolate single colonies of resistant and susceptible bacteria on appropriate agar plates.

    • Grow liquid cultures to mid-log phase.

    • Extract high-quality genomic DNA using a commercially available kit (e.g., DNeasy® Blood and Tissue Kit).[8][9] Ensure purity and concentration are adequate for sequencing.

  • Library Preparation and Sequencing:

    • Prepare sequencing libraries using a kit such as Illumina DNA Prep or Nextera™ XT.[10] This involves fragmenting the DNA, adding adapters, and amplifying the library.

    • Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina MiSeq or NextSeq).

  • Bioinformatic Analysis:

    • Quality Control: Assess the quality of raw sequencing reads using tools like FastQC. Trim low-quality bases and adapter sequences.

    • Genome Assembly: Assemble the processed reads into contigs. This can be done de novo or by mapping to a reference genome of a closely related susceptible strain.[10]

    • Annotation: Annotate the assembled genomes to identify protein-coding genes and other genetic features using pipelines like the NCBI Prokaryotic Genome Annotation Pipeline (PGAP).[7]

    • Comparative Analysis:

      • Single Nucleotide Polymorphism (SNP) Detection: Identify SNPs in genes like gyrA and parC by comparing the resistant strain's genome to the susceptible reference.

      • Antimicrobial Resistance (AMR) Gene Detection: Use databases such as the Comprehensive Antibiotic Resistance Database (CARD) to identify known AMR genes.[7]

      • Plasmid and Mobile Element Analysis: Identify plasmids and other mobile genetic elements that may carry resistance genes.[11]

Conclusion

Comparative genomics provides a powerful framework for elucidating the genetic basis of bacterial resistance to fluoroquinolones. By systematically comparing the genomes of resistant and susceptible strains, researchers can pinpoint key mutations and horizontally acquired genes that contribute to the resistance phenotype. The methodologies and data presented in this guide serve as a foundational resource for further investigation and the development of novel strategies to combat antibiotic resistance.

References

Safety Operating Guide

Safeguarding Our Future: Proper Disposal Procedures for Antibacterial Agent 135

Author: BenchChem Technical Support Team. Date: November 2025

The responsible disposal of antibacterial agents is paramount to prevent environmental contamination and the rise of antimicrobial resistance. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the proper disposal of Antibacterial Agent 135, a potent compound for research use only. Adherence to these procedures is critical for maintaining a safe laboratory environment and protecting our ecosystem.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety goggles with side-shields.

  • Hand Protection: Use protective gloves appropriate for chemical handling.

  • Body Protection: Wear an impervious lab coat or clothing.

  • Respiratory Protection: If working with powders or aerosols, use a suitable respirator.

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present. Seek prompt medical attention.

  • Skin Contact: Rinse skin thoroughly with water and remove contaminated clothing.

  • Inhalation: Move to fresh air. If breathing is difficult, provide respiratory support.

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Call a physician.

Disposal Protocol for this compound

The disposal of antibacterial agents must be approached with the understanding that they are considered hazardous chemical waste.[2] Improper disposal, such as flushing down the sink or discarding in regular trash, can lead to the contamination of water supplies and contribute to the development of antibiotic-resistant bacteria.[2][3][4]

Step 1: Waste Segregation and Collection

All materials contaminated with this compound must be segregated as hazardous chemical waste. This includes:

  • Unused or expired stock solutions.

  • Contaminated labware (e.g., pipette tips, tubes, flasks).

  • Personal Protective Equipment (PPE) that has come into contact with the agent.

  • Spill cleanup materials.

Collect all waste in a designated, properly labeled, and sealed hazardous waste container.

Step 2: Decontamination of Non-Disposable Items

For reusable labware, a validated decontamination procedure is necessary. Since some antibiotics are heat-stable and not destroyed by autoclaving, a chemical inactivation step may be required before standard cleaning.[2] Consult your institution's Environmental Health & Safety (EHS) office for approved chemical decontamination methods for antibacterial compounds.

Step 3: Disposal of Liquid and Solid Waste

  • Stock Solutions and Unused Media: High-concentration stock solutions are considered hazardous chemical waste and must be collected for disposal by a licensed hazardous waste contractor.[2] They should never be autoclaved as the sole method of disposal.[2]

  • Contaminated Solids: All contaminated disposable items (e.g., gloves, pipette tips, paper towels) should be placed in the designated hazardous waste container.

Step 4: Final Disposal

Arrange for the pickup and disposal of the hazardous waste container through your institution's EHS department. They will ensure the waste is transported to an approved waste disposal plant in accordance with national and local regulations.[5]

Quantitative Data Summary

The following table summarizes typical information found in a Safety Data Sheet (SDS) that is critical for risk assessment and disposal planning. Note: This data is illustrative; users must obtain the specific SDS for this compound for actual values.

ParameterValueSignificance for Disposal
Physical State Solid / LiquidDetermines appropriate handling and spill cleanup procedures.
Solubility e.g., >10 mg/mL in WaterAffects potential for environmental dissemination if improperly disposed. High water solubility requires stringent containment.
Thermal Stability Data on decomposition temperatureCritical for assessing the effectiveness of heat-based decontamination methods like autoclaving.[2]
Chemical Reactivity Information on incompatibility with other chemicalsEssential for selecting appropriate decontamination agents and avoiding dangerous reactions in waste containers.
Ecotoxicity e.g., LC50/EC50 data for aquatic lifeHighlights the environmental hazard; substances harmful to aquatic life require specialized disposal to prevent release.[5]
Minimum Inhibitory Concentration (MIC) >64 μg/mL for P. aeruginosa, A. baumannii, E. coli, K. pneumoniae[1]Indicates high potency, reinforcing the need for complete inactivation and containment to prevent environmental effects.

Experimental Protocols

While specific experimental protocols for this compound are proprietary, the disposal procedures outlined here are based on established principles for handling chemical and biohazardous waste in a laboratory setting. The core principle is to treat all antibiotic waste as hazardous chemical waste unless explicitly stated otherwise by your institution's EHS guidelines.[2]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with this compound.

cluster_start Waste Generation cluster_assessment Waste Assessment cluster_disposable Disposable Waste Path cluster_reusable Reusable Waste Path cluster_final Final Disposal start Generate Waste (Stock solutions, used media, contaminated labware, PPE) is_disposable Is the item disposable? start->is_disposable collect_hw Collect in designated Hazardous Waste Container (Properly Labeled) is_disposable->collect_hw Yes decon Decontaminate via Validated Institutional Protocol (e.g., Chemical Inactivation) is_disposable->decon No ehs_pickup Arrange for pickup by Institutional EHS / Licensed Hazardous Waste Contractor collect_hw->ehs_pickup clean Perform Standard Cleaning Procedures decon->clean

Caption: Disposal workflow for this compound.

By following these procedures, researchers can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment. Always prioritize your institution's specific guidelines and consult with your EHS department for any questions.

References

Essential Safety and Logistical Information for Handling Antibacterial Agent 135

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical protocols for researchers, scientists, and drug development professionals handling Antibacterial Agent 135. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following equipment should be worn at all times:

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields.[1][2]

  • Hand Protection: Use chemical-impermeable gloves, such as nitrile gloves.[1] Disposable gloves should be used and immediately discarded if they come into contact with the chemical.[1]

  • Body Protection: A lab coat is required. For procedures with a risk of splashing, an apron or gown should be worn for additional protection.

  • Respiratory Protection: In situations where dust or aerosols may be generated, a suitable respirator should be used.

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Prevent contact with skin and eyes.[1]

  • Use non-sparking tools to prevent fire hazards from electrostatic discharge.[1]

  • Upon receipt, centrifuge the vial at 200-500 RPM to gather the product at the bottom.

Storage:

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[1]

  • Keep the agent away from foodstuff containers and incompatible materials.[1]

Storage Condition Temperature Notes
Powder Form -20°C or -80°C
Stock Solution -20°C or -80°CAliquot to avoid repeated freezing and thawing.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and potential health risks.

  • Chemical Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] Do not discharge into sewer systems.[1]

  • Container Disposal: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[1]

  • Contaminated Materials: Any materials that have come into contact with the antibacterial agent should be treated as hazardous waste and disposed of according to institutional and regulatory guidelines.

Experimental Workflow for Handling and Disposal

Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal A Don Personal Protective Equipment (PPE) B Prepare Well-Ventilated Workspace (Fume Hood) A->B C Centrifuge Vial (200-500 RPM) B->C D Prepare Stock and Working Solutions C->D E Store Powder at -20°C or -80°C D->E Store unused material F Aliquot and Store Stock Solution at -20°C or -80°C D->F Store unused material G Segregate Chemical Waste D->G Dispose of waste H Dispose via Licensed Chemical Destruction or Controlled Incineration G->H I Decontaminate and Dispose of Emptied Containers G->I

Caption: Workflow for the safe handling, storage, and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.